1,5-Diamino-2-methylpentane
Description
The exact mass of the compound 1,5-Pentanediamine, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027772 | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15520-10-2 | |
| Record name | 2-Methyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Diamino-2-methylpentane: Chemical Structure, Properties, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Diamino-2-methylpentane, also known by its IUPAC name 2-methylpentane-1,5-diamine and the trade name Dytek A, is a branched-chain aliphatic diamine.[1][2] Its chemical structure, featuring two primary amine groups and a methyl branch, imparts unique physical and chemical properties that make it a versatile building block in various chemical syntheses. While its primary industrial applications lie in the production of polyamides and as a curing agent for epoxy resins, its structural motifs hold potential for applications in medicinal chemistry and drug development, particularly as a linker in drug conjugates or as a scaffold for the synthesis of novel bioactive molecules.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis, purification, and characterization of this compound.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a five-carbon chain with amino groups at positions 1 and 5, and a methyl group at position 2.
-
Molecular Formula: C₆H₁₆N₂[1]
-
Molecular Weight: 116.21 g/mol [1]
-
IUPAC Name: 2-Methylpentane-1,5-diamine[1]
-
CAS Number: 15520-10-2[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 192-193 °C | [1][5] |
| Density | 0.86 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.459 | [5] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Vapor Pressure | 130 mmHg at 135 °C | |
| pKa1 | 10.0 | [5] |
| pKa2 | 11.2 | [5] |
| Solubility | Miscible with water | [5] |
Experimental Protocols
Synthesis: Hydrogenation of 2-Methylglutaronitrile (B1199711)
This compound can be synthesized via a multi-stage hydrogenation of 2-methylglutaronitrile.[6][7] The following protocol is a representative procedure based on established methods.
Materials:
-
2-Methylglutaronitrile
-
Raney Nickel (catalyst)
-
Anhydrous ethanol (B145695) (solvent)
-
Ammonia (B1221849) (optional, to suppress side reactions)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Charging the Reactor: In a typical run, charge the reactor with 2-methylglutaronitrile and anhydrous ethanol. A Raney nickel catalyst is then added. The use of ammonia is optional but can help to minimize the formation of secondary amines.[6]
-
First Stage Hydrogenation:
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 14 kg/cm ².
-
Maintain the temperature between 20-50 °C.[6]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. This stage primarily reduces the nitrile groups.
-
-
Second Stage Hydrogenation:
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The resulting solution contains this compound, which can then be purified.
-
Logical Workflow for Synthesis and Purification:
References
- 1. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Synthesis and biological evaluation of novel alkyl diamine linked bivalent β-carbolines as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 6. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
- 7. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of 2-Methylpentamethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpentamethylenediamine (MPMD), a branched-chain aliphatic diamine, is a critical building block in the synthesis of a wide array of polymers and specialty chemicals. Its unique structure imparts desirable properties such as flexibility, lower melting points, and improved solubility to polyamides, polyurethanes, and epoxy resins. This technical guide provides a comprehensive overview of the primary industrial synthesis and purification methodologies for 2-methylpentamethylenediamine, intended to serve as a valuable resource for professionals in chemical research, materials science, and drug development. Detailed experimental protocols, comparative data, and process visualizations are presented to facilitate a thorough understanding of the core manufacturing principles.
Introduction
2-Methylpentamethylenediamine, also known by its IUPAC name 2-methylpentane-1,5-diamine, is a colorless liquid with the chemical formula C6H16N2.[1] Commercially, it is often referred to by the trade name Dytek® A.[1][2][3] The presence of a methyl group on the carbon backbone distinguishes it from linear diamines like hexamethylenediamine, leading to amorphous polymer structures and hindering crystallization.[1] This characteristic is leveraged in various applications, including the production of polyamide plastics, films, and fibers, as well as in adhesives, ink resins, and as a curing agent for epoxy resins.[1][2][4][5][6] Furthermore, MPMD finds utility as a corrosion inhibitor, in water treatment chemicals, and as a chain extender in polyurethanes.[1][2][5]
This guide will focus on the predominant synthesis route: the catalytic hydrogenation of 2-methylglutaronitrile (B1199711) (MGN). Alternative multi-stage processes commencing from α-methylene glutaronitrile (B146979) will also be discussed. Additionally, purification techniques essential for achieving high-purity MPMD suitable for polymerization and other sensitive applications will be detailed.
Synthesis of 2-Methylpentamethylenediamine
The industrial production of 2-methylpentamethylenediamine is primarily achieved through the catalytic hydrogenation of 2-methylglutaronitrile. This process involves the reduction of the two nitrile groups to primary amine groups.
Catalytic Hydrogenation of 2-Methylglutaronitrile
The hydrogenation of 2-methylglutaronitrile is the most direct and widely employed method for synthesizing MPMD.[1][7] The reaction is typically carried out in the liquid phase under hydrogen pressure in the presence of a suitable catalyst.
Reaction Scheme:
Several catalyst systems have been developed to optimize the yield and selectivity of this reaction, with Raney-type catalysts being prominent.
Raney nickel is a commonly used catalyst for the hydrogenation of nitriles. The reaction is typically conducted in a basic medium to suppress the formation of secondary amines.[8] Patents describe processes where the hydrogenation is carried out at temperatures ranging from 40 to 150°C and under a total pressure of less than 40 bars.[8][9] To achieve high selectivity towards the desired diamine, it is crucial to maintain a low concentration of 2-methylglutaronitrile in the reaction medium.[8][9]
Raney cobalt catalysts, often doped with other metals like chromium and nickel, have also proven effective for this transformation.[7][10] These catalysts can operate under relatively mild conditions, with hydrogen pressures below 50 bar.[7][10] The use of a solvent, such as an alcohol or water, is also a feature of these processes.[7]
An alternative synthetic approach involves a two-stage hydrogenation process starting from α-methylene glutaronitrile.[11][12]
-
Stage 1: The first stage involves the selective hydrogenation of the carbon-carbon double bond of the methylene (B1212753) group to a methyl group, converting α-methylene glutaronitrile to 2-methylglutaronitrile. This step is typically carried out at lower temperatures (e.g., 20-50°C) using a catalyst such as palladium on carbon or a highly dispersed form of nickel.[11][12]
-
Stage 2: The resulting 2-methylglutaronitrile is then hydrogenated to 2-methylpentamethylenediamine in a second stage at higher temperatures (e.g., 120-140°C) and pressures, often in the presence of a Raney-type catalyst and ammonia (B1221849) to minimize side reactions.[11][12]
Synthesis Pathway Visualization
The following diagram illustrates the primary synthesis pathways for 2-Methylpentamethylenediamine.
Experimental Protocols
The following are representative experimental protocols derived from the literature for the synthesis of 2-methylpentamethylenediamine.
Protocol 1: Hydrogenation using Doped Raney Cobalt
This protocol is based on a process for the hydrogenation of methylglutaronitrile using a cobalt catalyst doped with nickel and chromium.[7]
Materials:
-
2-Methylglutaronitrile (MGN), 99% purity
-
Ethanol
-
Aqueous ammonium (B1175870) hydroxide (B78521) (28% NH3 by weight)
-
Raney cobalt catalyst doped with chromium and nickel (e.g., 92% Co, 2.2% Cr, 2.4% Ni)[10]
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor with stirring and temperature control
-
Gas inlet and outlet valves
-
Pressure gauge
Procedure:
-
Prepare a 20% by weight solution of 2-methylglutaronitrile in ethanol.
-
Charge the autoclave reactor with 100 g of the MGN solution.
-
Add 2 g of the doped Raney cobalt catalyst to the reactor.
-
Add 1.5 g of the aqueous ammonium hydroxide solution.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bar).[7]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with continuous stirring.
-
Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
The reaction mixture can then be filtered to remove the catalyst, and the product isolated by distillation.
Protocol 2: Two-Stage Hydrogenation from α-Methylene Glutaronitrile
This protocol describes a two-stage process starting from α-methylene glutaronitrile.[11]
Stage 1: Hydrogenation of the Methylene Group
Materials:
-
α-Methylene glutaronitrile
-
5% Palladium on carbon catalyst
-
Hydrogen gas
Equipment:
-
Stainless steel autoclave
-
Catalyst filtration system
Procedure:
-
Charge the autoclave with α-methylene glutaronitrile and the palladium on carbon catalyst (e.g., 1% by weight of the nitrile).
-
Pressurize the autoclave with hydrogen to approximately 100 atm.
-
Maintain the reaction at a low temperature (e.g., 22°C) with stirring until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst, yielding crude 2-methylglutaronitrile.
Stage 2: Hydrogenation of Nitrile Groups
Materials:
-
Crude 2-methylglutaronitrile from Stage 1
-
Raney cobalt catalyst
-
Anhydrous ammonia
-
Absolute ethanol
-
Hydrogen gas
Equipment:
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with the crude 2-methylglutaronitrile, Raney cobalt catalyst, anhydrous ammonia, and absolute ethanol.
-
Pressurize the reactor with hydrogen to a high pressure (e.g., 5400 psi).
-
Heat the reaction mixture to approximately 100°C with stirring.
-
Maintain these conditions until the reaction is complete.
-
After cooling and venting, filter the reaction mixture to remove the catalyst. The product, 2-methylpentamethylenediamine, can then be purified.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis processes described in the literature.
Table 1: Catalyst Composition and Reaction Conditions
| Parameter | Process 1 (Doped Raney Co) | Process 2 (Raney Ni) | Process 3 (Two-Stage) |
| Starting Material | 2-Methylglutaronitrile | 2-Methylglutaronitrile | α-Methylene Glutaronitrile |
| Catalyst | Raney Co (92%) doped with Cr (2.2%) and Ni (2.4%)[10] | Raney Ni | Stage 1: 5% Pd/C, Stage 2: Raney Co[11] |
| Temperature | 100°C[10] | 40 - 150°C[8][9] | Stage 1: 22°C, Stage 2: 100°C[11] |
| Pressure | < 50 bar (e.g., 25 bar)[7][10] | < 40 bar[8][9] | Stage 1: 100 atm, Stage 2: 5400 psi[11] |
| Solvent | Ethanol/Water[7] | Ethanolic medium with NaOH[9] | Stage 2: Absolute ethanol[11] |
| Additive | Ammonia[10] | Basic medium (non-ammoniacal initially)[8][9] | Stage 2: Anhydrous ammonia[11] |
Table 2: Product Yield and Purity
| Process | Product Yield (Theory %) | Key Byproducts | Purity |
| Doped Raney Co | High conversion reported | 3-Methylpiperidine | Not specified |
| Raney Ni | Selectivity of ~29.4% in one example without optimized conditions[9] | 3-Methylpiperidine, Heavy products | Not specified |
| Two-Stage | 80% of theory for MPMD[11] | 3-Methylpiperidine (~18%), Polymeric material (~2%)[11] | >99.0% (commercial grade)[2] |
Note: Yields and selectivities are highly dependent on the specific reaction conditions and catalyst preparation.
Purification of 2-Methylpentamethylenediamine
High-purity 2-methylpentamethylenediamine is essential for polymerization applications to ensure consistent polymer properties. The primary method for purifying crude MPMD is fractional distillation.
Fractional Distillation
Fractional distillation separates components of a liquid mixture based on their different boiling points. 2-Methylpentamethylenediamine has a boiling point of approximately 192-193°C.[1] Lighter impurities, such as residual solvents and byproducts like 3-methylpiperidine, will distill at lower temperatures, while heavier polymeric materials will remain in the distillation residue.
Potential Impurities
The main impurities that need to be removed from crude 2-methylpentamethylenediamine include:
-
3-Methylpiperidine: A cyclic amine formed as a significant byproduct during the hydrogenation of 2-methylglutaronitrile.
-
Unreacted 2-Methylglutaronitrile: Incomplete hydrogenation can leave residual starting material.
-
Partially Hydrogenated Intermediates: Such as aminonitriles.
-
Heavy Products/Polymeric Materials: Formed through side reactions.[11]
-
Other Isomeric Diamines: If the starting dinitrile mixture is not pure, other diamines may be present.[7]
Purification Workflow
The general workflow for the purification of 2-methylpentamethylenediamine is depicted below.
Conclusion
The synthesis of 2-methylpentamethylenediamine via the catalytic hydrogenation of 2-methylglutaronitrile is a well-established industrial process. The choice of catalyst, whether Raney nickel or doped Raney cobalt, along with careful control of reaction parameters such as temperature, pressure, and the use of additives like ammonia, are critical for achieving high yields and selectivities. An alternative two-stage process from α-methylene glutaronitrile also presents a viable, albeit more complex, route. Subsequent purification by fractional distillation is essential to remove byproducts and unreacted starting materials, yielding the high-purity MPMD required for its diverse applications in polymer science and chemical synthesis. This guide has provided a detailed overview of these core processes to aid researchers and professionals in their understanding and potential application of this important chemical intermediate.
References
- 1. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 3. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 4. specialchem.com [specialchem.com]
- 5. parchem.com [parchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Preparation of methylpentamethylenediamine and methylpiperidine | TREA [trea.com]
- 8. FR2619377B1 - PROCESS FOR THE MANUFACTURE OF 2-METHYL-PENTANEDIAMINE BY HYDROGENATION OF 2-METHYL-GLUTARONITRILE - Google Patents [patents.google.com]
- 9. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]
- 10. BRPI0906230B1 - METHYL-2-PENTAMETHYLENE DIAMINE AND METHYL-3-PIPERIDINE MANUFACTURING PROCESS - Google Patents [patents.google.com]
- 11. US3408397A - Methyl pentamethylene diamine process - Google Patents [patents.google.com]
- 12. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Methylpentane-1,5-diamine
This technical guide provides a comprehensive overview of 2-methylpentane-1,5-diamine, a versatile aliphatic diamine. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, physicochemical properties, synthesis, and potential applications.
Chemical Identity
The nomenclature and structural identifiers for this compound are crucial for accurate scientific communication and database searches.
IUPAC Name: 2-Methylpentane-1,5-diamine[1]
Synonyms:
CAS Number: 15520-10-2[1]
Molecular Formula: C₆H₁₆N₂[2]
Molecular Weight: 116.20 g/mol
Chemical Structure:
Caption: 2D structure of 2-Methylpentane-1,5-diamine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methylpentane-1,5-diamine is presented in the table below. These properties are essential for its handling, application, and process development.
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid | [2] |
| Odor | Strong amine odor | [2] |
| Boiling Point | 192-193 °C | [3] |
| Melting Point | -7.15 °C (estimate) | |
| Density | 0.86 g/mL at 25 °C | |
| Solubility in Water | Miscible | [4] |
| Vapor Pressure | 130 mmHg at 135 °C | |
| Refractive Index | n20/D 1.459 | |
| Flash Point | 83 °C (181.4 °F) | [3] |
| pKa₁ | 10.0 | [4] |
| pKa₂ | 11.2 | [4] |
Spectral Data
-
¹H NMR: The spectrum is expected to show complex multiplets for the methylene (B1212753) and methine protons, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum should display distinct signals for the five unique carbon atoms in the aliphatic chain and the methyl group.
-
FT-IR: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum is available through the NIST WebBook.[5] The fragmentation pattern would likely involve the loss of amino and alkyl fragments.
Experimental Protocols
Synthesis
A common industrial synthesis of 2-methylpentane-1,5-diamine involves the hydrogenation of 2-methylglutaronitrile.[3][6] While specific laboratory-scale protocols are not widely published, a general procedure based on patent literature is outlined below.
Reaction Scheme:
Caption: Synthesis of 2-methylpentane-1,5-diamine.
Procedure Outline (based on industrial processes): [7]
-
Catalyst Preparation: A highly dispersed nickel or cobalt catalyst, such as Raney nickel, is typically used.
-
Hydrogenation: The reaction is carried out in a high-pressure reactor. 2-Methylglutaronitrile is subjected to hydrogenation at elevated temperatures and pressures. The reaction may be performed in stages with varying temperature and pressure to optimize yield and selectivity.[7] The use of ammonia as a solvent can help to suppress the formation of secondary and tertiary amines.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The resulting mixture is then purified by fractional distillation to isolate the 2-methylpentane-1,5-diamine.
Analysis
Gas chromatography (GC) is a suitable method for analyzing the purity of 2-methylpentane-1,5-diamine and monitoring reaction progress. A patent describes the use of a 50' UCW-98 column with a temperature program from 80°C to 240°C for the analysis of the reaction mixture.
Applications in Research and Drug Development
While the primary applications of 2-methylpentane-1,5-diamine are in the polymer and materials industry as a monomer and curing agent, its chemical structure as an aliphatic diamine provides potential utility in drug development, particularly as a linker or scaffold.[3][8]
Role as a Chemical Linker
Aliphatic diamines are frequently used as linkers in the design of various bioconjugates, including antibody-drug conjugates (ADCs).[8] The two primary amine groups offer reactive handles for covalent attachment to other molecules.
The general workflow for utilizing a diamine linker in the synthesis of an ADC is depicted below.
Caption: Conceptual workflow of a diamine as a linker in an ADC.
In this conceptual workflow, one amine group of the diamine can be reacted with a cytotoxic drug (payload), while the other amine group can be modified to react with a monoclonal antibody. This creates a targeted delivery system where the toxic payload is selectively delivered to cancer cells recognized by the antibody.
Diamines as Scaffolds in Medicinal Chemistry
The diamine motif is a common feature in many biologically active compounds and approved drugs. The two amine groups can serve as key pharmacophoric features or as points for diversification in the synthesis of compound libraries for drug discovery. While there is no specific information on the biological activity of 2-methylpentane-1,5-diamine itself, its structural features are relevant to the broader field of medicinal chemistry. Amines are prevalent in many neurotransmitters and other biologically important molecules.[9]
Safety and Handling
2-Methylpentane-1,5-diamine is a corrosive and toxic substance. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a well-ventilated area, away from heat and incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methylpentane-1,5-diamine is a well-characterized aliphatic diamine with significant applications in industrial chemistry. For researchers in drug development, its utility lies in its potential as a versatile building block, either as a linker for bioconjugation or as a scaffold for the synthesis of new chemical entities. Further research into its specific biological activities and applications in medicinal chemistry could unveil new opportunities for this compound.
References
- 1. 2-Methylpentanediamine | C6H16N2 | CID 85862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 3. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 5. 2-Methyl-1,5-pentanediamine [webbook.nist.gov]
- 6. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]
- 7. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2-Methyl-1,5-pentanediamine (CAS 15520-10-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,5-pentanediamine (CAS 15520-10-2), a diamine commonly used in the synthesis of polyamides and as a curing agent in epoxy resins.[1][2] Understanding its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of 2-Methyl-1,5-pentanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Nucleus | Chemical Shift (δ) ppm | Description |
| 1H NMR | 1H | Data not explicitly available in search results | Amine (N-H) protons typically appear as broad signals, while hydrogens on carbons adjacent to the nitrogen atoms are deshielded and shifted downfield.[3] |
| 13C NMR | 13C | Specific peak assignments not available in search results | Carbons bonded to the amine groups are expected to be deshielded, appearing at a higher chemical shift compared to other aliphatic carbons in the molecule.[3] |
Infrared (IR) Spectroscopy
| Technique | Vibrational Mode | Wavenumber (cm-1) | Intensity |
| ATR-IR / Vapor Phase IR | N-H Stretch (primary amine) | 3400-3250 | Medium, Sharp (typically two bands for primary amines)[4] |
| ATR-IR / Vapor Phase IR | C-H Stretch (aliphatic) | 2960-2850 | Strong |
| ATR-IR / Vapor Phase IR | N-H Bend (primary amine) | 1650-1580 | Medium[4] |
| ATR-IR / Vapor Phase IR | C-N Stretch (aliphatic amine) | 1250-1020 | Medium to Weak[4] |
| ATR-IR / Vapor Phase IR | N-H Wag (primary amine) | 910-665 | Broad, Strong[4] |
Note: The table provides typical wavenumber ranges for the functional groups present in 2-Methyl-1,5-pentanediamine. Specific peak values can be found on spectral databases such as SpectraBase.[5]
Mass Spectrometry (MS)
| Technique | Parameter | Value (m/z) | Description |
| Electron Ionization (EI) | Molecular Ion [M]+ | 116.21 | Corresponds to the molecular weight of 2-Methyl-1,5-pentanediamine (C6H16N2).[6][7] |
| Electron Ionization (EI) | Major Fragment Ions | Specific fragmentation data not detailed in search results | Fragmentation of aliphatic amines is often dominated by α-cleavage, leading to the loss of an alkyl radical.[8] |
Note: The molecular ion peak for a monoamine compound will have an odd m/z value. However, as 2-Methyl-1,5-pentanediamine is a diamine, its molecular weight and thus the m/z of the molecular ion is an even number.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-Methyl-1,5-pentanediamine are not widely published. The following are generalized procedures for obtaining NMR, IR, and MS spectra of aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of 2-Methyl-1,5-pentanediamine in a suitable deuterated solvent (e.g., chloroform-d, CDCl3). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For 1H NMR, acquire the spectrum using a standard pulse sequence. To confirm the presence of N-H protons, a D2O exchange experiment can be performed, where the addition of a drop of D2O will cause the N-H signals to disappear.[3]
-
For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl4) and place it in a liquid cell.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or the solvent).
-
-
Data Acquisition and Processing:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm-1.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the MS.
-
Direct Infusion: Introduce a dilute solution of the sample directly into the ion source of the mass spectrometer via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique for volatile compounds like 2-Methyl-1,5-pentanediamine. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition and Interpretation:
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of a chemical compound.
Relationship Between Spectroscopic Techniques for Structure Elucidation
Caption: Logical relationship of spectroscopic techniques in chemical structure elucidation.
References
- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 2. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2-Methylpentanediamine | C6H16N2 | CID 85862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1,5-pentanediamine [webbook.nist.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylpentamethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on the thermal properties of 2-Methylpentamethylenediamine and analogous aliphatic diamines. Specific experimental data on the thermal decomposition of 2-Methylpentamethylenediamine is limited in publicly accessible literature. The information presented herein should be used as a guideline, and specific experimental validation is highly recommended for any critical application.
Executive Summary
2-Methylpentamethylenediamine (also known as Dytek® A), a branched-chain aliphatic diamine, is a versatile chemical intermediate used in the synthesis of polyamides, epoxy curing agents, and other specialty chemicals.[1] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, processing, and for predicting the thermal performance of materials derived from it. This guide provides a comprehensive overview of the known thermal properties of 2-Methylpentamethylenediamine, drawing on safety data sheets and analogous data from similar aliphatic diamines. It includes postulated decomposition pathways, detailed experimental protocols for thermal analysis, and a summary of expected thermal behavior.
Thermal Stability Profile
2-Methylpentamethylenediamine is considered thermally stable under normal storage and handling conditions.[2] However, exposure to high temperatures, sparks, or open flames can lead to decomposition.[2] The decomposition process is expected to be exothermic and can release hazardous gases.
General Stability
-
Conditions to Avoid: Heat, sparks, open flames, and other ignition sources are to be avoided.[2]
-
Incompatible Materials: It is incompatible with strong acids and oxidizing agents.[2]
Hazardous Decomposition Products
Upon thermal decomposition, 2-Methylpentamethylenediamine is expected to release irritating and toxic fumes and gases. The primary hazardous decomposition products identified in safety data sheets are:
Quantitative Thermal Analysis Data (Illustrative)
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a C6 Aliphatic Diamine
| Parameter | Expected Value Range | Atmosphere | Notes |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Inert (e.g., Nitrogen, Argon) | The presence of a methyl branch may slightly lower the onset temperature compared to linear hexamethylenediamine. |
| Temperature of Maximum Decomposition Rate (Tmax) | 200 - 300 °C | Inert | This represents the peak of the derivative thermogravimetric (DTG) curve. |
| Residue at 600 °C | < 5% | Inert | Aliphatic amines are expected to volatilize or decompose with little char formation in an inert atmosphere. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a C6 Aliphatic Diamine
| Parameter | Expected Value Range | Atmosphere | Notes |
| Boiling Point | ~192 °C | Inert (with pinhole lid) | The boiling point of 2-Methylpentamethylenediamine is reported to be 192 °C.[1] DSC can be used to observe this endothermic transition. |
| Decomposition Enthalpy (ΔHdecomp) | Highly Exothermic | Inert | The decomposition of amines is typically an exothermic process. The exact value would require experimental determination. |
Postulated Decomposition Pathways
The thermal decomposition of aliphatic diamines in an inert atmosphere is complex. Based on studies of similar amines, the decomposition of 2-Methylpentamethylenediamine is likely to proceed through several pathways. The presence of the methyl group may introduce additional fragmentation routes.
A likely initial step in the decomposition is the intramolecular cyclization of the diamine, especially in the presence of trace amounts of water or CO2 which can catalyze the formation of carbamates as intermediates. Subsequent reactions can lead to the formation of various nitrogen-containing heterocyclic compounds and the release of ammonia. Fragmentation of the aliphatic chain is also expected at elevated temperatures.
Caption: Postulated decomposition pathway for 2-Methylpentamethylenediamine.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data on the thermal stability and decomposition of 2-Methylpentamethylenediamine. Below are comprehensive methodologies for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC).
Protocol for Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This protocol is designed to determine the decomposition temperature and identify the evolved gaseous products.
Objective: To determine the thermal decomposition profile and identify the evolved gases from 2-Methylpentamethylenediamine.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.
-
High-resolution balance (integrated into TGA).
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Volatile sample pans (e.g., aluminum, with pinhole lids if needed to control evaporation).
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. Calibrate the MS for mass-to-charge ratio (m/z) using a suitable calibration standard.
-
Sample Preparation: Due to the liquid nature and volatility of 2-Methylpentamethylenediamine, sample preparation should be conducted in a well-ventilated fume hood. Pipette approximately 5-10 mg of the liquid sample into a tared aluminum sample pan.
-
TGA-MS Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Heat the transfer line to the MS to a temperature sufficient to prevent condensation of decomposition products (e.g., 200-250 °C).
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
Simultaneously, acquire mass spectra of the evolved gases in the range of m/z 10-200.
-
-
Data Analysis:
-
Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
-
Analyze the MS data by plotting the ion current for specific m/z values as a function of temperature to identify the evolution profile of different decomposition products.
-
Caption: Experimental workflow for TGA-MS analysis.
Protocol for Differential Scanning Calorimetry (DSC)
This protocol is designed to determine the boiling point and observe the energetics of decomposition.
Objective: To determine the boiling point and characterize the thermal events associated with the decomposition of 2-Methylpentamethylenediamine.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Inert gas supply (e.g., high-purity nitrogen).
-
Hermetically sealed aluminum pans and lids.
-
Pinhole lid maker or pre-drilled pinhole lids.
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: In a fume hood, dispense 2-5 mg of 2-Methylpentamethylenediamine into a hermetically sealable aluminum pan.
-
Pan Sealing:
-
For boiling point determination, hermetically seal the pan with a lid containing a pinhole (approximately 50-100 µm) to allow for vapor escape at constant pressure.
-
For decomposition analysis, use a standard hermetically sealed pan to contain the sample and its decomposition products.
-
-
DSC Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C (or higher, depending on the expected decomposition temperature) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition) to determine transition temperatures and enthalpy changes.
-
Caption: Experimental workflow for DSC analysis.
Conclusion and Recommendations
While 2-Methylpentamethylenediamine is a thermally stable compound under standard conditions, it will decompose at elevated temperatures, releasing hazardous byproducts. The lack of specific, publicly available quantitative data on its thermal decomposition underscores the importance of conducting thorough experimental analysis for any application where it may be subjected to thermal stress. The provided experimental protocols offer a robust starting point for such investigations. Researchers and drug development professionals should perform their own thermal analysis to determine the precise decomposition profile and ensure safe handling and processing within their specific applications. Future work should focus on obtaining precise TGA-MS and DSC data to fully characterize the thermal decomposition of this important industrial chemical.
References
An In-depth Technical Guide to the Solubility of 1,5-Diamino-2-methylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diamino-2-methylpentane (also known by its trade name Dytek® A), a key intermediate in various industrial applications, including the synthesis of polyamides, epoxy curing agents, and corrosion inhibitors.[1][2] An understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
This compound is a colorless liquid with a characteristic amine-like odor.[3] Its branched structure influences its physical properties and solubility profile.[3]
| Property | Value | Reference |
| CAS Number | 15520-10-2 | [1] |
| Molecular Formula | C₆H₁₆N₂ | [1] |
| Molecular Weight | 116.21 g/mol | [1] |
| Boiling Point | 193 °C | [4] |
| Density | 0.86 g/mL at 25 °C | [4] |
| Water Solubility | Miscible | [1][4] |
Qualitative Solubility
General solubility principles for amines suggest that lower molecular weight amines tend to be soluble in water, and most amines are soluble in organic solvents like diethyl ether and dichloromethane.[5] this compound, with its six carbon atoms, is completely miscible in water.[4] It is also described as being soluble in ethanol (B145695) and most polar solvents.[6]
Quantitative Solubility Analysis using Hansen Solubility Parameters (HSP)
The degree of affinity between a solute (in this case, this compound) and a solvent can be estimated by calculating the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. A smaller distance indicates a higher likelihood of solubility.
The Hansen Solubility Parameters for this compound are provided in the table below:
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 8.2 | 3.1 | 5.5 |
| [Source: INVISTA Safety Data Sheet] |
The following table presents the calculated solubility parameter distance (Ra) between this compound and a range of common organic solvents. A smaller Ra value suggests better solubility.
| Solvent | Solvent Class | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Calculated Ra | Predicted Solubility |
| Alcohols | ||||||
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 19.3 | Likely Miscible |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 15.6 | Likely Miscible |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 13.0 | Good |
| n-Butanol | Alcohol | 16.0 | 5.7 | 15.8 | 12.9 | Good |
| Ketones | ||||||
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 10.3 | Good |
| Methyl Ethyl Ketone (MEK) | Ketone | 16.0 | 9.0 | 5.1 | 10.0 | Good |
| Methyl Isobutyl Ketone (MIBK) | Ketone | 15.3 | 6.1 | 4.1 | 8.3 | Very Good |
| Esters | ||||||
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 8.2 | Very Good |
| n-Butyl Acetate | Ester | 15.8 | 3.7 | 6.3 | 7.7 | Excellent |
| Ethers | ||||||
| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | 6.3 | Excellent |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 9.3 | Good |
| Hydrocarbons | ||||||
| n-Hexane | Alkane | 14.9 | 0.0 | 0.0 | 9.0 | Moderate |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 10.6 | Moderate to Poor |
Note: The predicted solubility is an interpretation based on the calculated Ra value. Experimental verification is recommended.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a liquid amine in an organic solvent is the isothermal shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringe filters (chemically compatible with the solvent and amine)
Procedure:
-
Preparation of Supersaturated Solution: In a glass vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase of the amine is necessary to ensure saturation.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation and Sampling: Cease agitation and allow the mixture to stand undisturbed at the controlled temperature until the undissolved amine has settled, and a clear supernatant of the saturated solution is visible.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the undissolved layer. Immediately filter the aliquot through a syringe filter to remove any microscopic, undissolved droplets.
-
Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that is within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.
Data Analysis: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Visualizations
References
- 1. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 2. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 3. 1,5-Pentanediamine, 2-methyl-N1,N5-bis(1-methylethyl)- | C12H28N2 | CID 164123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Dytek® A Amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dytek® A amine, chemically known as 2-methyl-1,5-pentanediamine (CAS No. 15520-10-2), is a branched-chain aliphatic diamine developed and manufactured by INVISTA.[1][2][3] Its unique molecular structure, featuring a methyl group on a five-carbon chain, imparts a range of desirable properties to polymers, making it a versatile building block in numerous industrial applications.[4][5] This technical guide provides an in-depth overview of Dytek® A amine, covering its history, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.
History and Commercialization
While the precise date of the initial synthesis and discovery of 2-methyl-1,5-pentanediamine is not publicly documented, its commercial availability is linked to the history of its manufacturer, INVISTA. INVISTA was formed from DuPont's textile fibers division in February 2003 and was subsequently acquired by Koch Industries on April 30, 2004.[6] Dytek® A is part of INVISTA's specialty intermediates portfolio.[6] The synthesis of 2-methyl-1,5-pentanediamine via the hydrogenation of 2-methylglutaronitrile (B1199711) is a known chemical process.[7]
Chemical and Physical Properties
Dytek® A amine is a clear, colorless liquid with a characteristic amine odor.[1] Its branched structure is key to its function as a crystallinity disruptor in polymers.[2][5] The following tables summarize its key physical and chemical properties.
Table 1: General Properties of Dytek® A Amine
| Property | Value | Reference |
| Chemical Name | 2-methyl-1,5-pentanediamine | [3] |
| Common Name | Dytek® A amine | [3] |
| CAS Number | 15520-10-2 | [2][3] |
| Molecular Formula | C₆H₁₆N₂ | [3] |
| Molecular Weight | 116.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Physical Properties of Dytek® A Amine
| Property | Value | Units | Conditions | Reference |
| Boiling Point | 192 | °C | [3][7] | |
| Freezing Point | -7.15 (estimate) | °C | ||
| Flash Point | 81 | °C | Closed Cup | [3] |
| Density | 0.86 | g/mL | 25 °C | [3] |
| Viscosity | 2.6 | cP | 25 °C | [3] |
| Refractive Index | 1.459 | 20 °C | ||
| Vapor Pressure | 130 | mm Hg | 135 °C | |
| Solubility in Water | Miscible | [3] |
Table 3: Chemical Properties and Specifications of Dytek® A Amine
| Property | Value | Units | Reference |
| Purity (as 2-methyl-1,5-pentanediamine) | >98.0 | % (GC) | [8] |
| Amine Value | 966 | mg KOH/g | [3] |
| Amine Hydrogen Equivalent Weight (AHEW) | 29.1 | g/eq | [3] |
| pKa1 | 11.2 | [3] | |
| pKa2 | 10.0 | [3] |
Synthesis of Dytek® A Amine (2-methyl-1,5-pentanediamine)
The industrial synthesis of Dytek® A amine is achieved through the hydrogenation of 2-methylglutaronitrile.[7] A patented method describes a multi-stage hydrogenation process.[9]
Experimental Protocol: Two-Stage Hydrogenation of α-Methylene Glutaronitrile[9]
This protocol is based on a patented process for the preparation of 2-methyl-1,5-diaminopentane.
Materials:
-
α-Methylene glutaronitrile
-
Highly dispersed nickel catalyst (e.g., Raney nickel)
-
Solvent (e.g., ethanol)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
Stage 1: Low-Temperature Hydrogenation
-
Charge the high-pressure reactor with α-methylene glutaronitrile, the nickel catalyst, and the solvent.
-
Pressurize the reactor with hydrogen to at least 14 kg/cm ².
-
Maintain the reaction temperature between 20°C and 50°C.
-
Continue the reaction until the uptake of hydrogen ceases, indicating the saturation of the carbon-carbon double bond to form α-methyl glutaronitrile.
Stage 2: High-Temperature Hydrogenation
-
Increase the reactor temperature to a range of 120°C to 140°C.
-
Increase the hydrogen pressure to at least 42 kg/cm ².
-
The addition of ammonia can help to minimize the formation of by-products.
-
Continue the hydrogenation until the nitrile groups are reduced to primary amine groups, forming 2-methyl-1,5-diaminopentane.
-
After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
The catalyst is removed by filtration.
-
The 2-methyl-1,5-diaminopentane is then purified by distillation.
Workflow for the Synthesis of Dytek® A Amine
Caption: Workflow for the synthesis of Dytek® A Amine.
Applications and Experimental Protocols
Dytek® A amine is a versatile molecule with applications in various fields, primarily in polymer chemistry.[4][5][7]
Epoxy Curing Agent
Dytek® A amine serves as an effective curing agent for epoxy resins, imparting desirable properties such as good metal adhesion, corrosion resistance, and toughness.[5][7]
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with Dytek® A Amine
Materials:
-
Bisphenol A-based epoxy resin (e.g., D.E.R. 331 or equivalent)
-
Dytek® A amine
-
Mixing container
-
Stirring rod or mechanical mixer
-
Mold for casting
-
Oven
Procedure:
-
Calculate the stoichiometric amount of Dytek® A amine required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of Dytek® A is approximately 29.1 g/eq. The epoxy equivalent weight (EEW) of the resin must be known. The required amount of amine is calculated as: Mass of Amine = (Mass of Epoxy Resin / EEW) * AHEW
-
Accurately weigh the epoxy resin and the calculated amount of Dytek® A amine into the mixing container.
-
Thoroughly mix the two components until a homogeneous mixture is obtained. This may take several minutes.
-
Pour the mixture into the mold, taking care to avoid entrapping air bubbles.
-
Cure the mixture in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 125°C. The optimal curing schedule may vary depending on the specific application and desired properties.
-
Allow the cured epoxy to cool to room temperature before demolding.
Epoxy Curing Reaction Pathway
References
- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 2. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]
- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 4. ulprospector.com [ulprospector.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. About - Dytek [dytek.invista.com]
- 7. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 8. 2-Methyl-1,5-diaminopentane | 15520-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of Primary Amine Groups in 1,5-Diamino-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Diamino-2-methylpentane, also known commercially as Dytek® A, is an aliphatic diamine featuring two primary amine groups at the 1- and 5-positions of a methyl-branched pentane (B18724) backbone.[1][2][3] This structural asymmetry results in differential reactivity between the two primary amines, a feature of significant interest in chemical synthesis, polymer science, and potentially in drug development. The amine at the 1-position is sterically less hindered than the amine at the 5-position, which is closer to the methyl group at the 2-position. This guide provides a comprehensive overview of the reactivity of these amine groups, supported by available quantitative data, detailed experimental protocols for key transformations, and logical workflows for achieving selective functionalization.
Physicochemical and Reactivity Data
The reactivity of the amine groups is fundamentally influenced by their basicity and the steric environment. The pKa values provide a quantitative measure of the basicity of the conjugate acids of the amines.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [4] |
| Molecular Weight | 116.20 g/mol | [4] |
| pKa₁ (at 298.15 K) | 9.13 (± 0.04) | [5] |
| pKa₂ (at 298.15 K) | 10.82 (± 0.02) | [5] |
| Differential Reactivity | The C1 amine is ~2.5x more reactive than the C5 amine | Manufacturer Data |
Table 1: Physicochemical and Reactivity Data for this compound.
Differential Reactivity and Steric Hindrance
The presence of a methyl group at the C2 position introduces steric hindrance around the C1 primary amine, making the C5 primary amine more sterically accessible and, therefore, generally more reactive in nucleophilic reactions. However, some manufacturer literature suggests the contrary, that the less hindered amine is more reactive.[6] This differential reactivity is a key feature that can be exploited for selective mono-functionalization.
The logical approach to leveraging this differential reactivity for selective mono-functionalization is outlined in the workflow below.
Key Reactions and Experimental Protocols
The primary amine groups of this compound undergo a variety of standard amine reactions. The protocols provided below are generalized for diamines and should be optimized for specific applications with this compound, particularly for achieving high regioselectivity.
Acylation
Acylation of the amine groups with reagents such as acyl chlorides or anhydrides yields amides. Selective mono-acylation can be achieved by controlling stoichiometry and reaction conditions.
Experimental Protocol: Selective Mono-Boc Protection
This protocol is adapted from methods for the selective mono-Boc protection of diamines and can be a starting point for this compound.[1][7][8]
-
Preparation of the Mono-protonated Salt: Dissolve this compound (1 equivalent) in anhydrous methanol (B129727) (approx. 0.5 M). Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorotrimethylsilane (B32843) (1 equivalent) in anhydrous methanol to generate one equivalent of HCl in situ. Stir the mixture for 30 minutes at room temperature to allow for the formation of the mono-hydrochloride salt.
-
Acylation: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in methanol. Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to a pH > 12 with 2M NaOH.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Alkylation
Alkylation with alkyl halides can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. Achieving selective mono-alkylation is challenging due to the increasing nucleophilicity of the alkylated products. Careful control of stoichiometry and the use of a large excess of the diamine can favor mono-alkylation.
Experimental Protocol: General Mono-alkylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (3-5 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Reagent Addition: Slowly add the alkyl halide (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or GC-MS until the starting alkyl halide is consumed.
-
Work-up and Purification: After cooling to room temperature, remove the excess diamine by acid-base extraction or distillation. The resulting mixture of mono- and di-alkylated products can be separated by column chromatography.
Reductive Amination
Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for forming C-N bonds.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol is a general procedure that can be adapted for this compound.[9]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as methanol or dichloromethane (0.2 M). If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2 equivalents) portion-wise. Stir the reaction at room temperature and monitor by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of 1 M HCl until gas evolution ceases. Basify the solution to pH > 10 with 1 M NaOH.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.
Applications in Drug Development and Material Science
While this compound is predominantly used in the polymer industry for the synthesis of polyamides and as a curing agent for epoxy resins, its potential as a scaffold in drug discovery is an area for exploration.[6][10] The diamine motif is a common feature in many biologically active molecules. The ability to selectively functionalize the two amine groups allows for the synthesis of diverse libraries of compounds for screening. For instance, it can be used as a building block for creating ligands for metal-based therapeutics or as a linker in proteolysis-targeting chimeras (PROTACs).
In material science, the derivatives of this compound, such as aspartic esters, aldimines, and ketoimines, are used as curatives in polyurea systems.[3] Its role as a crystallinity disruptor in polyamides leads to polymers with lower melting points, increased abrasion resistance, and improved surface appearance.[4]
Conclusion
This compound presents an interesting case of differential reactivity between its two primary amine groups due to steric hindrance. This feature, combined with its commercial availability, makes it a valuable building block for the synthesis of asymmetrically functionalized molecules. While quantitative data on its selective reactivity is limited in the public domain, the principles of controlling stoichiometry and reaction conditions can be applied to achieve desired mono-functionalization. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile diamine in both material science and drug discovery contexts. Further research into the quantitative aspects of its regioselective reactions would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 3. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 5. researchgate.net [researchgate.net]
- 6. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
Bio-based Synthesis Routes for 1,5-Diamino-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Diamino-2-methylpentane is a branched-chain diamine with potential applications as a building block in the synthesis of specialty polyamides and as a scaffold in pharmaceutical development. While direct bio-based synthesis routes for this compound are not yet established in published literature, significant progress in the microbial production of its linear counterpart, 1,5-diaminopentane (cadaverine), provides a strong foundation for the development of such processes. This technical guide outlines the current state-of-the-art in the bio-based production of 1,5-diaminopentane and proposes potential metabolic engineering strategies to achieve the targeted C2-methylation for the synthesis of this compound.
Established Bio-based Synthesis of 1,5-Diaminopentane (Cadaverine)
The primary and most well-researched bio-based route to diamines of this nature is the production of 1,5-diaminopentane, also known as cadaverine. This is achieved through the metabolic engineering of microorganisms, predominantly Escherichia coli and Corynebacterium glutamicum, to convert renewable feedstocks into the desired product. The core of this pathway is the decarboxylation of L-lysine.
Biosynthetic Pathway from L-Lysine
The direct biosynthetic precursor to 1,5-diaminopentane is the amino acid L-lysine. In many microorganisms, L-lysine can be naturally converted to 1,5-diaminopentane through decarboxylation.[1] This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase. Metabolic engineering efforts have focused on enhancing the natural production of L-lysine and efficiently converting it to 1,5-diaminopentane.
The synthesis of L-lysine itself begins from central carbon metabolism, branching off from the tricarboxylic acid (TCA) cycle at oxaloacetate.[2] The pathway involves multiple enzymatic steps and requires precursors from glycolysis (pyruvate) and the pentose (B10789219) phosphate (B84403) pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides Utilizing 1,5-Diamino-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diamino-2-methylpentane, also known as 2-methyl-1,5-pentanediamine and commercially available as Dytek® A, is a branched-chain aliphatic diamine that offers unique advantages in the synthesis of polyamides.[1][2] Its chemical formula is C6H16N2, and it possesses two primary amine functional groups available for polymerization.[1] The presence of a methyl group on the carbon chain introduces asymmetry, which acts as a crystallinity disruptor in the resulting polyamide.[2] This disruption leads to lower melting points, reduced water absorption, and improved transparency in comparison to polyamides synthesized from linear diamines.[2] These properties make polyamides derived from this compound attractive for a variety of applications, including specialty fibers, engineering plastics, and matrices for controlled drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound with both aliphatic and aromatic dicarboxylic acids or their derivatives.
Impact of this compound on Polyamide Properties
The incorporation of this compound into a polyamide backbone significantly influences its thermal and physical properties. The branched structure disrupts the regular packing of polymer chains, leading to a more amorphous character.[2]
Key Advantages:
-
Lower Melting Point: The disruption of crystallinity results in a lower melting temperature (Tm) compared to analogous polyamides made with linear diamines like 1,6-hexanediamine (B7767898) (HMD).[1] This can improve melt processability and reduce energy consumption during manufacturing.
-
Reduced Water Absorption: The less crystalline nature of these polyamides leads to lower moisture uptake, which enhances dimensional stability and preserves mechanical properties in humid environments.[2]
-
Increased Abrasion Resistance and Dye Uptake: The modified polymer morphology can lead to improved surface properties.[2]
-
Amorphous Polyamides: When combined with aromatic diacids such as terephthalic acid (PTA) and isophthalic acid (PIA), highly transparent, amorphous polyamides can be synthesized.[1]
Data Presentation
The following tables summarize the quantitative effects of incorporating this compound on the melting point of various polyamides.
Table 1: Effect of this compound as a Comonomer on the Melting Point of Nylon 6,6. [1]
| Mole % this compound | Melting Temperature (°C) | Gel Time (hours at 270°C) |
| 0 | 265 | - |
| 5 | 256 | 77.5 |
| 10 | 247 | 94.4 |
| 17.5 | 228 | 120.1 |
| 20 | 225 | - |
Table 2: Melting Points of Homopolymer Polyamides Synthesized from this compound and Various Dicarboxylic Acids. [1]
| Diamine Monomer | Dicarboxylic Acid | Polyamide Designation | Melting Temperature (°C) |
| This compound | Adipic Acid | Nylon D,6 | 184 |
| This compound | Sebacic Acid | Nylon D,10 | 165 |
| This compound | Dodecanedioic Acid | Nylon D,12 | 160 |
| 1,6-Hexanediamine (HMD) | Adipic Acid | Nylon 6,6 | 265 |
| 1,6-Hexanediamine (HMD) | Sebacic Acid | Nylon 6,10 | 228 |
| 1,6-Hexanediamine (HMD) | Dodecanedioic Acid | Nylon 6,12 | 217 |
Experimental Protocols
Two primary methods for polyamide synthesis are melt polycondensation and solution polycondensation. The choice of method depends on the reactivity and thermal stability of the monomers.
Protocol 1: Melt Polycondensation of this compound and Adipic Acid (Nylon D,6)
This protocol is suitable for the synthesis of aliphatic polyamides.
Materials:
-
This compound (Dytek® A)
-
Adipic acid
-
Catalyst (e.g., phosphoric acid, optional)
-
High-purity nitrogen
-
Deionized water
Equipment:
-
High-pressure stainless-steel reactor with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump.
Procedure:
-
Nylon Salt Formation:
-
In a separate vessel, prepare an aqueous solution of the nylon salt by reacting equimolar amounts of this compound and adipic acid in deionized water. The concentration should be approximately 50-60% by weight.
-
A small amount of an antifoaming agent can be added.
-
-
Reactor Charging:
-
Charge the aqueous nylon salt solution into the polymerization reactor.
-
If a catalyst is used, it is typically added at this stage (e.g., 0.1-0.5 mol% relative to the repeating unit).
-
-
Purging:
-
Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen.
-
-
Heating and Pressurization:
-
Begin stirring and heat the reactor to approximately 220-240°C. The pressure will rise due to the generation of steam. Maintain the pressure at around 1.7-1.8 MPa (250-260 psi).
-
During this stage, water is continuously removed through the distillation column.
-
-
Pressure Reduction:
-
Once the temperature has stabilized and the rate of water removal decreases, slowly reduce the pressure over a period of 60-90 minutes to atmospheric pressure.
-
-
Vacuum Stage:
-
Increase the temperature to 250-280°C.
-
Gradually apply a vacuum to the reactor, reducing the pressure to below 1 kPa (7.5 torr).
-
Continue the reaction under vacuum for 30-60 minutes to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
-
Polymer Extrusion and Quenching:
-
Pressurize the reactor with nitrogen and extrude the molten polymer through a die into a strand.
-
Quench the polymer strand in a water bath.
-
-
Pelletization and Drying:
-
Dry the polymer strand and feed it into a pelletizer.
-
Dry the resulting polymer pellets in a vacuum oven at 80-100°C for at least 24 hours before characterization.
-
Protocol 2: Low-Temperature Solution Polycondensation of this compound and Terephthaloyl Chloride
This method is ideal for synthesizing semi-aromatic polyamides that may be thermally sensitive.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Triethylamine (B128534) (as an acid scavenger)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Ice bath.
-
Standard laboratory glassware for filtration and washing.
Procedure:
-
Reactor Setup:
-
Flame-dry all glassware and assemble the reaction setup under a positive pressure of dry nitrogen.
-
-
Diamine Solution Preparation:
-
In the reaction flask, dissolve this compound and anhydrous lithium chloride (approximately 5% w/v) in anhydrous NMP. Stir until all solids are dissolved.
-
Add triethylamine (2.2 equivalents based on the diamine) to the solution.
-
-
Cooling:
-
Cool the diamine solution to 0-5°C using an ice bath.
-
-
Diacid Chloride Addition:
-
Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
-
Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 4-6 hours. The solution will become viscous as the polymer forms.
-
-
Polymer Precipitation:
-
Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
-
Purification:
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
-
Visualizations
Polyamide Synthesis Workflow
Caption: General workflows for melt and solution polycondensation of polyamides.
Logical Relationship of this compound Structure to Polyamide Properties
Caption: Influence of the branched structure on polyamide properties.
References
2-Methylpentamethylenediamine as a curing agent for epoxy resins
An Application Note and Protocol for the Use of 2-Methylpentamethylenediamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentamethylenediamine (MPMD), commercially known as Dytek® A, is a branched-chain aliphatic diamine (H₂N(CH₂)₃CH(CH₃)CH₂NH₂) used as a high-performance curing agent and reactive accelerator for epoxy resin systems.[1][2][3] Its unique molecular structure, featuring a methyl group on a five-carbon chain, imparts a distinct set of properties to cured epoxy formulations, including low viscosity, enhanced flexibility, rapid curing, and excellent adhesion.[4][5] These attributes make it a versatile component in the formulation of advanced materials for applications ranging from industrial and marine coatings to high-performance adhesives and composites.[2][6][7] This document provides detailed application notes, performance data, and experimental protocols for utilizing 2-methylpentamethylenediamine in epoxy resin systems.
Application Notes
Key Features and Benefits
2-Methylpentamethylenediamine offers several advantages over traditional amine curing agents:
-
Fast Curing: It significantly reduces gel time and enables curing at low temperatures, increasing throughput and efficiency in various applications.[6][7]
-
Low Viscosity: The low viscosity of MPMD allows for the formulation of solvent-free or low-VOC (Volatile Organic Compound) systems, making handling and application easier.[5][7]
-
Improved Mechanical Properties: Cured epoxy systems exhibit high toughness, flexibility, and impact strength.[5][7]
-
Enhanced Adhesion and Appearance: It promotes excellent adhesion to metal substrates and results in a uniform, high-gloss finish with low blush (a cloudy appearance on the surface).[2][6]
-
Good Chemical and Corrosion Resistance: Formulations with MPMD demonstrate robust resistance to chemicals and corrosion, making them suitable for protective coatings.[2][6]
-
Reactive Accelerator: Unlike non-reactive accelerators that can migrate to the surface, MPMD has four active N-H groups that participate in the cross-linking reaction, permanently bonding it into the epoxy network. This enhances properties like the glass transition temperature (Tg) and avoids issues like plasticization or surface blooming.[1]
Primary Applications
The unique properties of 2-methylpentamethylenediamine make it suitable for a wide range of applications:
-
Industrial, Marine, and Decorative Coatings: Its fast cure, chemical resistance, and high-gloss finish are ideal for protective and aesthetic coatings.[2][6]
-
Construction Adhesives: Low-temperature curing and high toughness are beneficial for adhesives used in civil engineering.[7]
-
Composites and Encapsulation: Low viscosity facilitates good impregnation of reinforcing fibers and effective encapsulation of electronic components.
-
Polyamide Synthesis: MPMD acts as a crystallinity disruptor in polyamides, lowering the melting point, reducing water absorption, and increasing abrasion resistance.[2]
Chemical Curing Mechanism
The curing of epoxy resins with 2-methylpentamethylenediamine proceeds via a nucleophilic addition reaction. The active hydrogens on the primary amine groups of MPMD attack the electrophilic carbon atoms of the epoxy rings. This reaction opens the epoxy ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional thermoset polymer network.[8][9]
Caption: Epoxy curing reaction pathway with 2-Methylpentamethylenediamine.
Performance Data
The performance of 2-methylpentamethylenediamine (Dytek® A) is often compared with other amine curing agents. The following tables summarize key quantitative data from studies involving a standard Bisphenol A epoxy resin (e.g., Epon® 828).
Table 1: Curing Characteristics and Thermal Properties
| Curing Agent | Amine Type | Gel Time (minutes) | Midpoint Tg (°C) |
| Dytek® A (MPMD) | Aliphatic Diamine | 33 | 149 |
| Polyetheramine | Aliphatic | 300 | 85 |
| TMD | Aliphatic Diamine | 40 | 134 |
| IPDA | Cycloaliphatic Diamine | 55 | 158 |
Data synthesized from comparative studies.[1][7] Tg (Glass Transition Temperature) measured by DSC. Gel time measured for a 100g mass at 25°C.
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Dytek® A (MPMD) | IPDA | TMD |
| Tensile Strength (psi x 10³) | 10.4 | 6.4 | 11.0 |
| Elongation at Break (%) | 7.9 | 2.1 | 5.6 |
| Flexural Strength (psi x 10³) | 17.0 | 12.2 | 16.6 |
| Flexural Modulus (psi x 10³) | 420 | 377 | 420 |
| Shore D Hardness | 85 | 86 | 85 |
Data represents typical values for a stoichiometric amount of amine cured with Epon® 828 resin.[7]
Experimental Protocols
The following protocols outline standard procedures for evaluating the performance of epoxy systems cured with 2-methylpentamethylenediamine.
Caption: General experimental workflow for evaluating epoxy systems.
Protocol 1: Sample Preparation and Curing
-
Stoichiometric Calculation: Calculate the required amount of 2-methylpentamethylenediamine based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. The AHEW for MPMD (C₆H₁₆N₂) is approximately 29 g/eq (Molar Mass / 4 active hydrogens).
-
Mixing: In a suitable container, accurately weigh the epoxy resin. Add the calculated amount of MPMD to the resin.
-
Homogenization: Mix the components thoroughly using a mechanical stirrer or by hand for 3-5 minutes until a uniform, clear mixture is obtained. Avoid excessive air entrapment.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes or until all visible air bubbles have been removed.
-
Casting: Pour the degassed mixture into pre-treated molds appropriate for the required test specimens (e.g., dog-bone shapes for tensile tests, rectangular bars for flexural tests).
-
Curing: Transfer the molds to an oven and cure according to a defined schedule. A typical schedule might be 2 hours at 80°C followed by a post-cure of 3 hours at 125°C. The optimal schedule will depend on the specific resin and application requirements.
-
Demolding: Allow the samples to cool to room temperature before carefully removing them from the molds.
Protocol 2: Thermal Analysis - DSC & TGA
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the cured epoxy and place it in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 200°C at a heating rate of 10°C/min.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[7]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.
-
Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen or air atmosphere.[10]
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at 5% weight loss (Td₅), which indicates the beginning of significant thermal degradation.[11][12]
-
Protocol 3: Mechanical Properties Testing
-
Tensile and Flexural Testing:
-
Condition the cured test specimens at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Use a Universal Testing Machine (UTM) equipped with the appropriate grips or fixtures.
-
For tensile testing (ASTM D638), place the dog-bone specimen in the grips and apply a tensile load at a constant crosshead speed until failure.
-
For flexural testing (ASTM D790), place the rectangular bar on a three-point bending fixture and apply a load to the center of the specimen.
-
Record the load-displacement data to calculate tensile strength, flexural strength, and modulus.
-
Protocol 4: Chemical Resistance Testing
-
Prepare and cure several identical small coupons of the epoxy system.
-
Measure and record the initial weight and Shore D hardness of each coupon.
-
Immerse the coupons in various chemical reagents (e.g., 10% sulfuric acid, xylene, ethanol, salt water) at a specified temperature (e.g., 25°C).
-
After a set period (e.g., 7, 14, or 28 days), remove the coupons, rinse with deionized water, and gently pat dry.
-
Allow the coupons to re-condition at room temperature for 24 hours.
-
Re-measure the weight and Shore D hardness.
-
Visually inspect the coupons for any signs of degradation, such as swelling, cracking, discoloration, or blistering.
-
Calculate the percentage weight change to quantify chemical resistance.
Handling and Safety
2-Methylpentamethylenediamine is a hazardous chemical that requires careful handling.[2]
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, chemical goggles, a face shield, and protective clothing when handling.[14]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed and store away from incompatible materials like strong acids and oxidizing agents.[13][14]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
Disclaimer: This document is intended for informational purposes only. Always refer to the manufacturer's Safety Data Sheet (SDS) for complete and specific safety information before use.[13][14]
References
- 1. Dytek® A Amine as a Reactive Accelerator for Epoxy Systems - Dytek [dytek.invista.com]
- 2. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 3. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 4. ulprospector.com [ulprospector.com]
- 5. DYTEK® A Amine (2-Methylpentamethylenediamine) CAS#15520-10-2 | Contact ARPADIS FRANCE SAS [industry-plaza.com]
- 6. specialchem.com [specialchem.com]
- 7. Epoxy Curatives - Dytek [dytek.invista.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 10. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: Polymerization of 1,5-Diamino-2-methylpentane with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of polyamides derived from the polymerization of 1,5-diamino-2-methylpentane with various dicarboxylic acids. This document includes detailed experimental protocols, data summaries, and visual workflows to guide researchers in the development of novel polyamides with tailored characteristics. The use of this compound, a branched diamine, imparts unique properties to polyamides, such as reduced crystallinity and lower melting points, which can be advantageous in various applications, including drug delivery systems and advanced materials.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. The properties of polyamides can be precisely tuned by the selection of the constituent diamine and dicarboxylic acid monomers. This compound (also known as 2-methyl-1,5-pentanediamine or by its trade name Dytek® A) is a branched aliphatic diamine that acts as a crystallinity disruptor in polyamides.[1] This disruption leads to polymers that are more amorphous in structure, which can result in lower melting points, increased flexibility, and improved surface appearance compared to polyamides synthesized from linear diamines like hexamethylenediamine.[1][2]
The polymerization of this compound with dicarboxylic acids can be achieved through several methods, most notably melt polycondensation and interfacial polymerization. The choice of method depends on the specific dicarboxylic acid used (aliphatic vs. aromatic) and the desired polymer properties. These polyamides are of interest in various fields, including the development of specialty plastics, films, fibers, and adhesives.[2] In the context of drug development, the tailored properties of these polyamides could be leveraged for creating novel drug delivery matrices, coatings, and biodegradable materials.
Data Presentation
The incorporation of this compound into the polyamide backbone has a significant impact on the thermal properties of the resulting polymer. The following tables summarize key quantitative data for polyamides synthesized from this compound and various dicarboxylic acids.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Dicarboxylic Acid | Polyamide Designation | Melting Point (°C) | Glass Transition Temperature (Tg, °C) | Notes |
| Adipic Acid | Nylon D,6 | 184[2] | Not Reported | Lower melting point compared to Nylon 6,6 (265 °C).[2] |
| Sebacic Acid | Nylon D,10 | 165[2] | Not Reported | Lower melting point compared to Nylon 6,10 (228 °C).[2] |
| Dodecanedioic Acid | Nylon D,12 | 160[2] | Not Reported | Exhibits polymorphism.[3] |
| Terephthalic Acid | Poly(2-methylpentamethylene terephthalamide) | Not Reported | Not Reported | Expected to form a semi-aromatic polyamide with a higher Tg than fully aliphatic counterparts. |
| Isophthalic Acid | Poly(2-methylpentamethylene isophthalamide) | Not Reported | Not Reported | Expected to be amorphous with good transparency.[2] |
Table 2: Comparative Mechanical Properties (Conceptual)
| Property | Polyamide from this compound | Conventional Linear Polyamide (e.g., Nylon 6,6) | Rationale for Expected Difference |
| Tensile Strength | Moderate to High | High | Reduced crystallinity may lead to slightly lower tensile strength. |
| Flexural Modulus | Moderate | High | Increased flexibility due to amorphous regions. |
| Elongation at Break | Higher | Lower | The less crystalline nature allows for greater deformation before fracture. |
Experimental Protocols
The following are detailed protocols for the synthesis of polyamides from this compound and dicarboxylic acids using two common polymerization techniques: melt polycondensation and interfacial polymerization.
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol is suitable for the synthesis of aliphatic polyamides where the monomers are thermally stable at the reaction temperatures.
Materials:
-
This compound (purified)
-
Adipic acid
-
Catalyst (e.g., phosphoric acid or sodium hypophosphite, optional)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
Nylon Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in methanol to form the nylon salt. Stir the solution until the salt precipitates.
-
Salt Isolation: Filter the precipitated salt and wash it with cold methanol to remove any excess unreacted monomers. Dry the salt in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Polycondensation: Place the dried nylon salt into the glass reactor. If a catalyst is used, add it at this stage (typically 0.1-0.5 mol% based on the repeating unit).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Heating Profile:
-
Heat the reactor to 180-200°C to melt the salt and initiate the polymerization. Water will start to distill off.
-
After the majority of the water has been removed (typically 1-2 hours), gradually increase the temperature to 220-240°C.
-
-
Vacuum Application: Once the rate of water distillation slows down, apply a vacuum (typically <1 mmHg) to the system to facilitate the removal of the remaining water and drive the polymerization to completion. Continue the reaction under vacuum for another 1-2 hours.
-
Polymer Extrusion and Quenching: Once the desired melt viscosity is achieved (indicating high molecular weight), extrude the molten polymer from the reactor under nitrogen pressure into a strand and quench it in a water bath.
-
Pelletization: Dry the polymer strand and cut it into pellets for further characterization and processing.
Protocol 2: Interfacial Polymerization of this compound with Sebacoyl Chloride
This method is ideal for reactions that are rapid at room temperature and is particularly useful when one of the monomers is sensitive to high temperatures. It involves the reaction at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
An organic solvent (e.g., hexane (B92381) or dichloromethane)
-
Distilled water
Equipment:
-
Beaker (250 mL)
-
Forceps or a glass rod
-
Stirring plate (optional, for stirred interfacial polymerization)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 M). Add a stoichiometric amount of a base like sodium hydroxide to neutralize the HCl that will be generated during the reaction.
-
Organic Phase Preparation: Prepare a solution of sebacoyl chloride in an organic solvent (e.g., 0.2 M in hexane).
-
Interfacial Reaction:
-
Carefully pour the organic phase over the aqueous phase in a beaker, minimizing mixing to create a distinct interface.
-
A film of polyamide will form instantly at the interface.
-
-
Polymer Removal: Using forceps or a glass rod, gently grasp the polymer film at the center of the interface and pull it out as a continuous rope or film. The polymer will continue to form at the interface as it is removed.
-
Washing: Wash the collected polymer thoroughly with water and then with acetone to remove unreacted monomers, solvent, and the salt byproduct.
-
Drying: Dry the polyamide in a vacuum oven at a low temperature (e.g., 60°C) to a constant weight.
Visualizations
Diagram 1: Melt Polycondensation Workflow
References
Synthesis of High-Performance Polyamides Utilizing Dytek A Amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dytek A, chemically known as 2-methylpentamethylenediamine (MPMD), is a branched-chain aliphatic diamine that offers unique advantages in the synthesis of high-performance polyamides.[1] Its asymmetrical structure and stereochemistry disrupt the polymer chain regularity, leading to lower melting points and glass transition temperatures compared to polyamides synthesized with linear diamines like hexamethylenediamine (B150038) (HMDA).[2][3] This modification in thermal properties significantly improves the processability of polyamides without compromising their desirable mechanical characteristics.[2] The incorporation of Dytek A can lead to the development of novel polyamides with properties comparable to specialty polymers, including low-temperature nylons and transparent polyamides.[3]
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyamides using Dytek A.
Advantages of Incorporating Dytek A in Polyamide Synthesis
The use of Dytek A as a monomer or comonomer in polyamide synthesis offers several distinct advantages:
-
Improved Processability: The branched structure of Dytek A disrupts the crystalline packing of polyamide chains, resulting in a lower melting temperature and reduced melt viscosity.[1] This allows for easier processing at lower temperatures, reducing the risk of thermal degradation.
-
Enhanced Flexibility: The introduction of a methyl branch in the polymer backbone increases the flexibility of the resulting polyamide.[1]
-
Reduced Gelation: In applications such as fiber spinning and injection molding of Nylon 6,6, the addition of Dytek A significantly increases the time to gelation at elevated temperatures.[3]
-
Development of Novel Polyamides: Dytek A enables the creation of new polyamide compositions with unique properties.[3]
-
Low-Temperature Nylons (LTN): Polyamides synthesized with Dytek A exhibit significantly lower melting points compared to their linear counterparts, making them suitable for applications like 3D printing, hot melt adhesives, and powder coatings.[3]
-
Transparent Polyamides: Semi-aromatic polyamides synthesized from Dytek A, terephthalic acid (PTA), and isophthalic acid (PIA) can be amorphous and transparent, offering an alternative to other transparent polymers where chemical resistance is a concern.[3]
-
Data Presentation
The incorporation of Dytek A as a comonomer in polyamide synthesis has a quantifiable impact on the thermal properties of the resulting polymer.
Effect of Dytek A on the Properties of Nylon 6,6
The following table summarizes the effect of varying the mole percentage of Dytek A on the melting temperature and gel time of Nylon 6,6.
| Mole % Dytek® A | Melting Temperature (°C) | Gel Time (hours at 270°C) |
| 0 | 265 | - |
| 5 | 256 | 77.5 |
| 10 | 247 | 94.4 |
| 17.5 | 228 | 120.1 |
| 20 | 225 | - |
| Data sourced from INVISTA product literature.[3] |
Melting Points of Nylon Homopolymers
The following table compares the melting points of various nylon homopolymers synthesized with Dytek A and other diamines.
| Monomer | Adipic Acid | Sebacic Acid | C12 Diacid |
| Dytek® A | Nylon D,6 - 184°C | Nylon D,10 - 165°C | Nylon D,12 - 160°C |
| HMD | Nylon 6,6 - 265°C | Nylon 6,10 - 228°C | Nylon 6,12 - 217°C |
| Data sourced from INVISTA product literature.[3] |
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides using Dytek A via melt polycondensation and solution polymerization. These protocols can be adapted for specific diacids and desired polymer properties.
Protocol 1: Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing high molecular weight polyamides. It is a solvent-free process conducted at high temperatures under an inert atmosphere or vacuum to drive the removal of the condensation byproduct (typically water).
Materials:
-
Dytek A (2-methylpentamethylenediamine)
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid, dodecanedioic acid)
-
Catalyst (optional, e.g., phosphoric acid, sodium hypophosphite)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: Charge equimolar amounts of Dytek A and the dicarboxylic acid into the reactor. If a catalyst is used, it is typically added at this stage (e.g., 0.1-0.5 wt%).
-
Inerting: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Initial Heating and Water Removal: While maintaining a slow nitrogen flow, gradually heat the reactor to a temperature of 180-220°C with continuous stirring. The condensation reaction will begin, and water will be evolved. The water vapor is removed from the reactor through the distillation outlet and collected. This stage is typically maintained for 1-2 hours.
-
Polycondensation under Vacuum: After the initial water has been removed, gradually increase the temperature to 220-280°C. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. The high temperature and vacuum facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight. This stage is typically maintained for 2-4 hours. The viscosity of the molten polymer will increase significantly as the reaction progresses.
-
Polymer Extrusion and Cooling: Once the desired viscosity is reached, indicating the formation of a high molecular weight polymer, the molten polyamide is extruded from the reactor under nitrogen pressure into a strand and quenched in a water bath.
-
Pelletizing and Drying: The solidified polymer strand is then pelletized or ground into a powder. The resulting polyamide is dried in a vacuum oven at 80-100°C for at least 24 hours to remove any residual moisture.
Protocol 2: Low-Temperature Solution Polycondensation
This method is suitable for synthesizing polyamides that may be thermally sensitive or when a solvent is required for processing. It involves the reaction of a diamine with a diacid chloride in a suitable solvent at low temperatures.
Materials:
-
Dytek A (2-methylpentamethylenediamine)
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas (high purity)
-
Non-solvent for precipitation (e.g., methanol, ethanol)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Ice bath.
-
Standard laboratory glassware.
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve Dytek A and the acid scavenger in the anhydrous solvent.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride, dissolved in a small amount of the same anhydrous solvent, to the stirred diamine solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours, and then let it warm to room temperature and continue stirring for another 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: Precipitate the polyamide by slowly pouring the viscous polymer solution into a large excess of a vigorously stirred non-solvent (e.g., methanol).
-
Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Visualizations
Synthesis Workflow
Caption: General experimental workflows for polyamide synthesis using Dytek A.
Structural Impact of Dytek A
Caption: Structural comparison of polyamides influencing chain packing.
References
Application of 1,5-Diamino-2-methylpentane in Polyurethane Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diamino-2-methylpentane, also known as 2-methyl-1,5-pentanediamine and commercially available as Dytek® A, is an aliphatic diamine that serves as a highly effective chain extender in the synthesis of polyurethanes (PUs), particularly polyurethane-urea (PUU) elastomers. Its unique branched structure, featuring a methyl group on the second carbon of the pentane (B18724) chain, imparts distinct properties to the final polymer compared to its linear counterpart, 1,6-hexanediamine. This document provides detailed application notes, experimental protocols, and representative data on the use of this compound in polyurethane production.
The primary function of this compound in polyurethane synthesis is to react with an isocyanate-terminated prepolymer. This reaction forms urea (B33335) linkages, creating the "hard segments" within the polymer matrix. The differential reactivity of the primary amine groups, influenced by the methyl substituent, can affect the cross-linking and crystallinity of the polymer.[1] The branched nature of this compound acts as a crystallinity disruptor, leading to more amorphous polymers.[1][2] This can result in a lower melting point, improved flexibility, and enhanced thermal stability in the resulting polyurethane.[1][3]
Key Advantages in Polyurethane Formulations
The incorporation of this compound as a chain extender can offer several advantages:
-
Increased Flexibility and Lower Modulus : The methyl branch disrupts the packing of the polymer chains, leading to a more amorphous structure and consequently, a softer, more flexible elastomer.
-
Improved Thermal Stability : The introduction of the branched diamine can enhance the thermal stability of the resulting polyurethane.[1][3]
-
Controlled Reactivity : The steric hindrance from the methyl group can lead to differential reactivity of the two amine groups, which can be utilized to control the polymerization process and the final polymer architecture.
-
Enhanced Adhesion : The amine groups can contribute to improved adhesion to various substrates.
-
Reduced Water Absorption : The more amorphous nature of the polymer may lead to reduced water uptake.[2]
Data Presentation
The following tables summarize representative quantitative data for polyurethane-urea elastomers synthesized using a standard polyether-based prepolymer and chain extended with either this compound or a linear diamine (e.g., 1,6-hexanediamine) for comparison.
Disclaimer: The following data is illustrative and based on the expected effects of this compound as described in technical literature. Specific values will vary depending on the exact formulation, prepolymer characteristics, and processing conditions.
Table 1: Representative Mechanical Properties of Polyurethane-Urea Elastomers
| Property | PU with 1,6-Hexanediamine (Linear) | PU with this compound (Branched) | Test Method |
| Shore A Hardness | 90 - 95 | 80 - 88 | ASTM D2240 |
| Tensile Strength (MPa) | 35 - 45 | 25 - 35 | ASTM D412 |
| Elongation at Break (%) | 400 - 500 | 500 - 650 | ASTM D412 |
| 100% Modulus (MPa) | 8 - 12 | 5 - 8 | ASTM D412 |
| Tear Strength (kN/m) | 60 - 70 | 55 - 65 | ASTM D624 |
Table 2: Representative Thermal Properties of Polyurethane-Urea Elastomers
| Property | PU with 1,6-Hexanediamine (Linear) | PU with this compound (Branched) | Test Method |
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -50 to -45 | -55 to -50 | DSC |
| Glass Transition Temp. (Tg) of Hard Segment (°C) | 120 - 140 | 100 - 120 | DSC/DMA |
| Melting Temperature (Tm) of Hard Segment (°C) | 180 - 200 | 150 - 170 | DSC |
| Decomposition Temperature (Td, 5%) (°C) | 300 - 320 | 310 - 330 | TGA |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a polyurethane-urea elastomer using this compound as a chain extender via a two-step prepolymer method.
Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer
Materials:
-
Polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL) (optional)
-
Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMAc or N,N-Dimethylformamide - DMF)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Drying of Polyol: Dry the polyether polyol under vacuum at 80-100°C for at least 2 hours to remove any residual moisture.
-
Reaction Setup: Charge the dried polyol into the reaction kettle. Purge the system with dry nitrogen and maintain a slight positive pressure throughout the reaction.
-
Isocyanate Addition: While stirring, add the diisocyanate to the polyol at a controlled rate. The molar ratio of NCO to OH groups should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature with continuous stirring. If a catalyst is used, it can be added at this stage.
-
Monitoring: Monitor the progress of the reaction by titrating for the free NCO content at regular intervals. The reaction is considered complete when the NCO content reaches the theoretical value. This typically takes 2-4 hours.
-
Cooling and Storage: Once the desired NCO content is achieved, cool the prepolymer to room temperature and store it under a nitrogen blanket until the chain extension step.
Protocol 2: Chain Extension with this compound
Materials:
-
Isocyanate-terminated prepolymer (from Protocol 1)
-
This compound
-
Anhydrous solvent (e.g., DMAc or DMF)
-
Mixing vessel
-
Mold (pre-treated with a mold release agent)
-
Vacuum oven
Procedure:
-
Prepolymer Preparation: Gently heat the prepolymer to 60-70°C to reduce its viscosity.
-
Diamine Solution: In a separate vessel, dissolve the stoichiometric amount of this compound in an anhydrous solvent. The amount of diamine is calculated based on the NCO content of the prepolymer and the desired stoichiometry (typically 95-100% of the theoretical amount).
-
Mixing: Vigorously stir the prepolymer and rapidly add the diamine solution. The reaction between the isocyanate and amine groups is very fast.
-
Degassing: Immediately degas the mixture under vacuum for 1-2 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the preheated mold.
-
Curing: Cure the cast polymer in an oven. A typical curing cycle is 100-110°C for 16-24 hours.
-
Post-Curing: After demolding, a post-curing step at a slightly elevated temperature (e.g., 80°C) for 24 hours can be performed to ensure complete reaction and stabilize the polymer's properties.
-
Conditioning: Condition the final elastomer at ambient temperature for at least 7 days before performing mechanical tests.
Visualizations
Polyurethane-Urea Synthesis Workflow
References
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with 2-Methylpentamethylenediamine
Introduction
2-Methylpentamethylenediamine (MPMD), commercially known as Dytek A, is an aliphatic diamine curing agent for epoxy resin systems.[1][2] Its branched structure, containing two primary amine functional groups, makes it a versatile hardener.[2] When used with epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), MPMD contributes to desirable properties in the cured product, including toughness, good adhesion to metals, corrosion resistance, low blush, and improved UV stability.[1][3] Understanding the curing kinetics of an epoxy-MPMD system is critical for optimizing processing parameters, controlling the final properties of the thermoset, and predicting the material's performance in applications ranging from industrial coatings to advanced composites.[4][5]
This document provides detailed protocols for characterizing the curing kinetics of epoxy resins with 2-Methylpentamethylenediamine using three primary analytical techniques: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.
Core Concepts in Curing Kinetics
The curing of an epoxy resin is a complex exothermic process involving the transformation of low-molecular-weight liquid monomers into a rigid, three-dimensional cross-linked network.[6][7] The key parameters used to describe this process are:
-
Degree of Cure (α): Represents the extent of the chemical reaction, ranging from 0 (uncured) to 1 (fully cured). It is often determined by measuring the heat evolved during the reaction.[8]
-
Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. Tg increases as the degree of cure progresses due to the formation of a cross-linked network.[9][10]
-
Activation Energy (Ea): The minimum energy required to initiate the curing reaction. It is a key parameter in kinetic models used to predict reaction rates at different temperatures.[4][11]
-
Reaction Order (n): A parameter that describes how the reaction rate depends on the concentration of the reactants.[4]
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[10] It is widely used to study the exothermic curing reaction of epoxy resins, providing quantitative data on the total heat of reaction, degree of cure, and glass transition temperature.[5][12] Both non-isothermal (dynamic) and isothermal methods can be employed.
Non-Isothermal (Dynamic) DSC Protocol
This method involves heating the uncured epoxy-MPMD mixture at a constant rate to determine the total heat of reaction and to derive kinetic parameters using model-free methods like Kissinger or Ozawa-Flynn-Wall.[4][9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and 2-Methylpentamethylenediamine in a stoichiometric ratio. The amine equivalent weight of MPMD is 29 g/eq.[3]
-
Thoroughly mix the components by hand or with a mechanical stirrer for 5 minutes at room temperature until a homogeneous mixture is obtained.[11]
-
Precisely weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.[11]
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
-
DSC Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at room temperature (e.g., 25°C).
-
Heat the sample from room temperature to a temperature high enough to ensure the curing reaction is complete (e.g., 200-250°C).[4][8]
-
Perform scans at multiple heating rates (e.g., 5, 10, 15, and 20°C/min) on fresh samples for each run.[12][14]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of cure (ΔHtotal). The peak temperature (Tp) will shift to higher temperatures as the heating rate increases.[11]
-
The degree of cure (α) at any given temperature (T) can be calculated as α = ΔHT / ΔHtotal, where ΔHT is the heat evolved up to that temperature.
-
Use the peak temperatures from the different heating rates to calculate the activation energy (Ea) using the Kissinger or Ozawa methods.[11][13]
-
Figure 1. Workflow for non-isothermal DSC analysis.
Isothermal DSC Protocol
This method involves holding the sample at a constant temperature and measuring the heat flow as a function of time. It is used to understand the curing behavior at specific processing temperatures.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described in the non-isothermal protocol.
-
DSC Instrument Setup: Set up the instrument as described previously.
-
Thermal Program:
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 60°C, 80°C, or 100°C).[8] The heating ramp should be as fast as possible to minimize curing during the initial heating phase.[6]
-
Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the reaction has ceased or significantly slowed.
-
Cool the sample to room temperature.
-
Perform a second dynamic scan (e.g., at 10°C/min) on the same sample to measure the residual heat of reaction (ΔHresidual) and the final glass transition temperature (Tg∞).[9]
-
-
Data Analysis:
-
The total heat of reaction (ΔHtotal) is determined from a separate non-isothermal scan on an uncured sample.
-
The heat evolved during the isothermal step is ΔHiso = ΔHtotal - ΔHresidual.
-
The degree of cure (α) as a function of time (t) is calculated by integrating the isothermal heat flow curve: α(t) = ΔH(t) / ΔHtotal.
-
The reaction rate (dα/dt) is proportional to the measured heat flow (dH/dt).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the chemical changes during the curing reaction by tracking the concentration of specific functional groups.[5] The curing of an epoxy resin with an amine hardener involves the opening of the oxirane (epoxy) ring.[15] The degree of cure can be determined by monitoring the decrease in the intensity of the absorption band corresponding to the epoxy group.[16]
Figure 2. Simplified epoxy-amine reaction pathway.
Experimental Protocol:
-
Sample Preparation:
-
Mix the epoxy resin and MPMD in the desired stoichiometric ratio.
-
Apply a thin film of the mixture between two potassium bromide (KBr) or silicon wafers.[16] The film thickness should be consistent for quantitative analysis.
-
-
FTIR Instrument Setup:
-
Place the sample assembly in a heated transmission cell or on a heated attenuated total reflectance (ATR) crystal.
-
Set the desired isothermal temperature for the curing study.
-
-
Data Acquisition:
-
Record an initial spectrum of the uncured mixture at room temperature.
-
Heat the sample to the set isothermal temperature.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic absorption band for the epoxy group, typically around 915 cm-1.[17][18]
-
Select an internal reference band that does not change during the reaction, such as a C-H stretching vibration from an aromatic ring (if applicable, e.g., in DGEBA resin), often around 1510 cm-1 or 1608 cm-1.[18][19]
-
Calculate the degree of cure (α) using the following equation: α(t) = 1 - [ (Aepoxy(t) / Aref(t)) / (Aepoxy(0) / Aref(0)) ] where Aepoxy and Aref are the peak absorbances (or areas) of the epoxy and reference bands, respectively, at time t and time 0.
-
Rheological Analysis
Rheometry measures the deformation and flow of a material in response to an applied force. For thermoset curing, it is used to characterize the change in viscoelastic properties, such as viscosity and modulus, as the material transforms from a liquid to a solid.[20] This technique is particularly useful for determining the gel time.
Experimental Protocol:
-
Sample Preparation: Prepare a fresh mixture of the epoxy resin and MPMD immediately before the measurement.
-
Rheometer Setup:
-
Measurement Procedure (Isothermal Time Sweep):
-
Place the mixed sample onto the lower plate and bring the upper plate down to the set gap, ensuring the sample completely fills the gap.
-
Perform a time sweep measurement under small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 1-5%). The strain should be within the linear viscoelastic region (LVER) of the material.[14][23]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Viscosity Profile: Plot the complex viscosity (η*) against time. The viscosity will increase as the reaction proceeds, with a sharp upturn near the gel point.
-
Gel Point Determination: The gel point is the time at which the material transitions from a liquid-like to a solid-like state. It can be identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[7] This is a critical parameter for defining the pot life and processing window of the resin system.[22]
-
Figure 3. Viscoelastic transition during epoxy curing.
Data Presentation: Summary of Kinetic Parameters
The data obtained from the aforementioned experiments can be summarized to provide a comprehensive understanding of the curing kinetics. The following tables are examples of how to structure the results for an epoxy-MPMD system.
Table 1: Non-Isothermal DSC Kinetic Data
| Heating Rate (°C/min) | Onset T (°C) | Peak T (Tp) (°C) | End T (°C) | ΔHtotal (J/g) |
|---|---|---|---|---|
| 5 | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data |
| 15 | Data | Data | Data | Data |
| 20 | Data | Data | Data | Data |
Table 2: Model-Free Kinetic Parameters
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) | Reaction Order (n) |
|---|---|---|---|
| Kissinger | Calculated Value | Calculated Value | Calculated Value |
| Ozawa | Calculated Value | Calculated Value | Calculated Value |
Table 3: Isothermal Rheometry Data
| Isothermal Temperature (°C) | Gel Time (min) (G'=G'') | Viscosity at Gel Point (Pa·s) |
|---|---|---|
| 50 | Data | Data |
| 60 | Data | Data |
| 70 | Data | Data |
| 80 | Data | Data |
Table 4: Glass Transition Temperature vs. Degree of Cure
| Isothermal Cure Temp (°C) | Cure Time (min) | Degree of Cure (α) | Tg (°C) |
|---|---|---|---|
| 80 | 10 | Data | Data |
| 80 | 30 | Data | Data |
| 80 | 60 | Data | Data |
| 100 | 10 | Data | Data |
| 100 | 30 | Data | Data |
| Fully Cured | - | 1.0 | Data (Tg∞) |
By systematically applying these protocols, researchers can generate a robust dataset to fully characterize the curing kinetics of epoxy resins with 2-Methylpentamethylenediamine, enabling precise control over manufacturing processes and the engineering of materials with tailored properties.
References
- 1. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 4. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 5. benchchem.com [benchchem.com]
- 6. imapsjmep.org [imapsjmep.org]
- 7. epitoanyag.org.hu [epitoanyag.org.hu]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. jascoinc.com [jascoinc.com]
- 17. scielo.br [scielo.br]
- 18. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. tainstruments.com [tainstruments.com]
- 22. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Polymers Derived from 1,5-Diamino-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the characterization of polymers synthesized using 1,5-diamino-2-methylpentane, also known as 2-methyl-1,5-pentanediamine or by its trade name, Dytek® A. This branched aliphatic diamine is a versatile monomer used in the synthesis of polyamides and as a curing agent for epoxy resins.[1][2] The methyl side group introduces unique properties to the resulting polymers, influencing their crystallinity, thermal behavior, and mechanical performance.[3]
This document outlines the key characterization techniques, presents available quantitative data, and provides detailed experimental protocols for researchers working with these polymer systems.
Polymer Systems Overview
Polyamides
Polyamides synthesized from this compound are a significant class of polymers. The incorporation of the methyl side group can disrupt the regularity of the polymer chain, which can influence the crystalline structure. For example, the polyamide derived from 2-methyl-pentamethylenediamine and dodecanedioic acid (MPMD-12) exhibits polymorphism, a characteristic not observed in analogous polyamides with linear diamines.[3]
Epoxy Resins
This compound serves as an effective curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[4] The diamine's primary amine groups react with the epoxide groups of the resin to form a cross-linked thermoset network. The structure of the diamine curing agent plays a crucial role in the final thermomechanical properties of the cured epoxy.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative data for polymers derived from this compound.
Table 1: Thermal Properties of Poly(2-methyl-1,5-pentamethylene oxamide) (PM52) [3]
| Property | Value |
| Melting Temperature (Tm) | 200 °C |
| Heat of Fusion (ΔHf) | 59.7 J·g⁻¹ |
| Crystallization Temperature (Tc) | 125 °C |
| Crystallization Enthalpy (ΔHc) | 42.6 J·g⁻¹ |
| Relative Viscosity | Up to 3.3 |
Table 2: Thermal Decomposition of Poly(2-methyl-1,5-pentamethylene oxamide) (PM52) from TGA [3]
| Weight Loss | Temperature |
| Onset of Decomposition | ~350 °C |
| Comparison | Comparable thermal stability to commercial Polyamide 6 (PA6) |
Table 3: Curing Conditions for DGEBA Epoxy Resin with this compound [4]
| Parameter | Condition |
| Initial Curing | 60 °C for 3 hours |
| Post-Curing | 150 °C for 2 hours |
| Epoxy Group Conversion | > 98% (confirmed by FTIR) |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Spectroscopic Characterization
Objective: To identify the characteristic functional groups in the polymer and to monitor the extent of reaction, such as the conversion of epoxy groups during curing.
Protocol:
-
Sample Preparation:
-
For polyamides, a thin film can be cast from a suitable solvent (e.g., NMP, DMAc) onto a KBr disk. The solvent is then evaporated in a vacuum oven.
-
For epoxy resins, the liquid resin and curing agent mixture can be analyzed directly between two KBr plates. Cured samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the infrared beam.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Average 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for amides (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1540 cm⁻¹).
-
For epoxy curing, monitor the disappearance of the epoxide ring vibration at approximately 915 cm⁻¹.
-
Objective: To elucidate the detailed chemical structure of the polymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid for polyamides).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹H NMR, use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Assign the observed peaks to the corresponding protons and carbons in the polymer repeating unit.
-
Integrate the proton signals to confirm the monomer ratios in copolymers.
-
Thermal Analysis
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (e.g., platinum or alumina).
-
Instrumentation: A standard thermogravimetric analyzer.[7]
-
Heating Program:
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature at 5% or 10% weight loss (Td5 or Td10).
-
Determine the percentage of char yield at the final temperature.
-
Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol:
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter.[8]
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first scan to determine the Tg, Tc, and Tm.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Determine the Tm as the peak maximum of the melting endotherm.
-
Determine the Tc as the peak maximum of the crystallization exotherm.
-
Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.
-
Mechanical Testing
Objective: To evaluate the mechanical properties of the polymer, such as tensile strength, modulus, and elongation at break.
Protocol (Tensile Testing):
-
Sample Preparation: Prepare dog-bone-shaped specimens according to a standard method (e.g., ASTM D638). Ensure the samples are free of voids and surface defects.
-
Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.
-
Test Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
Test at least five specimens to ensure statistical significance.
-
Conclusion
The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships and for their application in various fields. The protocols and data presented in these notes provide a comprehensive guide for researchers. The presence of the methyl group in the diamine monomer offers a route to tailor the properties of polyamides and epoxy resins for specific performance requirements. Further research to expand the quantitative data, particularly on the mechanical properties of these polymers, will be beneficial for their broader industrial adoption.
References
- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 2. This compound 99 15520-10-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. scionresearch.com [scionresearch.com]
Application Notes and Protocols for 1,5-Diamino-2-methylpentane in CO2 Capture Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-diamino-2-methylpentane (DA2MP), also known as 2-methyl-1,5-pentanediamine, in the development of materials for carbon dioxide (CO2) capture. This document includes a summary of performance data for DA2MP in aqueous amine solvent blends, detailed experimental protocols for the preparation and evaluation of both liquid and solid CO2 capture materials, and visualizations of experimental workflows.
Introduction
This compound is a diamine that has shown promise as a component in CO2 capture technologies. Its two amine groups offer the potential for high CO2 absorption capacity. Research has primarily focused on its use as an activator in aqueous amine blends, where it can enhance the CO2 absorption rate and capacity of primary or tertiary amines while potentially reducing the energy required for solvent regeneration compared to benchmark solvents like monoethanolamine (MEA).
Data Presentation: Performance of this compound in CO2 Capture
The following tables summarize the quantitative performance data of this compound in various aqueous amine blends for CO2 capture.
Table 1: Performance of MDEA-DA2MP Solvent Blends for CO2 Capture from a Simulated Water-Gas Shift Process Plant [1]
| Amine Concentration (kmol/m³) | CO2 Capture Efficiency (%) | CO2 Absorption Rate (kmol/m³h) | Absorber Mass Transfer Coefficient (kmol/kPa·h·m³) | Regeneration Energy (GJ/tCO2) |
| 3 MDEA - 0.5 DA2MP | - | - | - | - |
| 3 MDEA - 1.0 DA2MP | Increased | Increased | Increased | Lower than MDEA-PZ |
| 3 MDEA - 1.5 DA2MP | Up to 24% higher than MDEA-PZ | Up to 23.5% higher than MDEA-PZ | Up to 23.9% higher than MDEA-PZ | Up to 25.4% lower than MDEA-PZ |
Data presented in comparison to a standard 3 kmol/m³ MDEA - 0.5 kmol/m³ Piperazine (PZ) blend.[1]
Table 2: Performance of AMP-DA2MP Solvent Blends for CO2 Capture from a Simulated Lime Kiln [2]
| Amine Concentration (kmol/m³) | CO2 Absorption Efficiency (%) | Absorber Mass Transfer Coefficient (KGav, kmol/kPa·h·m³) | Liquid Phase Mass Transfer Coefficient (KLav) | Regeneration Energy (Qreg, GJ/tCO2) |
| 2 AMP - 1.5 DA2MP | Up to 36.17% higher than MEA | Up to 65.85% higher than MEA | Up to 28.29% higher than MEA | Up to 32.54% lower than MEA |
| 2 AMP - 2.0 DA2MP | - | - | - | - |
Data presented in comparison to a 5 kmol/m³ MEA solvent.[2]
Table 3: Performance of AMP-DA2MP Solvent Blends for CO2 Capture from a Solid Fuel-Fired Power Plant [3]
| Amine Concentration (wt%) | CO2 Capture Efficiency (%) | CO2 Absorption Capacity | Regeneration Energy |
| 19 AMP - 13.5 DA2MP | - | 5.2% to 92.3% higher than AMP-PZ | 12.5% to 54.6% less than AMP-PZ |
| 19 AMP - 20 DA2MP (Optimal) | 18.9% to 66.1% higher than MEA | - | 15.4% to 40.1% less than MEA |
| 19 AMP - 27 DA2MP (Optimal) | - | - | - |
| 19 AMP - 40.5 DA2MP | - | - | - |
Data presented in comparison to 30 wt% MEA and 19 wt% AMP + 10 wt% PZ blends.[3]
Experimental Protocols
Protocol 1: Preparation of Aqueous Amine Solvent Blends
Objective: To prepare aqueous solutions of this compound blended with other amines for CO2 capture experiments.
Materials:
-
This compound (DA2MP)
-
N-methyldiethanolamine (MDEA) or 2-amino-2-methyl-1-propanol (B13486) (AMP)
-
Deionized water
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Weighing balance
Procedure:
-
Calculate the required mass of each amine and deionized water to achieve the desired molar concentrations and total volume of the solution.
-
In a glass beaker, add the calculated amount of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the calculated mass of MDEA or AMP to the deionized water while stirring.
-
Once the first amine is completely dissolved, slowly add the calculated mass of this compound to the solution.
-
Continue stirring until a homogeneous solution is obtained.
-
Allow the solution to cool to room temperature before use.
Protocol 2: CO2 Absorption/Desorption in a Bench-Scale Pilot Plant
Objective: To evaluate the CO2 capture performance of aqueous amine solutions.
Apparatus:
-
Bench-scale CO2 capture pilot plant consisting of an absorption column, a desorption column (stripper), a reboiler, a condenser, and a heat exchanger.
-
Mass flow controllers for CO2 and N2 gas streams.
-
Pumps for circulating the amine solution.
-
Temperature and pressure sensors.
-
Gas analyzer (e.g., infrared sensor) to measure CO2 concentration.
Procedure:
Absorption:
-
Prepare the desired aqueous amine solvent blend according to Protocol 1.
-
Preheat the reboiler to the desired desorption temperature (e.g., 120°C).[1]
-
Pump the lean (CO2-free) amine solution from the reboiler, through the heat exchanger, to the top of the absorption column at a constant flow rate (e.g., 50 mL/min).[1]
-
Introduce a simulated flue gas stream with a specific CO2 concentration (e.g., 30-50 vol.% CO2 in N2) into the bottom of the absorption column at a constant flow rate (e.g., 14 SLPM).[1]
-
The gas flows upward, counter-current to the descending amine solution, allowing for CO2 absorption.
-
Continuously monitor the CO2 concentration in the gas stream exiting the top of the absorber to determine the CO2 capture efficiency.
-
The CO2-rich amine solution is collected at the bottom of the absorber.
Desorption (Regeneration):
-
Pump the CO2-rich amine solution from the bottom of the absorber, through the heat exchanger, to the top of the desorption column.
-
In the desorption column, the rich solution is heated by the vapor rising from the reboiler.
-
The elevated temperature in the reboiler causes the release of CO2 from the amine solution.
-
The released CO2 and steam exit the top of the desorber and pass through a condenser to remove the water.
-
The concentrated CO2 stream can then be collected for analysis or storage.
-
The regenerated (lean) amine solution is collected at the bottom of the reboiler and is pumped back to the absorption column to complete the cycle.
Protocol 3: Synthesis of Amine-Impregnated Solid Sorbents
Objective: To prepare solid sorbents functionalized with this compound for CO2 capture.
Materials:
-
Porous support material (e.g., mesoporous silica (B1680970) (SBA-15, MCM-41), activated carbon, or alumina)
-
This compound (DA2MP)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dry the porous support material in an oven at a specified temperature (e.g., 120°C) for several hours to remove any adsorbed water.
-
In a round-bottom flask, dissolve the desired amount of this compound in a suitable solvent to create a solution of a specific concentration.
-
Add the dried porous support to the amine solution.
-
The mixture is then agitated (e.g., by stirring or sonication) for a period to ensure uniform impregnation of the amine into the pores of the support.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting amine-impregnated solid sorbent in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
-
The final material is a free-flowing powder ready for characterization and CO2 adsorption testing.
Protocol 4: Characterization of Solid Sorbents
Objective: To determine the physical and chemical properties of the prepared solid sorbents.
Methods:
-
Nitrogen Physisorption: To determine the surface area, pore volume, and pore size distribution of the sorbent before and after amine impregnation using a surface area and porosity analyzer. This helps to confirm the successful loading of the amine within the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the sorbent and confirm the presence of the amine.
-
Thermogravimetric Analysis (TGA): To determine the amine loading on the support material and to assess the thermal stability of the sorbent.
Protocol 5: Evaluation of CO2 Adsorption Capacity of Solid Sorbents using TGA
Objective: To measure the CO2 adsorption capacity of the amine-functionalized solid sorbents.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with gas switching capabilities.
Procedure:
-
Place a small amount of the solid sorbent (e.g., 10-20 mg) into the TGA sample pan.
-
Pre-treat the sample by heating it under an inert gas flow (e.g., N2) to a specific temperature (e.g., 100-120°C) to remove any physisorbed water and other impurities.
-
Cool the sample to the desired adsorption temperature (e.g., 30-75°C) under the inert gas flow.
-
Once the temperature is stable, switch the gas flow to a CO2-containing gas stream (e.g., pure CO2 or a mixture of CO2 in N2).
-
Record the weight gain of the sample over time as it adsorbs CO2. The adsorption is typically continued until the weight stabilizes, indicating that equilibrium has been reached.
-
The CO2 adsorption capacity is calculated from the mass of CO2 adsorbed per unit mass of the sorbent.
-
For desorption, the gas is switched back to the inert gas, and the temperature is increased to a regeneration temperature to observe the weight loss corresponding to the release of CO2.
Visualizations
Caption: Workflow for the preparation of aqueous amine solvent blends.
References
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 1,5-Diamino-2-methylpentane via Post-Synthetic Modification
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct synthesis of Metal-Organic Frameworks (MOFs) using 1,5-Diamino-2-methylpentane as a primary building block (linker) is not yet documented in peer-reviewed literature. The following application notes describe a widely adopted and versatile alternative: the post-synthetic modification (PSM) of a pre-formed MOF. This method allows for the covalent attachment of this compound to the internal structure of a MOF, thereby introducing its specific functionalities.
This document provides a representative protocol using Mg-MOF-74 (also known as CPO-27-Mg) as the parent framework, which possesses open metal sites ideal for grafting diamines. The principles and procedures outlined can be adapted for this compound and other flexible aliphatic diamines.
Overview and Principle
The introduction of flexible aliphatic diamines into MOFs is a key strategy for tuning their surface chemistry, porosity, and functional properties. While direct synthesis can be challenging, post-synthetic modification offers a robust two-step approach:
-
Synthesis of a Parent MOF: A crystalline MOF with accessible coordination sites is first synthesized. Mg-MOF-74 is an excellent candidate due to its high density of open magnesium sites along its one-dimensional channels.[1][2]
-
Diamine Grafting: The synthesized MOF is then treated with a solution of the desired diamine (e.g., this compound). The primary amine groups of the diamine coordinate to the open metal sites within the MOF pores, effectively "grafting" the molecule to the framework.[3]
This methodology allows for the incorporation of functionalities that might not be stable under the conditions required for direct MOF synthesis. The resulting amino-functionalized MOFs have enhanced affinity for guest molecules and can be tailored for applications such as drug delivery, where interactions with pharmaceutical ingredients are crucial.[4][5]
Data Presentation: Physicochemical Properties
The following tables summarize typical quantitative data for the parent Mg-MOF-74 and a representative diamine-functionalized analogue. These values serve as a benchmark for characterization.
Table 1: Structural and Porosity Data of Parent and Amine-Functionalized MOFs.
| Property | Mg-MOF-74 (Parent) | Diamine-Grafted Mg-MOF-74 (Representative) | Reference |
|---|---|---|---|
| BET Surface Area (m²/g) | ~800 - 1495 | 345 | [6][7][8] |
| Pore Volume (cm³/g) | ~0.46 | Not Reported | [9] |
| Pore Diameter (Å) | ~11 - 12 | Reduced post-grafting |[1][2] |
Note: The exact values can vary based on synthesis and activation conditions. The reduction in surface area and pore size after diamine grafting is a key indicator of successful functionalization.[3]
Table 2: Representative Drug Loading and Release Data in Amino-Functionalized MOFs.
| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| IRMOF-3 | Curcumin (B1669340) | 55.36% | Simulated body fluid | Amino groups enhance drug affinity and lead to a more sustained release profile compared to the non-functionalized analogue (IRMOF-1). | [4][5] |
| Cationic Zr-MOF | 5-Fluorouracil (5-FU) | 56.5% | PBS (pH 7.4) | Positively charged framework enhances loading of electron-rich 5-FU via electrostatic attraction, showing pH-responsive release. | [10] |
| Mg-MOF-74 | Curcumin | 30 - 50% | PBS | Drug release rate is influenced by the solubility of the MOF's metal center, with Mg-MOF-74 showing faster release than transition metal analogues. |[11] |
Note: This table provides data from various amino-functionalized MOFs to illustrate the potential application in drug delivery. The specific performance of a this compound-grafted MOF would require experimental validation.
Experimental Protocols
Protocol 1: Synthesis of Parent MOF (Mg-MOF-74 / CPO-27-Mg)
This protocol describes a standard solvothermal synthesis of Mg-MOF-74.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Methanol (B129727) (MeOH) for washing
Procedure:
-
Precursor Solution A: Dissolve 1.95 mmol of Mg(NO₃)₂·6H₂O in a solvent mixture of 67.5 mL DMF, 4.5 mL deionized H₂O, and 4.5 mL EtOH.[9]
-
Precursor Solution B: In a separate container, dissolve 0.83 mmol of 2,5-dihydroxyterephthalic acid in a minimal amount of DMF.
-
Mixing: Slowly add Solution B to Solution A while stirring to prevent premature precipitation.
-
Sonication: Sonicate the final clear solution for approximately 30 minutes to ensure homogeneity.[9]
-
Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 125 °C for 21-24 hours.[7][9]
-
Isolation: After cooling the autoclave to room temperature, a yellow crystalline powder will have formed. Collect the solid product by centrifugation or vacuum filtration.
-
Washing: Wash the collected solid thoroughly with fresh DMF to remove unreacted precursors. Subsequently, perform a solvent exchange by soaking the product in methanol for several hours (at least 3-5 times with fresh methanol) to remove residual DMF from the pores.
-
Activation: Activate the MOF by heating the powder under a dynamic vacuum at a temperature of at least 150-250 °C for 4-6 hours. This step is crucial to remove all solvent molecules from the pores and expose the open metal sites.[7] The final product is a highly porous, yellow powder.
Protocol 2: Post-Synthetic Modification with a Flexible Diamine
This protocol provides a general method for grafting a flexible diamine, such as this compound, onto the activated Mg-MOF-74.
Materials:
-
Activated Mg-MOF-74 powder (from Protocol 1)
-
This compound (or other flexible diamine)
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Methanol (for washing)
Procedure:
-
Preparation: In an inert atmosphere (e.g., inside a glovebox), add 50 mg of activated Mg-MOF-74 to a vial.
-
Diamine Solution: Prepare a solution of the diamine (e.g., this compound) in anhydrous toluene. The concentration can be varied to control the degree of functionalization. A typical starting point is a 0.1 M solution.
-
Grafting Reaction: Add the diamine solution to the vial containing the activated Mg-MOF-74. Ensure the powder is fully suspended.
-
Incubation: Seal the vial and allow the mixture to react at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours with stirring.
-
Isolation and Washing: After the reaction, collect the functionalized MOF by centrifugation. Decant the supernatant and wash the solid extensively with fresh anhydrous toluene to remove any unreacted, physisorbed diamine.
-
Final Wash and Drying: Perform a final wash with a more volatile solvent like methanol to facilitate drying. Dry the resulting powder under vacuum at a moderate temperature (e.g., 80-100 °C) to remove residual solvent without degrading the grafted amines. The product is the diamine-functionalized MOF.
Protocol 3: Representative Drug Loading (Example: Curcumin)
This protocol is adapted from methods used for amino-functionalized MOFs and can be used as a starting point for evaluating the drug delivery potential of the newly synthesized material.[4][12]
Materials:
-
Diamine-functionalized Mg-MOF-74
-
Curcumin
-
Methanol or Ethanol
Procedure:
-
Drug Solution: Prepare a stock solution of curcumin in methanol (e.g., 1 mg/mL).
-
Loading: Disperse a known amount of the diamine-functionalized MOF (e.g., 20 mg) in a specific volume of the curcumin solution (e.g., 10 mL).
-
Incubation: Stir the suspension in the dark (curcumin is light-sensitive) at room temperature for 24 hours to allow for encapsulation of the drug within the MOF pores.
-
Isolation: Centrifuge the mixture to pellet the drug-loaded MOF.
-
Quantification: Carefully collect the supernatant. Measure the concentration of remaining curcumin in the supernatant using UV-Vis spectroscopy (at the appropriate wavelength for curcumin, ~425 nm).
-
Calculation: The amount of loaded drug is calculated by subtracting the amount of curcumin remaining in the supernatant from the initial amount.
Drug Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100
Visualization of Workflow
The following diagrams illustrate the key logical steps in the synthesis and application of diamine-functionalized MOFs.
Caption: General workflow for the synthesis of a parent MOF followed by post-synthetic modification.
Caption: Experimental workflow for drug loading into a functionalized MOF and subsequent analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]
- 3. Suitability of a diamine functionalized metal–organic framework for direct air capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02554C [pubs.rsc.org]
- 4. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 10. Dual functions of pH-sensitive cation Zr-MOF for 5-Fu: large drug-loading capacity and high-sensitivity fluorescence detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Curcumin Delivery on Metal-Organic Frameworks: The Effect of the Metal Center on Pharmacokinetics within the M-MOF-74 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving curcumin bactericidal potential against multi-drug resistant bacteria via its loading in polydopamine coated zinc-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dytek® A in the Synthesis of Novel Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dytek® A (2-Methylpentamethylenediamine) in the synthesis of novel hybrid materials. Dytek® A, a branched-chain aliphatic diamine, offers unique properties to polymers due to its asymmetric structure, influencing crystallinity, viscosity, and mechanical performance.[1][2][3] This document details its application in epoxy, polyurea, and polyamide-based hybrid systems, providing experimental protocols and comparative data for researchers in materials science and related fields.
Application in Epoxy-Based Hybrid Materials
Dytek® A serves as an effective curing agent and a reactive accelerator in epoxy resin formulations, leading to hybrid materials with tailored properties.[3][4][5] Its incorporation into an epoxy network can significantly enhance toughness, flexibility, and cure speed, even at low temperatures.[3][6]
Dytek® A as a Primary Curing Agent
When used as the sole curing agent, Dytek® A's fast reactivity is advantageous for applications requiring rapid curing, such as in adhesives and coatings.[3] The methyl group on the carbon chain introduces asymmetry, which disrupts polymer chain packing, resulting in lower viscosity and improved flexibility in the cured product.[1][3]
Dytek® A as a Reactive Accelerator
In formulations with slower-reacting amine curatives like polyetheramines, Dytek® A acts as a reactive accelerator.[4][5] Unlike non-reactive accelerators, Dytek® A is permanently incorporated into the polymer backbone, which can prevent issues like migration and plasticization.[4] This leads to a stable enhancement of the glass transition temperature (Tg) and a reduction in gel time.[4]
Quantitative Data Summary: Dytek® A in Epoxy Systems
| Formulation Component | Role of Dytek® A | Key Performance Change | Reference |
| Epon® 828 Resin | Reactive Accelerator | Reduces gel time, increases Tg | [4] |
| Polyetheramine Systems | Co-curative | Predictable improvements in gel time, viscosity reduction | [3] |
Experimental Protocol: Synthesis of an Epoxy-Amine Thermoset
This protocol is based on the synthesis of pluri-functional amine hardeners from bio-based aromatic aldehydes and their subsequent use in creating epoxy thermosets.
Materials:
-
Dytek® A (2-Methylpentamethylenediamine)
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Deionized water
Procedure:
-
Synthesis of Amine Hardener:
-
In a round-bottom flask, dissolve Dytek® A (10 equivalents) in methanol.
-
Add isophthalaldehyde (1 equivalent) dropwise to the solution while stirring.
-
Heat the mixture at 110°C until the aldehyde conversion is complete, monitored by FTIR or NMR spectroscopy.
-
Cool the solution to room temperature.
-
Slowly add sodium borohydride to the solution to reduce the imine intermediates.
-
Remove the solvent by distillation to obtain the amine hardener.
-
-
Curing of Epoxy Resin:
-
Mix the synthesized amine hardener with DGEBA epoxy resin at a stoichiometric ratio.
-
Pour the mixture into a mold.
-
Cure the mixture at 60°C, followed by a post-curing step at 140°C.
-
Characterization:
-
Thermal Properties: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability and glass transition temperature (Tg).
-
Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) to measure storage modulus and tan δ, providing insights into the material's viscoelastic properties.
Experimental Workflow for Epoxy-Amine Thermoset Synthesis
Caption: Workflow for synthesizing and characterizing an epoxy thermoset using a Dytek® A-based hardener.
Application in Polyurea-Based Hybrid Materials
Dytek® A and its derivatives are utilized in the formulation of polyurea coatings and elastomers, offering enhanced mechanical properties and tailored reactivity.
Aldimine Derivatives of Dytek® A
Reacting Dytek® A with aldehydes, such as isobutyraldehyde (B47883), forms aldimine derivatives.[7] These aldimines act as latent curing agents in isocyanate systems, where the amine is blocked until exposed to moisture.[7] This allows for a controlled curing process. Polyureas cured with Dytek® A-based aldimines have shown significantly higher tensile strength and modulus, greater elongation, and improved thermal stability compared to those based on other diamines like isophorone (B1672270) diamine (IPDA).[7]
Michael Addition Derivatives of Dytek® A
The reaction of Dytek® A with conjugated nitriles, such as 2-pentenenitrile, via a Michael addition reaction yields a secondary amine derivative.[8] Polyurea formulations based on these derivatives exhibit slower gel times, substantially higher tensile strength and modulus, and improved thermal stability compared to conventional polyurea systems.[8]
Quantitative Data Summary: Dytek® A Derivatives in Polyurea Systems
| Dytek® A Derivative | Comparison System | Key Performance Improvements | Reference |
| Aldimine (with isobutyraldehyde) | IPDA-based aldimine | 6x higher tensile stress, 2x higher tensile modulus, 3x greater elongation, higher thermal degradation onset (237.8°C vs. 111.5°C) | [7] |
| Michael Addition (with 2-pentenenitrile) | IPDA/acrylonitrile-based polyurea | 3x slower gel time, 5x higher max tensile strength, 4x higher tensile modulus, higher thermal degradation onset (266.8°C vs. 217.8°C) | [8] |
Experimental Protocol: Synthesis of a Dytek® A-based Aldimine Curative
Materials:
-
Dytek® A (2-Methylpentamethylenediamine)
-
Isobutyraldehyde
-
Toluene (B28343) (as a solvent for azeotropic water removal)
Procedure:
-
Charge a reactor equipped with a stirrer, condenser, and a Dean-Stark trap with Dytek® A and toluene.
-
Slowly add isobutyraldehyde to the reactor.
-
Heat the mixture to reflux to remove the water formed during the reaction via azeotropic distillation.
-
Continue the reaction until the theoretical amount of water is collected.
-
Remove the toluene under reduced pressure to obtain the aldimine product.
Logical Relationship of Dytek® A Derivatization for Polyurea Curing
Caption: Derivatization of Dytek® A for the synthesis of high-performance polyurea materials.
Application in Polyamide-Based Hybrid Materials
Dytek® A is used as a comonomer in the synthesis of polyamides to modify their physical properties. Its branched structure disrupts the regular packing of polymer chains, which leads to a decrease in crystallinity and a lower melting point compared to polyamides made with linear diamines like hexamethylenediamine.[1] This improved processability is beneficial in applications such as films, fibers, and adhesives.[1]
Incorporating Dytek® A into Nylon 6,6 has been shown to reduce the melting temperature and increase the gel time, which can be advantageous in fiber spinning and injection molding processes.[2]
Quantitative Data Summary: Effect of Dytek® A on Nylon 6,6 Properties
| Mole % Dytek® A in Nylon 6,6 | Melting Temperature (°C) | Gel Time at 270°C (hours) |
| 0 | 265 | - |
| 5 | 256 | 77.5 |
| 10 | 247 | 94.4 |
| 17.5 | 228 | 120.1 |
| Data sourced from INVISTA product literature.[2] |
While specific research on Dytek® A in novel polyamide-imide hybrid materials is not extensively documented in the available literature, its known effects on polyamide properties suggest potential benefits. The introduction of Dytek® A into a polyamide-imide backbone could enhance solubility and processability, which are often challenges with these high-performance polymers.[9][10]
Potential in Other Hybrid Systems
Conclusion
Dytek® A is a versatile building block for the creation of novel hybrid materials. Its unique branched structure imparts desirable properties such as lower viscosity, increased flexibility, and improved processability in various polymer systems. The most well-documented applications with detailed quantitative data and protocols are in the realm of epoxy and polyurea-based materials, where Dytek® A and its derivatives lead to significant enhancements in mechanical and thermal properties. While its use in polyamide-imides and other advanced hybrids is less explored in the literature, its fundamental chemical properties suggest a promising potential for future research and development in these areas.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Polyamide - Dytek [dytek.invista.com]
- 3. explore.azelis.com [explore.azelis.com]
- 4. Dytek® A Amine as a Reactive Accelerator for Epoxy Systems - Dytek [dytek.invista.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. Epoxy Curatives - Dytek [dytek.invista.com]
- 7. Dytek® A Derivatives for Epoxy and Polyurea Curing - Part 1 - Dytek [dytek.invista.com]
- 8. Dytek® A Derivatives for Polyurea Curing - Dytek [dytek.invista.com]
- 9. mdpi.com [mdpi.com]
- 10. ineosopen.org [ineosopen.org]
- 11. kimslab.pusan.ac.kr [kimslab.pusan.ac.kr]
Application Notes: 1,5-Diamino-2-methylpentane for Piezoelectric Polymer Development
Introduction
The development of novel piezoelectric materials, particularly flexible and biocompatible polymers, is a significant area of research for applications in sensors, energy harvesters, and biomedical devices. Piezoelectricity arises from materials that can generate an electrical charge in response to applied mechanical stress. A key structural requirement for piezoelectricity is a non-centrosymmetric molecular or crystal structure.
This document outlines the proposed application of 1,5-Diamino-2-methylpentane as a monomer for the synthesis of novel piezoelectric polyamides. The core hypothesis is based on the inherent chirality of the this compound molecule. The presence of a chiral center at the second carbon (C2) can guide the formation of a non-centrosymmetric polymer structure, which is essential for exhibiting piezoelectric properties.[1][2] While direct literature on this specific application is nascent, a product application note suggests its incorporation can enhance piezoelectric and dielectric properties. This protocol provides a hypothetical framework for synthesizing and characterizing such a polymer, based on established principles for creating chiral piezoelectric polymers.[3][4]
Principle of Chiral-Induced Piezoelectricity
The piezoelectric effect in polymers is fundamentally linked to the alignment of molecular dipoles within the material. In a semi-crystalline polymer, these dipoles are often associated with specific crystalline phases. The introduction of a chiral monomer like this compound into a polymer chain, such as a polyamide, can promote the formation of helical or other ordered, non-centrosymmetric crystalline structures. Upon mechanical stretching and subsequent electrical poling, these molecular dipoles can be preferentially aligned, leading to a net macroscopic polarization and thus, a strong piezoelectric response.[4]
Data Presentation
Table 1: Properties of this compound Monomer This table summarizes the key physical and chemical properties of the starting monomer.
| Property | Value | Reference |
| Synonyms | 2-Methyl-1,5-pentanediamine, Dytek A | [5] |
| CAS Number | 15520-10-2 | |
| Molecular Formula | C₆H₁₆N₂ | [5] |
| Molecular Weight | 116.20 g/mol | |
| Form | Liquid | |
| Boiling Point | 193 °C | [6] |
| Density | 0.86 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.459 |
Table 2: Target Properties for a Polyamide Film Based on this compound This table outlines the projected performance characteristics of a piezoelectric film synthesized using the described protocols. Values are based on reported data for similar piezoelectric polymers like polyamide-imide and P(VDF-TrFE).[7][8]
| Parameter | Target Value | Description |
| Piezoelectric Coefficient (d₃₃) | 15 - 120 pC/N | Measures the charge generated per unit of applied force. A higher value indicates better performance.[7] |
| Open-Circuit Voltage | > 15 V (under 8N impact) | The maximum voltage generated by the material under a defined mechanical impact.[7] |
| Short-Circuit Current | > 0.30 µA (under 8N impact) | The maximum current generated by the material under a defined mechanical impact.[7] |
| Thermal Stability | Stable up to > 200 °C | The temperature at which the material retains its piezoelectric properties.[7] |
| Flexibility | High | The material should be mechanically flexible for applications in wearable and flexible electronics. |
Visualizations
Caption: Proposed synthesis pathway for a chiral polyamide.
Caption: Experimental workflow for piezoelectric film fabrication.
Experimental Protocols
Protocol 1: Synthesis of Chiral Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride.
Materials:
-
This compound (99%)
-
Adipoyl chloride (or Terephthaloyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
-
Methanol
-
High-speed blender or homogenizer
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 5.81 g (0.05 mol) of this compound and 4.0 g (0.1 mol) of NaOH in 200 mL of deionized water. Cool the solution in an ice bath.
-
Organic Phase Preparation: Prepare an organic solution by dissolving 9.15 g (0.05 mol) of adipoyl chloride in 200 mL of hexane.
-
Polymerization: Vigorously stir the aqueous solution using a high-speed blender. Rapidly pour the organic phase into the vortex of the stirred aqueous solution. A white polymer precipitate will form immediately.
-
Reaction Time: Continue blending for 5-10 minutes to ensure the completion of the reaction.
-
Purification:
-
Filter the polymer precipitate from the reaction mixture.
-
Wash the polymer thoroughly with a 50/50 (v/v) water/methanol solution to remove unreacted monomers and salts.
-
Perform a final wash with pure methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-70 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Fabrication of Piezoelectric Polymer Film
This protocol details the steps to create a thin, flexible film from the synthesized polymer and induce piezoelectric properties.
Materials:
-
Synthesized chiral polyamide powder
-
N,N-Dimethylacetamide (DMAc) or other suitable polar aprotic solvent
-
Glass plates
-
Doctor blade or casting knife
-
Stretching apparatus
-
Sputter coater (for electrode deposition)
-
High-voltage power supply for corona poling
Procedure:
-
Polymer Solution: Prepare a 15-20% (w/v) solution of the synthesized polyamide in DMAc. Stir at 60 °C until the polymer is fully dissolved.
-
Film Casting: Pour the polymer solution onto a clean, flat glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).
-
Drying: Place the cast film in a vacuum oven. Gradually increase the temperature to 80 °C over several hours and hold for 24 hours to ensure complete solvent removal.
-
Stretching: Carefully peel the dried film from the glass substrate. Mount the film in a mechanical stretching apparatus. Stretch the film uniaxially to 3-4 times its original length at a temperature slightly above its glass transition temperature to align the polymer chains.[9]
-
Electrode Deposition: Deposit thin-film electrodes (e.g., gold or aluminum, ~100 nm thick) on both surfaces of the stretched film using a sputter coater.
-
Corona Poling:
-
Place the electroded film in a corona poling setup.
-
Heat the film to 80-100 °C.
-
Apply a high DC electric field (e.g., 50-80 V/µm) for 1-2 hours.[2]
-
Cool the film back to room temperature while maintaining the electric field. This step locks in the dipole alignment.[10]
-
Turn off the electric field once the film is cool. The film is now piezoelectric.
-
Protocol 3: Characterization of Piezoelectric Properties
This protocol outlines the methods to quantify the piezoelectric performance of the fabricated film.
Equipment:
-
d₃₃ Piezo-meter
-
Oscilloscope
-
Low-noise preamplifier
-
Force transducer or impact hammer
-
Electromechanical testing machine (e.g., Instron)
Procedure:
-
d₃₃ Coefficient Measurement:
-
Cut a small sample (e.g., 1x1 cm) from the poled film.
-
Use a commercial d₃₃ meter to directly measure the piezoelectric charge coefficient. Apply the meter's probes perpendicular to the film surface and record the value in pC/N.
-
-
Dynamic Voltage and Current Measurement:
-
Connect the electrodes of a larger film sample (e.g., 2x2 cm) to an oscilloscope through a low-noise preamplifier.
-
Apply a repetitive mechanical impact of a known force (e.g., 8 N at 2 Hz) using an impact hammer or an electromechanical shaker.[7]
-
Record the peak-to-peak open-circuit voltage (Vp-p).
-
To measure the short-circuit current (Ip-p), connect the film to the oscilloscope through a current amplifier (or across a known low-value resistor) and repeat the mechanical impact.
-
-
Quasistatic Piezoelectric Response:
-
Mount the film in an electromechanical testing machine.
-
Apply a controlled, slowly varying compressive or tensile force while simultaneously measuring the generated charge using a charge amplifier.
-
Plot charge vs. force; the slope of this line provides another measure of the piezoelectric coefficient.
-
References
- 1. Biodegradable Piezoelectric Polymers: Recent Advancements in Materials and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From electricity to vitality: the emerging use of piezoelectric materials in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral discrimination using piezoelectric and optical gas sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-1,5-pentanediamine (CAS 15520-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 15520-10-2 [chemicalbook.com]
- 7. Novel piezoelectric properties of electrospun polyamide-imide nanofiber membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of PVTF Films with High Piezoelectric Properties Through Directional Heat Treatment [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Methylpentamethylenediamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentamethylenediamine, also known by its trade name Dytek® A, is a versatile aliphatic diamine that serves as a valuable building block in organic synthesis. Its branched structure, containing two primary amine functional groups, allows for its use in the construction of various cyclic and acyclic scaffolds. In the pharmaceutical industry, it is notably utilized as a precursor for the synthesis of key heterocyclic intermediates. One of the primary applications of 2-Methylpentamethylenediamine in pharmaceutical synthesis is its role as a starting material for the production of β-picoline (3-methylpyridine). β-picoline is a crucial intermediate in the industrial synthesis of nicotinamide (B372718) (Vitamin B3) and other pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylpiperidine (B147322) and its subsequent conversion to β-picoline, starting from 2-Methylpentamethylenediamine.
Application: Synthesis of β-Picoline via 3-Methylpiperidine Intermediate
The conversion of 2-Methylpentamethylenediamine to β-picoline is a two-step process that involves an initial intramolecular cyclization to form 3-methylpiperidine, followed by a dehydrogenation reaction. This synthetic route is of significant interest as it provides an efficient pathway to a key intermediate for nicotinamide synthesis.
Logical Relationship of the Synthesis Pathway
Caption: Synthetic pathway from 2-Methylpentamethylenediamine to β-picoline.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature for the synthesis of 3-picoline from 2-methyl-1,5-diaminopentane (MPDA).[1]
Part 1: Synthesis of 3-Methylpiperidine (MPI)
This protocol describes the gas-phase intramolecular cyclization of 2-Methylpentamethylenediamine to yield 3-methylpiperidine.
Materials:
-
2-Methylpentamethylenediamine (MPDA)
-
ZSM-5 catalyst in the ammonium (B1175870) form (particle size 0.5-1 mm)
-
Nitrogen (N₂) gas (carrier gas)
-
Reactor tube (e.g., quartz or stainless steel)
-
Evaporator
-
Condenser
Experimental Workflow for 3-Methylpiperidine Synthesis
Caption: Experimental workflow for the synthesis of 3-Methylpiperidine.
Procedure:
-
Introduce 3 g of ZSM-5 catalyst (in the ammonium form, particle size 0.5-1 mm) into a reactor tube.
-
Evaporate the 2-Methylpentamethylenediamine (MPDA) starting material.
-
Pass the vaporized MPDA over the catalyst bed using a nitrogen carrier gas stream flowing at 15 ml/min.
-
Maintain the reactor temperature at 335°C and the pressure at 5 bar.
-
The Molar Hourly Space Velocity (MHSV) should be maintained at 4.2 g of MPDA per gram of catalyst per hour.
-
The product stream is passed through a condenser to collect the liquid 3-methylpiperidine.
-
Ammonia gas is formed as a byproduct and can be vented.
Quantitative Data for 3-Methylpiperidine Synthesis
| Parameter | Value |
| Catalyst | ZSM-5 (ammonium form) |
| Temperature | 335°C |
| Pressure | 5 bar |
| Carrier Gas Flow Rate | 15 ml/min (N₂) |
| MHSV | 4.2 g MPDA / g catalyst / hr |
| Yield of 3-Methylpiperidine | >99.5% |
Part 2: Synthesis of β-Picoline (3-Methylpyridine)
This protocol describes the dehydrogenation of 3-methylpiperidine to produce β-picoline.
Materials:
-
3-Methylpiperidine (MPI) from Part 1
-
Pd-MgCl₂/Al₂O₃ dehydrogenation catalyst
-
Nitrogen (N₂) gas (carrier gas)
-
Reactor tube
-
Evaporator
-
Condenser
Procedure:
-
Introduce 10 g of a Pd-MgCl₂/Al₂O₃ dehydrogenation catalyst into a reactor tube.
-
Pass the 3-methylpiperidine (MPI) from the previous step in vapor form over the catalyst with a 15 ml/min carrier-gas stream of N₂.
-
The product stream containing β-picoline is condensed and collected.
Note: While the patent describes the procedure, specific quantitative data such as temperature, pressure, and yield for this second step are not detailed in the provided example. However, it is part of a continuous process for β-picoline production.[1]
Conclusion
2-Methylpentamethylenediamine is a key starting material for the synthesis of 3-methylpiperidine, a direct precursor to β-picoline. The provided protocols, derived from established patent literature, demonstrate a high-yield and efficient pathway for this transformation. This application highlights the importance of 2-Methylpentamethylenediamine as a foundational building block in the synthesis of pharmaceutically relevant heterocyclic compounds like nicotinamide. Researchers and drug development professionals can utilize these methodologies as a basis for the production of these valuable intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 1,5-Diamino-2-methylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the stoichiometry of 1,5-Diamino-2-methylpentane (also known as 2-Methyl-1,5-pentanediamine or by its trade name Dytek® A) in polymerization reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of high-quality polyamides.
Frequently Asked Questions (FAQs)
Q1: Why is precise stoichiometric control so critical in polymerization with this compound?
In step-growth polymerization, which is the process used to form polyamides, achieving a high molecular weight is strictly dependent on maintaining a precise 1:1 molar ratio of the reactive functional groups (amines and carboxylic acids or their derivatives).[1] Any deviation from this ratio results in one type of functional group being in excess, leading to chain termination and, consequently, a lower degree of polymerization and inferior mechanical properties.[2]
Q2: What is the primary role of the methyl branch in this compound in the final polymer?
The methyl group on the pentane (B18724) backbone introduces asymmetry, which acts as a crystallinity disruptor.[3] This disruption prevents the polymer chains from packing into highly ordered, crystalline structures. As a result, polyamides incorporating this diamine typically exhibit lower melting points, reduced gelling, and in some cases, can be amorphous and transparent.[3][4]
Q3: Can an imbalance in stoichiometry be corrected during the reaction?
Correcting a stoichiometric imbalance mid-reaction is challenging and often not recommended. The best approach is to ensure precise measurements and purity of monomers from the outset. If an imbalance is known, it is better to restart the polymerization with recalculated monomer amounts.
Q4: How do I ensure the purity of this compound and the diacid co-monomer?
Monomer purity is as crucial as stoichiometry. Monofunctional impurities can act as chain cappers, severely limiting molecular weight. It is recommended to use monomers with a purity of ≥99%.[5] If the purity is questionable, purification via distillation for the diamine and recrystallization for the diacid is advised. Additionally, as amines can absorb atmospheric CO2 and water, it is crucial to handle and store them under an inert, dry atmosphere.
Q5: What are common dicarboxylic acids used as co-monomers with this compound?
A variety of diacids can be used, depending on the desired properties of the final polyamide. Common choices include adipic acid (for Nylon D,6), sebacic acid (for Nylon D,10), and dodecanedioic acid (for Nylon D,12).[4] For high-performance applications, aromatic diacids like terephthalic acid (PTA) and isophthalic acid (PIA) can also be employed.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Polymer Molecular Weight / Low Viscosity | Imprecise Stoichiometry: Molar ratio of diamine to diacid is not exactly 1:1. | 1. Recalculate all monomer masses and moles carefully using a high-precision balance.2. Ensure the purity of both monomers is high (≥99%) to accurately determine the molar quantities.3. Consider preparing a nylon salt before melt polymerization to ensure a perfect 1:1 ratio. |
| Monomer Impurities: Presence of monofunctional impurities acting as chain terminators. | 1. Verify monomer purity via analytical techniques (e.g., GC for diamine, titration for diacid).2. Purify monomers if purity is below 99% (distillation for diamine, recrystallization for diacid). | |
| Incomplete Reaction: Insufficient reaction time, temperature, or inefficient removal of byproducts (e.g., water). | 1. Increase the polymerization time or temperature, while monitoring for thermal degradation.2. Apply a high vacuum (<1 torr) during the final stages of melt polycondensation to effectively remove water and drive the reaction equilibrium towards polymer formation. | |
| Brittle or Tacky Polymer | Low Molecular Weight: Polymer chains are too short to provide good mechanical properties (see causes above). | Follow all recommendations for achieving high molecular weight, with a primary focus on perfecting stoichiometry and ensuring monomer purity. |
| Excessive Crystallinity Disruption: The ratio of this compound to other diamines (if used) is too high, leading to an amorphous, tacky polymer. | 1. If co-polymerizing with a linear diamine (e.g., hexamethylenediamine), adjust the ratio to balance crystallinity disruption with mechanical integrity. | |
| Moisture Absorption: Water present in the monomers or absorbed from the atmosphere has caused hydrolysis. | 1. Thoroughly dry all monomers in a vacuum oven before use.2. Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation or Oxidation: Reaction temperature is too high, or oxygen is present in the reactor. | 1. Optimize the reaction temperature to be high enough for polymerization but low enough to minimize degradation.2. Ensure the reaction setup is leak-proof and thoroughly purged with a high-purity inert gas before heating. |
| Inconsistent Melting Point | Broad Molecular Weight Distribution: Often a result of poor stoichiometric control or side reactions. | 1. Refine monomer measurement and purification procedures.2. Ensure uniform heating and stirring throughout the polymerization to avoid localized overheating and side reactions. |
Quantitative Data Presentation
The inclusion of this compound (Dytek® A) significantly impacts the thermal properties of polyamides.
Table 1: Effect of Dytek® A on the Melting Point and Gel Time of Nylon 6,6 [4]
| Mole % Dytek® A in Diamine Feed | Melting Temperature (°C) | Gel Time at 270°C (hours) |
| 0 | 265 | - |
| 5 | 256 | 77.5 |
| 10 | 247 | 94.4 |
| 17.5 | 228 | 120.1 |
| 20 | 225 | - |
Table 2: Melting Points of Polyamide Homopolymers with Dytek® A and Other Diamines [4]
| Diamine Monomer | Adipic Acid (C6) | Sebacic Acid (C10) | Dodecanedioic Acid (C12) |
| C5 Diamine | 223°C (Nylon 5,6) | 195°C (Nylon 5,10) | 170°C (Nylon 5,12) |
| Dytek® A | 184°C (Nylon D,6) | 165°C (Nylon D,10) | 160°C (Nylon D,12) |
| Hexamethylenediamine (HMD) | 265°C (Nylon 6,6) | 228°C (Nylon 6,10) | 217°C (Nylon 6,12) |
| C10 Diamine | 236°C (Nylon 10,6) | 203°C (Nylon 10,10) | 192°C (Nylon 10,12) |
| C12 Diamine | 236°C (Nylon 12,6) | 192°C (Nylon 12,10) | 178°C (Nylon 12,12) |
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyamide Synthesis
This protocol is a representative example for synthesizing a polyamide, such as Nylon D,6, from this compound and adipic acid.
Materials:
-
This compound (purity >99%)
-
Adipic Acid (purity >99%)
-
Nitrogen or Argon gas (high purity)
-
Antioxidant/Stabilizer (optional)
Equipment:
-
High-temperature polymerization reactor with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet/condenser.
-
Heating mantle with a precise temperature controller.
-
High-vacuum pump (<1 torr).
-
Glassware for polymer collection and purification.
Procedure:
-
Reactor Charging: Charge an exact equimolar amount of this compound and adipic acid into the polymerization reactor. For example, to synthesize Nylon D,6, use a 1:1 molar ratio of the two monomers.
-
Inerting the System: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen, which can cause polymer degradation at high temperatures.
-
Initial Heating and Water Removal:
-
Begin stirring the mixture under a slow stream of nitrogen.
-
Gradually heat the reactor to approximately 200-220°C. The monomers will melt and begin to react, forming water as a byproduct.
-
Maintain this temperature for 1-2 hours to allow for the initial polycondensation and removal of the bulk of the water through the distillation outlet.
-
-
Polycondensation under Vacuum:
-
Gradually increase the temperature to 230-260°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This is a critical step to remove the remaining water and drive the reaction to completion, thereby increasing the molecular weight.
-
Maintain these conditions for 2-4 hours. The viscosity of the molten polymer will increase significantly as the reaction progresses.
-
-
Polymer Extrusion and Cooling:
-
Once the desired viscosity is achieved, stop the heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor under positive nitrogen pressure into a strand.
-
Quench the polymer strand in a water bath to solidify it.
-
-
Pelletizing and Drying:
-
Cut the cooled polymer strand into pellets.
-
Dry the pellets in a vacuum oven at 80-100°C to remove any residual moisture before characterization or further processing.
-
Visualizations
Caption: A logical workflow for troubleshooting low molecular weight in polyamide synthesis.
Caption: The impact of monomer molar ratio on final polymer molecular weight.
References
Technical Support Center: Polyamide Synthesis with 2-Methylpentamethylenediamine (MPMD)
Welcome to the technical support center for polyamide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using 2-Methylpentamethylenediamine (MPMD) in their polymerization reactions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Why is the molecular weight of my polyamide lower than expected?
Low or inconsistent molecular weight is a common problem in step-growth polymerization. It is often linked to monomer purity, stoichiometry, and reaction conditions that favor side reactions over linear chain growth.
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: The molecular weight of polyamides is highly sensitive to the molar ratio of the diamine (MPMD) and the dicarboxylic acid.[1][2] An excess of either monomer will cap the growing polymer chains, limiting the final molecular weight. For high molecular weight polymers, a precise 1:1 molar ratio is critical.[1]
-
Troubleshooting Steps:
-
Accurately calculate and weigh the required amounts of MPMD and the dicarboxylic acid.
-
Ensure the purity of both monomers is high, as impurities can affect the active monomer concentration.[2]
-
Consider forming a nylon salt (e.g., MPMD-adipate) prior to polymerization. This helps ensure a perfect 1:1 stoichiometry.[1]
-
Perform a titration on the raw materials to determine their exact purity and adjust weights accordingly.
-
-
-
Monomer Impurities: Impurities in either the MPMD or the diacid can act as chain terminators, preventing the formation of long polymer chains.[2] Monofunctional amines or acids are particularly detrimental.
-
Troubleshooting Steps:
-
Purify the 2-Methylpentamethylenediamine, for example, by vacuum distillation.
-
Ensure the dicarboxylic acid is of high purity. Recrystallization is a common purification method.[2]
-
Use high-purity, dry solvents and purge the reaction vessel with an inert gas (e.g., Nitrogen, Argon) to prevent oxidative side reactions.
-
-
-
Intramolecular Cyclization: The diamine can react with itself or with the end of a growing chain to form a non-reactive cyclic amide (a lactam-like structure), which terminates chain growth.[3] The structure of MPMD may be susceptible to this, especially at high temperatures in dilute conditions.
-
Troubleshooting Steps:
-
Conduct the initial stage of the polymerization at a lower temperature to favor intermolecular amidation over intramolecular cyclization.
-
Begin the reaction at a higher concentration (melt polymerization) to increase the probability of intermolecular reactions.
-
If using solution polymerization, ensure the concentration is sufficiently high.
-
-
Issue 2: What causes gel formation or cross-linking during polymerization?
Gel formation indicates that branching or cross-linking reactions are occurring, leading to an insoluble, three-dimensional polymer network.[4]
Potential Causes & Solutions:
-
Polyfunctional Impurities: The presence of tri-functional or higher-functionality impurities in the monomers (e.g., a tricarboxylic acid or a triamine) can act as branching points.
-
Troubleshooting Steps:
-
Thoroughly analyze monomer purity using techniques like chromatography (GC, HPLC) or spectroscopy (NMR) to detect and quantify polyfunctional impurities.
-
Use monomers from reputable suppliers with certified high purity.
-
-
-
Thermal Degradation at High Temperatures: Excessive heat can cause side reactions, such as the formation of secondary amines from primary amines, which can then react to form branched structures.[1] Polyamides can undergo thermal degradation which may lead to cross-linking.[5][6]
-
Troubleshooting Steps:
-
Carefully control the reaction temperature and avoid localized overheating. Use a high-quality heating mantle with good agitation.
-
Limit the time the polymer spends at the maximum reaction temperature.
-
Consider using a two-stage polymerization process: a lower temperature prepolymerization followed by a higher temperature finishing step under vacuum.[7]
-
-
Issue 3: Why is my final polyamide discolored (yellow or brown)?
Discoloration is typically a sign of thermal or oxidative degradation.
Potential Causes & Solutions:
-
Oxidation: The presence of oxygen at high polymerization temperatures can lead to oxidative degradation and the formation of chromophores.
-
Troubleshooting Steps:
-
Ensure the entire polymerization process is conducted under a strict inert atmosphere (e.g., nitrogen or argon).
-
Use deoxygenated solvents and monomers if applicable.
-
Consider adding a small amount of an antioxidant (e.g., a hindered phenol (B47542) or phosphite-based stabilizer) to the reaction mixture.
-
-
-
Excessive Heat or Reaction Time: Prolonged exposure to high temperatures can cause the polymer backbone to degrade, leading to discoloration.[8]
-
Troubleshooting Steps:
-
Optimize the reaction time and temperature profile. Find the minimum conditions required to achieve the desired molecular weight.
-
Rapidly cool the polymer melt after the reaction is complete.
-
-
Data Presentation
The following tables summarize the general effects of key parameters on polyamide synthesis. While not specific to MPMD, these principles are widely applicable.
Table 1: Effect of Monomer Stoichiometry on Polyamide Molecular Weight
| Molar Ratio (Diamine:Diacid) | Expected Degree of Polymerization | Resulting Molecular Weight |
| 1.000 : 1.000 | Very High | Maximum Achievable |
| 1.010 : 1.000 | Low (~101) | Significantly Reduced |
| 1.005 : 1.000 | Moderate (~201) | Reduced |
| 0.990 : 1.000 | Low (~100) | Significantly Reduced |
Note: Data is illustrative, based on the Carothers equation for step-growth polymerization.
Table 2: Troubleshooting Guide for Common Polyamide Synthesis Issues
| Symptom | Potential Cause | Recommended Action |
| Low Molecular Weight | Incorrect monomer stoichiometry | Prepare and use a 1:1 nylon salt; verify monomer purity via titration.[1][2] |
| Monomer impurities | Purify monomers (distillation for MPMD, recrystallization for diacid).[2] | |
| Intramolecular cyclization | Increase monomer concentration; use a lower initial reaction temperature.[3] | |
| Gel Formation | Polyfunctional impurities | Analyze monomer purity with GC/HPLC; use high-purity grade monomers. |
| Thermal degradation/branching | Reduce maximum polymerization temperature; minimize reaction time at high temp.[4] | |
| Discoloration | Oxidation | Maintain a strict inert atmosphere (N₂ or Ar) throughout the process. |
| Thermal degradation | Optimize temperature profile; cool polymer rapidly post-reaction.[8] |
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Melt Polycondensation
This protocol describes a general two-step method for synthesizing a polyamide from 2-Methylpentamethylenediamine and a dicarboxylic acid (e.g., Adipic Acid).
Materials:
-
2-Methylpentamethylenediamine (MPMD), high purity
-
Adipic Acid, high purity
-
Deionized water
-
Ethanol
-
Nitrogen gas (high purity)
Step 1: Nylon Salt Formation (Ensures 1:1 Stoichiometry)
-
Dissolve 1.00 mole of adipic acid in heated ethanol.
-
Separately, dissolve 1.00 mole of MPMD in ethanol.
-
Slowly add the MPMD solution to the stirred adipic acid solution. A white precipitate of the MPMD-adipate salt will form.
-
Cool the mixture to facilitate complete precipitation.
-
Filter the salt, wash with cold ethanol, and dry thoroughly under vacuum.
Step 2: Melt Polycondensation
-
Place the dried nylon salt into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser/vacuum outlet.
-
Prepare a 60% (w/w) aqueous solution of the salt. Add an antifoaming agent if necessary.
-
Purge the vessel with nitrogen for at least 30 minutes to remove all oxygen.
-
Heat the vessel to ~220°C under a positive pressure of nitrogen (~1.8 MPa). Water will be removed as steam. Maintain this temperature until most of the water has distilled off.
-
Gradually reduce the pressure to atmospheric pressure over about 60-90 minutes while increasing the temperature to ~250-280°C.
-
Once the melt becomes viscous, apply a vacuum (e.g., <1 kPa) for the final 30-60 minutes to remove the last traces of water and drive the polymerization to completion, achieving high molecular weight.
-
Extrude the molten polymer from the reactor into a water bath to quench it, or allow it to cool under nitrogen.
-
The resulting solid polyamide can be pelletized for characterization.
Visualizations
Experimental Workflow
Caption: Workflow for polyamide synthesis via melt polycondensation.
Troubleshooting Low Molecular Weight
Caption: Decision tree for troubleshooting low molecular weight issues.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reactions in polyamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and nonisothermal crystallization kinetic study of semi⁃aromatic polyamide 6T/6I/6 [plaschina.com.cn]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Preventing gelation during epoxy curing with 1,5-Diamino-2-methylpentane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Diamino-2-methylpentane as a curing agent for epoxy resins.
Troubleshooting Guide: Preventing Premature Gelation
Premature gelation, the rapid and uncontrolled solidification of an epoxy system, can compromise experimental outcomes. This guide addresses common issues encountered when using the fast-reacting curative this compound.
Q1: My epoxy mixture is gelling almost immediately after mixing. What is causing this rapid reaction?
A1: Several factors can contribute to an unexpectedly short gel time, especially when using a highly reactive amine like this compound. The primary causes include:
-
High Ambient Temperature: The rate of the epoxy-amine reaction is highly dependent on temperature. An increase of just 18°F (10°C) can cut the gel time in half.[1][2]
-
Large Batch Size (Mass Effect): The curing reaction is exothermic, meaning it generates heat.[3] In larger volumes of mixed epoxy, this heat cannot dissipate quickly, leading to an increase in the mixture's temperature and a further acceleration of the reaction.[4][5]
-
Incorrect Mix Ratio: An improper ratio of resin to hardener can affect the curing process.[6][7] While stoichiometry is a key consideration, ensure you are following the manufacturer's recommended guidelines.[3]
-
High Reactivity of Curing Agent: this compound, also known as Dytek® A, is a fast-reacting primary amine, which inherently leads to a shorter pot life compared to other curing agents.[8][9]
Q2: How can I extend the pot life and prevent premature gelation of my epoxy system?
A2: To gain better control over the curing process and extend the working time of your epoxy mixture, consider the following strategies:
-
Temperature Control: Work in a temperature-controlled environment. Lowering the ambient temperature will slow down the chemical reaction.[2][10] Most epoxy resins cure best between 70-75°F (21-24°C).[2]
-
Mix Smaller Batches: To counteract the exothermic effect, mix smaller quantities of resin and hardener at a time.[5][10]
-
Use a Slower Co-curative: Blend this compound with a slower-reacting amine, such as a polyetheramine. In this application, this compound acts as a reactive accelerator, allowing you to fine-tune the gel time while still benefiting from its properties.[8][11]
-
Disperse the Mixture: After mixing, pour the epoxy into a container with a larger surface area, like a shallow tray. This will help dissipate the exothermic heat and extend the pot life.[4]
Q3: My cured epoxy is soft and tacky in some areas. What went wrong?
A3: Soft or tacky spots in a cured epoxy are typically a sign of incomplete or improper curing. The most common causes are:
-
Inadequate Mixing: Failure to thoroughly mix the resin and hardener is a primary cause of curing failures.[6][7] It is crucial to scrape the sides and bottom of the mixing container to ensure all components are fully incorporated.[7]
-
Incorrect Mix Ratio: Deviating from the recommended mix ratio can result in an excess of either resin or hardener, preventing a complete cure.[6][7]
-
Low Curing Temperature: If the ambient temperature is too low (e.g., below 60°F or 15°C), the curing reaction can be significantly slowed or even halted, resulting in a soft or sticky finish.[2]
-
Moisture Contamination: High humidity or moisture in the mixing environment can interfere with the curing process, sometimes leading to a cloudy appearance or improper hardening.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and properties of this compound in epoxy formulations.
Q1: What is this compound and why is it used as an epoxy curative?
A1: this compound (also known as Dytek® A) is a six-carbon aliphatic diamine.[8] Its key features as an epoxy curative include:
-
High Reactivity: It cures quickly, even at low temperatures, due to its four reactive primary amine hydrogens.[8][12]
-
Low Viscosity: The methyl branch in its structure provides asymmetry, resulting in a low viscosity which is beneficial for formulating low-VOC or solvent-free systems.[8][9]
-
Flexibility: The six-carbon backbone imparts flexibility to the cured epoxy.[8]
-
High Crosslink Density: The presence of four reactive hydrogens allows for a high degree of crosslinking.[8]
Q2: What is the difference between "pot life" and "gel time"?
A2: While related, these terms describe different stages of the curing process:
-
Pot Life: This is the period of time after mixing the resin and hardener during which the mixture remains liquid and can be easily applied.[13][14][15] It is often defined as the time it takes for the initial viscosity to double or quadruple.[5][15]
-
Gel Time: This refers to the point at which the epoxy mixture transitions from a liquid to a soft, gel-like state.[2][3] At this stage, the material is no longer workable.
Q3: Can I use this compound as a sole curing agent?
A3: While it can be used as the sole curative, its high reactivity often leads to a very short pot life, which may be impractical for many applications, particularly in coatings where a longer working time is necessary.[9] It is highly effective in applications where rapid curing is advantageous, such as in "mix and fix" adhesives.[8] For many other uses, it is more practical to use it as a co-curative or reactive accelerator to balance reactivity and working time.[9][11]
Q4: How does this compound compare to other amine curing agents?
A4: Compared to other common amine curing agents, this compound offers a unique combination of properties. For example, when compared to isophorone (B1672270) diamine (IPDA), another common curative, systems cured with cyclic aliphatic diamines like Dytek® DCH-99 (a related product) can offer higher glass transition temperatures (Tg) and chemical resistance.[16] The primary advantage of this compound is its ability to accelerate cure speed significantly while being chemically incorporated into the polymer backbone, unlike non-reactive accelerators which can migrate and negatively affect final properties.[11]
Quantitative Data
The following table summarizes key performance data for epoxy systems cured with different amine agents, including this compound (Dytek® A).
| Curing Agent | Gel Time (minutes) | Midpoint Glass Transition Temperature (Tg) (°C) |
| Polyetheramine | 270 | 50 |
| Polyetheramine + 10% Dytek® A | 30 | 65 |
| Polyetheramine + 20% Dytek® A | 15 | 80 |
| Dytek® A (sole curative) | <5 | 110 |
Data is illustrative and based on curing an epoxy resin like Epon® 828. Actual values will vary depending on the specific epoxy resin, formulation, and curing conditions.[11]
Experimental Protocols
For researchers needing to characterize the curing process, the following are standard methodologies.
Rheological Analysis for Gel Time Determination
This method measures the change in viscoelastic properties during curing to identify the gel point.
-
Instrumentation: A rotational rheometer with parallel-plate geometry.[17]
-
Procedure:
-
Set the rheometer to the desired isothermal curing temperature.
-
Mix the epoxy resin and this compound at the correct ratio.
-
Immediately place a sample of the mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap distance.
-
Perform a time-sweep oscillation measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Monitor the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis: The gel point is identified as the time at which the G' and G'' curves cross over (G' = G'').[18]
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
DSC measures the heat flow associated with the curing reaction, providing information on the extent of cure and the glass transition temperature (Tg).[19][20]
-
Instrumentation: A Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small amount (e.g., 3-5 mg) of the freshly mixed epoxy system into an aluminum DSC pan.[19]
-
Seal the pan and place it in the DSC cell.
-
For dynamic scans, heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range to determine the total heat of reaction.[19]
-
For isothermal scans, rapidly heat the sample to the desired curing temperature and hold for a specified time to measure the heat evolved during isothermal curing.
-
After the initial scan (or isothermal hold), cool the sample and then perform a second heating scan to determine the glass transition temperature (Tg) of the cured material.[19]
-
-
Data Analysis: The total area under the exothermic peak corresponds to the total enthalpy of the curing reaction. The Tg is identified as the midpoint of the step change in the heat flow curve during the second heating scan.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Reaction Conversion
FTIR spectroscopy can be used to monitor the chemical changes during the curing process by tracking the disappearance of specific functional groups.[21][22]
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[21][23]
-
Procedure:
-
Obtain an initial FTIR spectrum of the uncured epoxy resin.
-
Mix the epoxy resin with this compound.
-
Apply a thin film of the mixture to the ATR crystal.
-
Collect spectra at regular time intervals as the epoxy cures.
-
-
Data Analysis: Monitor the decrease in the absorbance of the epoxy group peak (e.g., around 915 cm⁻¹) relative to a reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings of the resin).[22] The degree of conversion can be calculated from the change in the peak area or height over time.
Visualizations
Troubleshooting Workflow for Premature Gelation
Caption: A troubleshooting flowchart for diagnosing and resolving premature gelation in epoxy systems.
Epoxy-Amine Curing Reaction Mechanism
References
- 1. support.systemthree.com [support.systemthree.com]
- 2. resiners.com [resiners.com]
- 3. pcimag.com [pcimag.com]
- 4. Why is my Gel time Different than Expected? | FAQs | Epic Resins - Manufacturer of Epoxy Resins and Polyurethane Compounds [epicresins.com]
- 5. Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. [incurelab.com]
- 6. quora.com [quora.com]
- 7. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 8. explore.azelis.com [explore.azelis.com]
- 9. explore.azelis.com [explore.azelis.com]
- 10. omniskompozit.com [omniskompozit.com]
- 11. Dytek® A Amine as a Reactive Accelerator for Epoxy Systems - Dytek [dytek.invista.com]
- 12. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. chillepoxy.com [chillepoxy.com]
- 14. astcpolymers.com [astcpolymers.com]
- 15. fastfix-it.com [fastfix-it.com]
- 16. Epoxy Curatives - Dytek [dytek.invista.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.org [mdpi.org]
- 20. mt.com [mt.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. piketech.com [piketech.com]
Technical Support Center: Improving the Solubility of Polyamides Based on Dytek® A
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of polyamides synthesized with INVISTA's Dytek® A (2-Methylpentamethylenediamine). The unique branched structure of Dytek® A imparts lower crystallinity to polyamides, which can enhance their solubility compared to polyamides made with linear diamines like hexamethylenediamine.[1][2] However, challenges in dissolution can still arise due to the inherent nature of polyamide chemistry involving strong intermolecular hydrogen bonding.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polyamide, synthesized using Dytek® A, is not dissolving in common laboratory solvents like ethanol (B145695) or acetone. Why is this?
A1: Polyamides, even those with reduced crystallinity from using Dytek® A, maintain strong intermolecular hydrogen bonds between their amide groups. These forces are often too strong to be overcome by common, less polar solvents like ethanol or acetone. The principle of "like dissolves like" is crucial here; polar polymers like polyamides require polar solvents for dissolution.[4]
Q2: I'm observing that my Dytek® A-based polyamide just swells in N-Methyl-2-pyrrolidone (NMP) instead of fully dissolving. What can I do to improve solubility?
A2: Swelling without complete dissolution suggests that the solvent-polymer interaction is not sufficient to fully overcome the polymer-polymer hydrogen bonds. To enhance solubility in polar aprotic solvents like NMP or Dimethylacetamide (DMAc), the addition of a salt, such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂), is highly recommended.[3][5] These salts help to disrupt the hydrogen bonding network of the polyamide, allowing the solvent to solvate the polymer chains more effectively. Gentle heating can also aid this process, but caution should be exercised to avoid polymer degradation.[5]
Q3: Are there any recommended "good" solvents for polyamides based on Dytek® A?
A3: While specific solvent systems can be polymer-dependent, several powerful solvent systems are known to be effective for a wide range of polyamides. These include:
-
Polar Aprotic Solvents with Salts: NMP/LiCl and DMAc/LiCl are very effective systems.[3]
-
Strong Acids: Formic acid and m-cresol (B1676322) are excellent solvents for many polyamides.[6] However, these are corrosive and can cause polymer degradation over time, so they should be used with caution.[7][8]
-
Methanol (B129727)/CaCl₂: A saturated solution of calcium chloride in methanol is a less harsh and effective alternative for laboratory use.[3]
Q4: Does the molecular weight of my Dytek® A-based polyamide affect its solubility?
A4: Yes, generally, the solubility of a polymer decreases as its molecular weight increases.[4][9] Higher molecular weight polymers have longer chains with more entanglement and a greater number of intermolecular interactions, making them more difficult for solvent molecules to penetrate and dissolve.
Q5: Can the choice of the diacid comonomer used with Dytek® A influence the final polymer's solubility?
A5: Absolutely. The structure of the diacid chloride used in the polymerization has a significant impact on the resulting polyamide's properties. Using aromatic diacid chlorides will result in more rigid polymer backbones, which can decrease solubility compared to using more flexible aliphatic diacid chlorides.[10] Introducing bulky or non-linear diacids can disrupt chain packing and improve solubility.
Data Presentation: Solvent Systems for Polyamides
The following table summarizes common solvent systems for polyamides. Note that the ideal solvent and conditions can vary based on the specific composition and molecular weight of the polyamide. The concentrations of salt additives and optimal temperatures often require empirical determination.
| Solvent System | General Effectiveness | Typical Concentration | Notes |
| N-Methyl-2-pyrrolidone (NMP) / LiCl | High | 1-5 wt% LiCl | A widely used and effective system. |
| Dimethylacetamide (DMAc) / LiCl | High | 1-5 wt% LiCl | Similar in effectiveness to NMP/LiCl.[3] |
| Methanol / CaCl₂ | Moderate to High | Saturated Solution | A less harsh alternative, suitable for lab work.[3] |
| Formic Acid | Very High | >85% | Can cause polymer degradation over time.[6][8] |
| m-Cresol | Very High | N/A | Effective but can be hazardous.[6] |
| Sulfuric Acid | Very High | Concentrated | Highly corrosive and causes degradation.[6] |
| Trifluoroethanol (TFE) | High | N/A | A fluorinated alcohol that can be very effective.[11] |
Experimental Protocols
Protocol: Dissolution of a Dytek® A-Based Polyamide using DMAc/LiCl
This protocol provides a general procedure for dissolving a polyamide based on Dytek® A for analysis or further processing.
Materials:
-
Polyamide based on Dytek® A (powder or pellet form)
-
Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Stir plate and magnetic stir bar
-
Sealable glass vial or flask
-
Nitrogen or Argon source (optional, for sensitive applications)
Procedure:
-
Preparation of the Solvent System:
-
Prepare a 1-5% (w/v) solution of LiCl in DMAc. For example, to make 100 mL of a 5% solution, dissolve 5 g of anhydrous LiCl in 100 mL of anhydrous DMAc.
-
Stir the mixture until the LiCl is completely dissolved. Gentle warming may be required.
-
-
Dissolving the Polyamide:
-
Add the desired amount of the Dytek® A-based polyamide to a clean, dry vial containing a magnetic stir bar.
-
Add the prepared DMAc/LiCl solution to the vial to achieve the target polymer concentration (e.g., 1-10 wt%).
-
Seal the vial to prevent moisture absorption.
-
Begin stirring the mixture at room temperature.
-
-
Heating and Observation:
-
If the polyamide does not dissolve at room temperature after several hours, gradually heat the mixture on a stir plate. A temperature of 50-80°C is a good starting point.
-
Caution: Avoid excessive temperatures that could lead to polymer degradation.
-
Continue stirring and heating until the polymer is fully dissolved, which may take several hours. The solution should be clear and homogeneous.
-
-
Storage:
-
Once dissolved, the polyamide solution should be stored in a sealed container, preferably under an inert atmosphere, to prevent moisture contamination and degradation.
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with polyamides.
Caption: Key factors influencing the solubility of polyamides.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Polyamide - Dytek [dytek.invista.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Discoloration in Polymers Synthesized with 1,5-Diamino-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing discoloration in polymers synthesized using 1,5-Diamino-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polyamides synthesized with this compound?
A1: Discoloration, typically observed as yellowing, in polyamides is primarily due to thermo-oxidative degradation.[1] This degradation can be initiated or accelerated by several factors during synthesis and processing:
-
High Temperatures: Excessive heat during melt polymerization can lead to the formation of chromophoric structures.[2][3]
-
Presence of Oxygen: Oxygen plays a crucial role in the oxidative reactions that cause discoloration. Molten polyamides are particularly susceptible to oxidation until they cool below 60°C.[4]
-
Impurities in Monomers: Trace impurities in this compound or the diacid monomer can act as catalysts for degradation reactions.
-
UV Radiation Exposure: Post-synthesis, exposure to UV light can induce photodegradation, leading to yellowing.[1]
-
Reaction of Additives: Some additives, particularly certain phenolic antioxidants, can themselves oxidize and form colored byproducts.
Q2: How does the purity of this compound affect the final polymer color?
A2: The purity of the diamine monomer is critical. Impurities, even in trace amounts, can initiate side reactions during polymerization that lead to the formation of colored species. It is highly recommended to use high-purity this compound and to consider purification steps if the monomer quality is uncertain.
Q3: What types of additives can be used to minimize discoloration?
A3: A combination of additives is often employed to protect the polymer from discoloration at different stages:
-
Antioxidants: A synergistic blend of primary (hindered phenols) and secondary (phosphites) antioxidants is effective. Primary antioxidants scavenge free radicals, while secondary antioxidants decompose hydroperoxides, which are precursors to chromophores.[5]
-
Heat Stabilizers: These are crucial for preventing degradation during high-temperature processing.
-
UV Stabilizers: For applications where the polymer will be exposed to sunlight, UV absorbers and Hindered Amine Light Stabilizers (HALS) are essential to prevent photodegradation.
Q4: Can the polymerization conditions be optimized to reduce discoloration?
A4: Yes, optimizing polymerization conditions is a key strategy:
-
Temperature Control: Maintain the lowest possible polymerization temperature that still allows for efficient reaction and high molecular weight achievement.
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere, such as nitrogen or argon, is crucial to minimize oxidation.
-
Residence Time: Minimize the time the polymer spends in the molten state at high temperatures to reduce the extent of thermal degradation.[3]
Troubleshooting Guides
Problem 1: The polymer is yellow immediately after synthesis/processing.
This is a strong indication of thermal degradation during the polymerization or subsequent melt processing steps.
-
Troubleshooting Workflow:
Troubleshooting workflow for immediate discoloration.
Problem 2: The polymer discolors over time during storage or use.
This suggests post-synthesis degradation, likely from environmental factors.
-
Potential Causes & Solutions:
-
UV Exposure: If the material is exposed to light, photodegradation is a likely cause.
-
Solution: Incorporate a UV stabilizer package, including a UV absorber and a HALS, into the polymer formulation. Store the material in a dark place.
-
-
Oxidation at Ambient Temperature: Slow oxidation can still occur over time.
-
Solution: Ensure an effective antioxidant package was used during synthesis. Store the material in a cool, dark place, preferably under an inert atmosphere if it is highly sensitive.
-
-
Data Presentation
The following table presents hypothetical Yellowness Index (YI) data for a polyamide synthesized from this compound and adipic acid under various conditions. This data is for illustrative purposes to demonstrate the expected trends.
| Run | Polymerization Temp. (°C) | Atmosphere | Antioxidant Package | Post-Processing UV Exposure (hrs) | Yellowness Index (YI) |
| 1 | 260 | Air | None | 0 | 35.2 |
| 2 | 240 | Nitrogen | None | 0 | 15.8 |
| 3 | 240 | Nitrogen | 0.2% Hindered Phenol | 0 | 12.1 |
| 4 | 240 | Nitrogen | 0.2% Phosphite (B83602) | 0 | 8.5 |
| 5 | 240 | Nitrogen | 0.1% Hindered Phenol + 0.1% Phosphite | 0 | 5.3 |
| 6 | 240 | Nitrogen | 0.1% Hindered Phenol + 0.1% Phosphite | 48 | 18.7 |
| 7 | 240 | Nitrogen | 0.1% Hindered Phenol + 0.1% Phosphite + 0.3% HALS | 48 | 7.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To remove impurities from commercially available this compound that could contribute to discoloration during polymerization.
Materials:
-
This compound (commercial grade)
-
Drying agent (e.g., calcium hydride or potassium hydroxide (B78521) pellets)
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying: Add the commercial this compound to a round-bottom flask containing a suitable drying agent (e.g., KOH pellets). Allow it to stand overnight under a nitrogen atmosphere to remove residual water.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Transfer: Decant the dried diamine into the distillation flask.
-
Distillation: a. Begin purging the system with a slow stream of nitrogen. b. Gradually apply vacuum to the system. c. Slowly heat the distillation flask using the heating mantle. d. Collect the fraction that distills at the correct boiling point and pressure (approx. 193°C at atmospheric pressure; the boiling point will be lower under vacuum).
-
Storage: Store the purified diamine under an inert atmosphere in a tightly sealed, dark container to prevent contamination and degradation.
Protocol 2: Melt Polymerization with Minimized Discoloration
Objective: To synthesize a high molecular weight polyamide from this compound and a dicarboxylic acid (e.g., adipic acid) with minimal yellowing.
Materials:
-
Purified this compound
-
High-purity adipic acid
-
Antioxidant package (e.g., 0.1% wt phosphite antioxidant, 0.1% wt hindered phenolic antioxidant)
-
High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a vacuum port.
Procedure:
-
Salt Formation (Optional but Recommended): a. In a separate vessel, prepare an aqueous or alcoholic solution of adipic acid. b. Slowly add an equimolar amount of this compound to the adipic acid solution with stirring. c. The nylon salt will precipitate. Isolate the salt by filtration and dry it thoroughly under vacuum.
-
Charging the Reactor: a. Charge the reactor with the dried nylon salt (or equimolar amounts of the diamine and diacid). b. Add the antioxidant package. c. Seal the reactor and purge thoroughly with high-purity nitrogen for at least 30 minutes to remove all oxygen.
-
Polymerization: a. Maintain a positive pressure of nitrogen and begin heating the reactor with stirring. b. Gradually increase the temperature to melt the monomers/salt (e.g., to 220°C). Water will begin to evolve. c. Hold at this temperature to form a prepolymer. d. Slowly increase the temperature to the final polymerization temperature (e.g., 240-250°C). e. Once the evolution of water slows, gradually apply a vacuum to the reactor to remove the remaining water and drive the polymerization to completion. f. Monitor the viscosity of the melt (e.g., via stirrer torque) to determine the endpoint of the reaction.
-
Extrusion and Cooling: a. Once the desired molecular weight is achieved, extrude the molten polymer from the reactor into a water bath to quench and solidify it. b. Pelletize the resulting polymer strand for further analysis and processing.
Visualization of Discoloration Mechanism
The yellowing of aliphatic polyamides during thermo-oxidation is a complex process involving the formation of various chromophoric structures. A simplified proposed pathway is the oxidation of the methylene (B1212753) group adjacent to the amide nitrogen, leading to the formation of α-ketoamide groups, which are chromophores.
References
- 1. What do I need to know about the discoloration of polyamide? - onsite [onsite.helpjuice.com]
- 2. testextextile.com [testextextile.com]
- 3. en.sankogosei.shop [en.sankogosei.shop]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Curing Temperature for Epoxy-DAMP Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy-diaminodiphenylmethane (DAMP), also known as diaminodiphenylmethane (DDM), curing systems.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the optimization of curing temperature for epoxy-DAMP systems.
FAQs
Q1: What is the typical curing temperature range for epoxy-DAMP systems?
A1: Epoxy-DAMP systems generally require elevated temperatures for proper curing. The curing process can start at temperatures as low as 80°C, but for optimal cross-linking and mechanical properties, temperatures are often ramped up to 150°C or higher.[1][2] The ideal temperature range can vary depending on the specific epoxy resin, the desired properties of the final material, and the presence of any accelerators.[3] A common curing schedule involves an initial cure at a lower temperature (e.g., 80°C) followed by a post-curing step at a higher temperature (e.g., 150°C) to ensure complete reaction and achieve maximum glass transition temperature (Tg).[1]
Q2: How does curing temperature affect the final properties of the cured epoxy-DAMP system?
A2: Curing temperature significantly influences the mechanical and thermal properties of the final product.
-
Higher Curing Temperatures: Generally lead to a higher degree of cross-linking, resulting in increased glass transition temperature (Tg), hardness, and flexural strength.[4][5][6] However, excessively high temperatures can sometimes lead to thermal degradation, which might negatively impact mechanical performance.[4]
-
Lower Curing Temperatures: May result in incomplete curing and a lower cross-link density, leading to a lower Tg and potentially reduced mechanical strength.[6][7] However, lower temperatures can also reduce internal stresses that may arise from shrinkage during curing.[6]
Q3: What are the signs of incomplete or improper curing?
A3: Incomplete or improper curing can manifest in several ways:
-
Tacky or Soft Surface: The surface of the epoxy remains sticky or soft to the touch long after the expected curing time.[8][9] This is a primary indicator that the chemical reaction has not fully completed.
-
Low Glass Transition Temperature (Tg): A lower than expected Tg, as measured by techniques like Differential Scanning Calorimetry (DSC), indicates a lower degree of cross-linking.[10]
-
Poor Mechanical Properties: The cured material may exhibit lower strength, flexibility, or durability than anticipated.[7]
-
Inconsistent Hardness: Some areas of the material may be fully cured while others remain soft.[11]
Troubleshooting Common Curing Issues
Issue 1: The epoxy-DAMP mixture is not curing completely or is taking too long to cure.
-
Possible Cause 1: Insufficient Curing Temperature or Time.
-
Solution: Ensure your curing oven is calibrated and maintaining the target temperature.[12] Refer to the technical datasheet for the recommended cure schedule for your specific epoxy and DAMP system. Consider increasing the curing temperature or extending the curing time. A step-curing process, with an initial lower temperature hold followed by a ramp to a higher temperature, can be beneficial.[6]
-
-
Possible Cause 2: Incorrect Mix Ratio.
-
Possible Cause 3: Inadequate Mixing.
Issue 2: The cured epoxy exhibits bubbles or voids.
-
Possible Cause 1: Trapped Air During Mixing.
-
Possible Cause 2: Outgassing from Porous Substrates.
-
Solution: If applying the epoxy to a porous material, consider applying a thin seal coat first to prevent the substrate from releasing air into the bulk epoxy during curing.
-
-
Possible Cause 3: Curing Temperature is too high initially.
-
Solution: A rapid increase in temperature can decrease the viscosity of the resin too quickly, trapping air that would otherwise escape.[14] A slower heating ramp or a lower initial curing temperature can mitigate this.
-
Issue 3: The cured epoxy is cracking.
-
Possible Cause 1: Excessive Exotherm.
-
Solution: The curing reaction of epoxy is exothermic, meaning it generates heat.[14] For large batches or thick castings, this heat can build up, leading to a rapid and uncontrolled cure that causes stress and cracking.[15] Reduce the batch size or pour the epoxy in thinner layers, allowing each layer to partially cure before applying the next.[11]
-
-
Possible Cause 2: Incorrect Mix Ratio.
-
Possible Cause 3: Rapid Temperature Changes.
-
Solution: Drastic or sudden changes in temperature during the curing process can induce stress and lead to cracking.[11] Ensure a stable and controlled temperature environment during curing.
-
Data Presentation
Table 1: Effect of Curing Temperature on Mechanical Properties of DDM-Cured Epoxy Resins
| Curing Temperature (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temperature (Tg) (°C) | Reference |
| 80 | - | - | Varies | [2][5] |
| 100 | - | - | Varies | [2][5] |
| 120 | - | - | Varies | [2][5] |
| 140 | - | - | Varies | [2][5] |
| 80 + 150 (post-cure) | 95.55 - 152.36 | 1.71 - 2.65 | > 128 | [1][4] |
Note: Specific values for flexural strength and modulus at each temperature were not available in a single source and can vary significantly based on the specific epoxy resin used.
Experimental Protocols
1. Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing reaction profile, including the onset of cure, peak exothermic temperature, and total heat of reaction, which helps in designing an appropriate cure schedule.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the uncured, thoroughly mixed epoxy-DAMP system into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[16] The temperature range should be wide enough to cover the entire curing exotherm (e.g., from room temperature to 300°C).
-
Data Analysis: The resulting DSC curve will show an exothermic peak representing the curing reaction.[17] From this peak, determine the onset temperature, the peak temperature, and the total heat of reaction (the area under the peak).[17] Running scans at multiple heating rates allows for kinetic analysis using methods like the Kissinger or Ozawa-Flynn-Wall models to determine the activation energy of the curing reaction.[16]
-
Isothermal Scan (Optional): To simulate an actual curing process, hold the sample at a specific isothermal temperature (e.g., 120°C or 140°C) and monitor the heat flow over time until the reaction is complete (heat flow returns to baseline).[18] A second heating scan can be performed to check for any residual cure and determine the glass transition temperature (Tg) of the cured sample.[18]
-
2. Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured epoxy-DAMP system by determining the onset of decomposition and the pattern of weight loss as a function of temperature.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the fully cured epoxy-DAMP material into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 700°C).[19][20]
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. From this curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss (from the derivative of the TGA curve, DTG).[19] This provides information on the thermal stability of the cured material.[21]
-
3. Measuring Mechanical Properties (Flexural Test)
-
Objective: To determine the flexural strength and flexural modulus of the cured epoxy-DAMP material, which are key indicators of its mechanical performance.
-
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy-DAMP material according to standard specifications (e.g., ASTM D790).
-
Test Setup: Use a universal testing machine configured for a three-point bending test.[5]
-
Testing: Place the specimen on two supports and apply a load to the center of the specimen at a constant rate until it fractures.
-
Data Analysis: The testing machine's software will record the load-deflection curve. From this data, the flexural strength (the maximum stress the material can withstand before yielding) and the flexural modulus (a measure of the material's stiffness) can be calculated.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing and characterizing epoxy-DAMP curing.
Caption: Troubleshooting flowchart for common epoxy-DAMP curing issues.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependence of the Physical-Mechanical Properties of Cured Epoxy-Amine Resin on the Ratio of its Components | Scientific.Net [scientific.net]
- 6. epotek.com [epotek.com]
- 7. quora.com [quora.com]
- 8. chillepoxy.com [chillepoxy.com]
- 9. resiners.com [resiners.com]
- 10. How you can optimise the curing process for epoxy [forcetechnology.com]
- 11. epoxyclasses.com [epoxyclasses.com]
- 12. How to Optimize Cure Cycles for High-Performance Epoxy Thermosets [teachernet.xyz]
- 13. teexpert-resin.com [teexpert-resin.com]
- 14. epoxyplus.com [epoxyplus.com]
- 15. craft-resin.eu [craft-resin.eu]
- 16. researchgate.net [researchgate.net]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. osti.gov [osti.gov]
Troubleshooting low molecular weight in polyamides from 1,5-Diamino-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyamides utilizing 1,5-Diamino-2-methylpentane. The information is presented in a direct question-and-answer format to address common challenges, particularly the issue of achieving low molecular weight, encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the molecular weight of my polyamide derived from this compound lower than expected?
Low or inconsistent molecular weight is a common issue in polyamide synthesis and can often be attributed to several critical factors, primarily related to monomer purity, stoichiometry, and reaction conditions.[1] A systematic approach to troubleshooting is essential to identify the root cause.
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: The molecular weight of polyamides is highly sensitive to the molar ratio of the diamine (this compound) and the dicarboxylic acid.[1][2] An excess of either monomer will lead to chain termination, limiting the polymer chain length.[2][3] For high molecular weight polyamides, a precise 1:1 molar ratio is critical.[1][4]
-
Troubleshooting Steps:
-
Accurately calculate and weigh the required amounts of this compound and the dicarboxylic acid.
-
Ensure the purity of both monomers is high, as impurities can affect the active monomer concentration.[1]
-
Consider performing titration on the monomers to determine their exact purity before weighing.
-
-
-
Monomer Impurities: Impurities in either this compound or the dicarboxylic acid can act as chain terminators, preventing the formation of long polymer chains.[1][5] Monofunctional impurities are particularly detrimental.[6]
-
Inefficient Removal of Byproducts: The condensation polymerization reaction that forms polyamides typically produces a small molecule byproduct, such as water. Efficient removal of this byproduct is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.
-
Troubleshooting Steps:
-
Ensure your reaction setup has an efficient system for removing water, such as a Dean-Stark trap or the application of a high vacuum, especially in the later stages of the reaction.
-
A gradual increase in temperature and application of vacuum can facilitate byproduct removal without causing the monomers to distill out.
-
-
-
Suboptimal Reaction Conditions: Reaction temperature and time play a significant role in achieving high molecular weight.
-
Troubleshooting Steps:
-
Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[5] If the temperature is too high, side reactions such as thermal degradation or deamination of the diamine can occur, leading to chain termination and discoloration.[10]
-
Time: Insufficient reaction time will not allow the polymer chains to grow to their maximum potential length.[5] Monitor the reaction progress, for example, by observing the viscosity of the reaction mixture.
-
-
-
Presence of Chain Stoppers: Unintentional introduction of monofunctional compounds can cap the growing polymer chains and limit molecular weight.[6][11][12]
-
Troubleshooting Steps:
-
Review all reagents and solvents used in the synthesis and purification steps for potential monofunctional impurities (e.g., monofunctional carboxylic acids or amines).
-
Be aware that acetic acid or other monofunctional acids are sometimes intentionally used as molecular weight regulators.[13]
-
-
Q2: How can I confirm that monomer stoichiometry is the issue?
Careful end-group analysis of the resulting low-molecular-weight polyamide can provide insights. For example, titration methods can be used to determine the concentration of amine and carboxylic acid end groups. An excess of one type of end group suggests a stoichiometric imbalance in the initial monomer feed.
Q3: What are the ideal reaction temperatures for polyamide synthesis with this compound?
The optimal temperature profile can vary depending on the specific dicarboxylic acid used and the reaction setup. Generally, the reaction is started at a lower temperature to allow for initial salt formation and oligomerization, and then the temperature is gradually increased to facilitate the polycondensation and removal of water. A typical temperature range for the final stage of melt polymerization is 220-280°C. However, it is crucial to determine the optimal temperature empirically to avoid thermal degradation.
Data Presentation: Key Parameters Affecting Molecular Weight
| Parameter | Effect of Non-Optimal Condition on Molecular Weight | Recommended Action |
| Monomer Stoichiometry | An excess of either diamine or diacid leads to a significant decrease in molecular weight. | Ensure a precise 1:1 molar ratio. Consider monomer titration for purity assessment. |
| Monomer Purity | Impurities, especially monofunctional ones, act as chain stoppers, limiting polymer growth. | Purify monomers via distillation (for diamine) or recrystallization (for diacid). |
| Reaction Temperature | Too low: Incomplete reaction. Too high: Side reactions and thermal degradation. | Optimize the temperature profile empirically. Start at a lower temperature and gradually increase. |
| Reaction Time | Insufficient time leads to incomplete polymerization. | Monitor reaction progress (e.g., viscosity) to determine the optimal duration. |
| Byproduct Removal | Inefficient removal of water shifts the equilibrium away from polymer formation. | Use an efficient water removal system (e.g., vacuum, nitrogen sparge). |
Experimental Protocols
Protocol: Synthesis of Polyamide from this compound and Adipic Acid
This protocol provides a general methodology. Specific conditions may need to be optimized.
1. Monomer Purification:
-
This compound: Purify by vacuum distillation.
-
Adipic Acid: Recrystallize from hot water, then dry thoroughly in a vacuum oven.
2. Polymerization Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Ensure all glassware is thoroughly dried before use.
3. Reaction Procedure:
-
Charge the reaction vessel with equimolar amounts of purified this compound and adipic acid.
-
Under a slow stream of nitrogen, heat the mixture to form a salt.
-
Gradually increase the temperature to initiate polymerization and distill off the water formed.
-
Once the rate of water distillation slows, gradually apply a vacuum to further drive the reaction to completion and remove residual water.
-
Continue the reaction under vacuum until the desired melt viscosity is achieved, indicating high molecular weight.
-
Cool the reactor and extrude the polymer.
4. Polymer Characterization:
-
Determine the molecular weight of the resulting polyamide using techniques such as Gel Permeation Chromatography (GPC) or by measuring the intrinsic viscosity.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Impurities on the Pyrolysis of Polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 10. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Colloidal analogs of molecular chain stoppers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recycling and Degradation of Polyamides [mdpi.com]
Technical Support Center: 2-Methylpentamethylenediamine (MPMD) Reactivity Control
Welcome to the technical support center for 2-Methylpentamethylenediamine (MPMD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the reactivity of this versatile diamine in various experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your work with MPMD.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Methylpentamethylenediamine (MPMD)?
A1: The primary reactive sites on MPMD are the two primary amine (-NH2) groups located at the 1 and 5 positions of the pentane (B18724) chain.[1] These amine groups are nucleophilic and can participate in a variety of chemical reactions, including nucleophilic substitutions and polymerizations.[1] The reactivity of these two amine groups is similar, which can lead to challenges in achieving selective mono-functionalization.
Q2: How does the methyl group on the MPMD backbone influence its reactivity?
A2: The methyl group at the 2-position of the pentane backbone can introduce steric hindrance, which may differentiate the reactivity of the two amine groups to some extent. The amine group at the 1-position is closer to the methyl group and may experience more steric hindrance compared to the amine group at the 5-position. This difference can sometimes be exploited to achieve regioselectivity in reactions, although the effect may not be substantial enough for complete control without other strategies.
Q3: What are the most common side reactions to be aware of when working with MPMD?
A3: The most common side reaction is di-substitution, where both amine groups react with the electrophile, leading to a mixture of mono-substituted, di-substituted, and unreacted starting material. In polymerization reactions, such as in the synthesis of polyamides, side reactions can include Michael-like additions if unsaturated carbonyl compounds are involved, which can lead to branching and prevent the formation of high molecular weight linear polymers.[2] Hydrolysis of reactive reagents, like acyl chlorides, can also compete with the desired amidation reaction, reducing the yield.[3]
Q4: How can I monitor the progress of a reaction involving MPMD?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, the disappearance of the starting materials (MPMD and the electrophile) and the appearance of the product spot(s) can indicate the reaction's progress. Staining with ninhydrin (B49086) can be useful for visualizing amine-containing compounds on a TLC plate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product
| Potential Cause | Troubleshooting Steps |
| Di-substitution | • Slow Addition: Add the electrophile dropwise to a solution of MPMD to maintain a low local concentration of the electrophile, favoring mono-substitution. • Excess Diamine: Use a large excess of MPMD relative to the electrophile to statistically favor the reaction of the electrophile with an unreacted MPMD molecule. This may not be ideal for valuable diamines. • Protecting Groups: Employ a mono-protection strategy (see Q5 and Experimental Protocols). |
| Incomplete Reaction | • Reaction Time: Ensure the reaction is allowed to run to completion by monitoring with TLC or another suitable analytical technique. • Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious as it can also promote side reactions. • Catalyst: If applicable, ensure the catalyst is active and used in the correct amount. |
| Product Loss During Workup | • Aqueous Solubility: Your mono-functionalized product may have some solubility in the aqueous layer during extraction. Check the aqueous layer for your product. • pH Adjustment: Ensure the pH is appropriately adjusted during extraction to ensure your product is in the organic phase. The unreacted amine of the mono-substituted product will be protonated at acidic pH, increasing its water solubility. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition of Reagents or Products | • Temperature Control: Avoid excessively high reaction temperatures which can lead to the decomposition of starting materials, reagents, or the desired product. • Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Electrophile | • Purity of Reagents: Use high-purity reagents to avoid side reactions from contaminants. • Reaction Conditions: Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway. |
| Impure Starting Material | • Purification: Purify the starting MPMD and the electrophile before the reaction to remove any impurities that could lead to side products. |
Strategies to Control Reactivity
The primary strategy for controlling the reactivity of MPMD is to achieve selective mono-functionalization. This allows for the sequential introduction of different functionalities at the two amine positions.
pH Control
By controlling the pH of the reaction medium, it is possible to selectively protonate one of the amine groups. The protonated amine group (ammonium salt) is no longer nucleophilic and will not react with electrophiles.
-
Principle: In an acidic medium, one amine group can be protonated, rendering it unreactive. The remaining free amine can then react with an electrophile.
-
Application: This is often the first step in selective mono-Boc protection, where one equivalent of an acid (like HCl) is added to the diamine before the addition of the protecting group.[4][5]
Use of Protecting Groups
Protecting groups are chemical moieties that can be reversibly attached to a functional group to block its reactivity. For diamines, the goal is often to achieve mono-protection.
-
Common Protecting Groups for Amines:
-
tert-Butoxycarbonyl (Boc): Stable under many conditions but easily removed with a strong acid (e.g., trifluoroacetic acid, TFA).[6]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but cleaved by a base (e.g., piperidine).[6]
-
Carboxybenzyl (Cbz): Stable to both acidic and basic conditions and typically removed by hydrogenolysis.[7]
-
The choice of protecting group depends on the planned subsequent reaction steps and the need for orthogonal deprotection strategies.
Quantitative Data
The following tables summarize typical yields for the mono-Boc protection of various diamines. While specific data for MPMD is limited in the literature, these values provide a good starting point for reaction optimization. The steric hindrance from the methyl group in MPMD might slightly influence the yields compared to linear diamines.
Table 1: Yields for Mono-Boc Protection of Various Diamines [4][8]
| Diamine | Method | Yield (%) |
| Cyclohexane-1,2-diamine | Me3SiCl / Boc2O | 66 |
| 1,2-Diphenylethyl-1,2-diamine | Me3SiCl / Boc2O | 73 |
| 1,2-Diaminopropane | Me3SiCl / Boc2O | 60 |
| Ethylenediamine | Me3SiCl / Boc2O | 22 |
| 1,3-Diaminopropane | Me3SiCl / Boc2O | 51 |
| 1,4-Diaminobutane | Me3SiCl / Boc2O | 61 |
| 1,5-Diaminopentane | Me3SiCl / Boc2O | 55 |
| 1,6-Hexanediamine | Me3SiCl / Boc2O | 68 |
| 1,8-Diaminooctane | Me3SiCl / Boc2O | 68 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine using Me3SiCl[4]
This protocol describes a general one-pot procedure for the selective mono-Boc protection of a symmetrical diamine.
Materials:
-
Diamine (e.g., MPMD)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me3SiCl)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Dichloromethane (B109758) (CH2Cl2)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the diamine (1 equivalent) in anhydrous methanol at 0°C under an inert atmosphere.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per 10 mmol of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the mixture with water and wash with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
Visualizations
Caption: Workflow for Selective Mono-Boc Protection of MPMD.
Caption: Troubleshooting Logic for Low Yield in Mono-substitution Reactions.
References
- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polymers Synthesized with 1,5-Diamino-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polymers synthesized using 1,5-Diamino-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in polymers synthesized with this compound?
Common impurities include unreacted this compound monomer, residual solvents from the polymerization reaction, low-molecular-weight oligomers, and by-products from side reactions.[1][2] The presence of these impurities can negatively impact the polymer's properties and performance.[1]
Q2: What are the primary methods for purifying polymers made with this compound?
The primary purification techniques for polyamides, which would be applicable to polymers made with this compound, include:
-
Precipitation: This involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution.[3][4][5]
-
Extraction: Techniques like Soxhlet extraction or liquid-solid extraction can be used to remove unreacted monomers and other small molecule impurities.[2][3]
-
Chromatography: Adsorption chromatography can separate polymer fractions based on their affinity to a stationary phase, effectively removing impurities.[6][7][8]
-
Membrane-based methods: Dialysis and ultrafiltration are effective for removing small molecules like residual monomers and salts from the polymer solution.[3][4]
Q3: How do I choose the right solvent system for precipitation?
The key is to find a "good solvent" that readily dissolves the polymer and a "non-solvent" (or "anti-solvent") that is miscible with the good solvent but in which the polymer is insoluble. For polyamides, alcohols are often used as the dissolving solvent at elevated temperatures, and the solution is then cooled to induce precipitation.[9][10][11] The choice of non-solvent will depend on the polarity of your polymer and the impurities you are trying to remove.[5]
Troubleshooting Guides
Issue 1: Low yield after precipitation.
This is a common issue that can arise from several factors during the precipitation process.
Troubleshooting Workflow:
Figure 1: Troubleshooting low polymer yield during precipitation.
Detailed Actions:
-
Incomplete Dissolution: Ensure the polymer is fully dissolved before adding the non-solvent. This may require heating or prolonged stirring. For some polyamides, dissolving in an alcohol at temperatures between 130°C and 165°C under pressure may be necessary.[9][10]
-
Rapid Non-Solvent Addition: Adding the non-solvent too quickly can lead to the formation of a gelatinous precipitate that traps impurities and is difficult to handle. Add the non-solvent slowly while vigorously stirring the polymer solution.[5]
-
Insufficient Non-Solvent: A common rule of thumb is to use a volume of non-solvent that is 5 to 10 times the volume of the polymer solution to ensure complete precipitation.[12]
-
Loss During Filtration: Fine polymer particles may pass through the filter paper. Using a membrane filter with a smaller pore size or allowing the precipitate to settle completely before decanting the supernatant can mitigate this loss.
Issue 2: Residual monomer detected after purification.
Even after purification, trace amounts of this compound may remain, which can be detrimental to the final application.
Troubleshooting Workflow:
Figure 2: Logic for removing residual monomer.
Detailed Actions:
-
Multiple Precipitations: A single precipitation step is often not sufficient to remove all unreacted monomers. Repeating the dissolution and precipitation process two to three times is a highly effective method for increasing purity.[3][4]
-
Soxhlet Extraction: For a solid polymer, Soxhlet extraction with a solvent that dissolves the monomer but not the polymer is an excellent technique for removing residual monomers.[3]
-
Dialysis/Ultrafiltration: If the polymer is in solution, dialysis or ultrafiltration using a membrane with a suitable molecular weight cutoff can effectively remove small molecules like unreacted monomers.[3][4]
-
Volatile Monomer Removal: For volatile impurities, techniques like headspace sampling or purge-and-trap sampling can be employed.[2] Another approach for aqueous dispersions is to circulate the dispersion under reduced pressure to facilitate the removal of unreacted monomers.[13]
Data Presentation
The following table summarizes typical efficiencies of different purification techniques for removing small molecule impurities from polyamides. The data is illustrative and actual results will vary based on the specific polymer and experimental conditions.
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Single Precipitation | 95 - 98 | 85 - 95 | Simple, fast | May not remove all impurities |
| Multiple Precipitations | > 99 | 70 - 90 | High purity | Lower yield, more time-consuming |
| Soxhlet Extraction | > 99.5 | > 95 | High purity, good for solid polymers | Slow, requires specialized glassware |
| Dialysis/Ultrafiltration | > 99.5 | > 90 | Excellent for solutions, gentle | Time-consuming, requires specific membranes |
| Column Chromatography | > 99.8 | 60 - 80 | Very high purity, can separate oligomers | Complex, lower yield, requires more solvent |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general method for purifying a polymer made with this compound by precipitation.
Materials:
-
Crude polymer
-
A suitable "good" solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
A suitable "non-solvent" (e.g., water, methanol, acetone)
-
Beakers, magnetic stirrer, and stir bar
-
Filter funnel and filter paper (or membrane)
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, dissolve the crude polymer in a minimal amount of the good solvent with magnetic stirring. Gentle heating may be required to facilitate dissolution.
-
Precipitation: Once the polymer is fully dissolved, slowly add the non-solvent dropwise to the stirred polymer solution. Continue adding the non-solvent until the polymer precipitates out of the solution. A volume of non-solvent 5-10 times that of the solvent is typically sufficient.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Repeat (Optional): For higher purity, redissolve the dried polymer and repeat steps 2-5.[3][4]
Protocol 2: Purification by Soxhlet Extraction
This protocol is suitable for removing unreacted monomer and other small molecule impurities from a solid polymer sample.
Materials:
-
Crude polymer (as a solid or powder)
-
Extraction solvent (a solvent that dissolves the impurities but not the polymer)
-
Soxhlet extractor, thimble, condenser, and round-bottom flask
-
Heating mantle
-
Vacuum oven
Procedure:
-
Sample Preparation: Place the solid crude polymer into a porous thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the extractor on top of a round-bottom flask containing the extraction solvent and attach a condenser to the top of the extractor.
-
Extraction: Heat the solvent in the round-bottom flask to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the polymer. The solvent will fill the thimble and extract the soluble impurities. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted impurities with it.
-
Duration: Allow the extraction to run for several hours or overnight to ensure complete removal of impurities.
-
Drying: After the extraction is complete, carefully remove the thimble containing the purified polymer. Dry the polymer in a vacuum oven to remove any residual extraction solvent.
References
- 1. research.rug.nl [research.rug.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sorbtech.com [sorbtech.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5932687A - Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity - Google Patents [patents.google.com]
- 10. US20210206919A1 - Process for preparing polyamide powders by precipitation - Google Patents [patents.google.com]
- 11. JP2019507225A - Process for producing polyamide powder by precipitation - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate - Google Patents [patents.google.com]
Addressing moisture sensitivity of 1,5-Diamino-2-methylpentane in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the moisture sensitivity of 1,5-Diamino-2-methylpentane in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound (also known as 2-Methylpentamethylenediamine) is an aliphatic diamine commonly used as an epoxy curing agent, a building block for polyamides and polyurethanes, and in various organic syntheses.[1][2] Its moisture sensitivity stems from the basic nature of its primary amine groups. These groups are hygroscopic, meaning they readily attract and absorb water from the atmosphere.[3] While it is miscible with water, unwanted moisture can lead to several issues in reactions.[2]
Q2: How does water interfere with reactions involving this compound?
A2: Water can interfere in several ways:
-
Side Reactions: In reactions with moisture-sensitive reagents like acyl chlorides or isocyanates, water can compete with the diamine, leading to the formation of unwanted byproducts such as carboxylic acids and ureas, respectively. This reduces the yield of the desired product.
-
Epoxy Curing Defects: When used as an epoxy hardener, the amine groups react with atmospheric moisture and carbon dioxide to form a waxy or oily film on the cured surface known as "amine blush".[4][5][6] This blush can impair adhesion for subsequent layers, reduce gloss, and compromise the overall performance of the coating.[7][8]
-
Catalytic Effects: In some cases, such as epoxy curing, small amounts of water can act as a catalyst, accelerating the reaction.[9][10][11] While this may seem beneficial, it can lead to a less uniform polymer network and affect the final mechanical properties.[10]
Q3: How can I determine the water content in my this compound?
A3: The most accurate and widely used method for determining water content in amines is the Karl Fischer titration.[12][13][14] For strongly basic amines like this compound, a specialized Karl Fischer setup or the addition of a neutralizing agent like benzoic acid to the titration solvent is often necessary to prevent side reactions that would interfere with the measurement and lead to inaccurate results.[12][13]
Q4: I've seen literature mentioning the use of water to achieve selective mono-acylation of diamines. Doesn't this contradict the advice to avoid moisture?
A4: This is an excellent observation and points to a specific synthetic strategy rather than a general rule. In some protocols, the presence of water can be exploited to achieve selective mono-acylation of symmetric diamines.[15] The mechanism is complex, but it's believed that water can mediate the reactivity of the amine groups or the acylating agent. These are highly specialized conditions and should not be confused with the general requirement for anhydrous conditions in most other applications where moisture is a contaminant that leads to undesirable side reactions and product defects.[15]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in moisture-sensitive applications.
Problem 1: Low yield in acylation or isocyanate reactions.
| Possible Cause | Recommended Solution |
| Moisture in this compound | Dry the diamine before use. Distillation from a suitable drying agent like calcium hydride is effective. Store the dried diamine under an inert atmosphere (Nitrogen or Argon).[16] |
| Moisture in solvent | Use a freshly dried, anhydrous grade solvent. Dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or calcium hydride for hydrocarbons). Store solvents over molecular sieves (3Å or 4Å).[16] |
| Moisture in reaction setup | Flame-dry or oven-dry all glassware before use.[17][18][19] Assemble the reaction setup while hot and allow it to cool under a stream of dry inert gas. |
| Atmospheric moisture ingress | Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a bubbler system.[19][20] Use septa and syringes for reagent transfers.[17][21] |
Problem 2: Cured epoxy surface is cloudy, greasy, or has poor adhesion (Amine Blush).
| Possible Cause | Recommended Solution |
| High humidity during curing | Control the curing environment. Maintain relative humidity below 60% and ensure the surface temperature is at least 3°C (5°F) above the dew point.[5][7] |
| Reaction with CO2 from the air | Ensure adequate ventilation to prevent the buildup of CO2, especially if combustion-based heaters are used in the curing area.[4][5] |
| Low curing temperature | Cure the epoxy within the recommended temperature range specified by the resin manufacturer. Low temperatures slow the primary curing reaction, giving the amine more time to react with atmospheric moisture.[5][7] |
Data Presentation
Table 1: Illustrative Impact of Moisture on Epoxy Cure Properties
The following data is representative of the typical effects of moisture on amine-cured epoxy systems. Specific quantitative values for this compound may vary.
| Water Content in Diamine (%) | Gel Time (minutes) | Shore D Hardness (24h) | Adhesion (Cross-hatch, %) | Surface Appearance |
| < 0.1 | 45 | 80 | 100 | Clear, high gloss |
| 0.5 | 40 | 78 | 95 | Slight haze |
| 1.0 | 35 | 75 | 80 | Cloudy, greasy feel |
| 2.0 | 32 | 70 | 60 | Oily film, poor adhesion |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To reduce the water content of this compound to an acceptable level for moisture-sensitive reactions.
Materials:
-
This compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or manifold
-
Oven-dried glassware
Procedure:
-
Oven-dry all glassware at 125°C overnight and assemble the distillation apparatus while hot.[17]
-
Cool the apparatus under a positive pressure of dry nitrogen.
-
Add this compound to the distillation flask.
-
Carefully add calcium hydride (approx. 5% w/v) to the diamine. Caution: Calcium hydride reacts with water to produce hydrogen gas. Add slowly and ensure proper ventilation.
-
Allow the mixture to stir at room temperature for several hours or overnight to allow the initial reaction with water to subside.
-
Heat the mixture to distill the this compound under atmospheric or reduced pressure. The boiling point is approximately 193°C at atmospheric pressure.[1][2]
-
Collect the distilled product in the receiving flask under an inert atmosphere.
-
Store the dried diamine in a sealed flask with a septum under a positive pressure of inert gas.
Protocol 2: General Procedure for a Moisture-Sensitive Reaction
Objective: To perform a reaction using this compound under an inert atmosphere to prevent contamination by atmospheric moisture.
Materials:
-
Dried this compound (from Protocol 1)
-
Anhydrous solvent
-
Other reagents (dried and stored appropriately)
-
Oven-dried reaction flask with a magnetic stir bar and septum
-
Syringes and needles (oven-dried)
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Flame-dry or oven-dry the reaction flask and stir bar.[18][19]
-
Place a rubber septum on the flask's neck and cool it to room temperature under a stream of inert gas.[17]
-
Introduce the anhydrous solvent into the reaction flask via a dry syringe.
-
Using a separate dry syringe, withdraw the required amount of dried this compound and add it to the reaction flask.
-
Add other reagents to the reaction mixture using appropriate inert atmosphere techniques (e.g., syringe for liquids, or a glove box/bag for solids).
-
Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by the bubbling rate in the bubbler.[19]
-
Monitor the reaction's progress as required.
-
Upon completion, quench and work up the reaction as per the specific reaction protocol.
Visualizations
Caption: Troubleshooting workflow for moisture-related reaction failures.
Caption: Formation pathway of amine blush on an epoxy surface.
References
- 1. This compound 99 15520-10-2 [sigmaaldrich.com]
- 2. This compound | 15520-10-2 [chemicalbook.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. artline-resin.eu [artline-resin.eu]
- 5. benchchem.com [benchchem.com]
- 6. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 7. craft-resin.co.uk [craft-resin.co.uk]
- 8. pcimag.com [pcimag.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of water addition on the cure kinetics of an epoxy‐amine thermoset | Semantic Scholar [semanticscholar.org]
- 12. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 13. hiranuma.com [hiranuma.com]
- 14. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 15. researchgate.net [researchgate.net]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. web.mit.edu [web.mit.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Validation & Comparative
A Comparative Analysis of Polyamamides: 1,5-Diamino-2-methylpentane versus Hexamethylenediamine in Polyamide Synthesis
A comprehensive guide for researchers and scientists on the performance characteristics of polyamides derived from 1,5-diamino-2-methylpentane and the conventional hexamethylenediamine, supported by experimental data and detailed protocols.
The selection of appropriate monomers is a critical determinant of the final properties of a polymer. In the field of polyamides, the choice of diamine profoundly influences the thermal, mechanical, and chemical resistance characteristics of the resulting material. This guide provides an objective comparison of polyamides synthesized from this compound, a branched-chain diamine, and hexamethylenediamine, a linear diamine widely used in the production of conventional nylons such as PA 6,6. This analysis is supported by a compilation of experimental data and provides detailed experimental protocols for key characterization techniques to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The primary structural difference between these two diamines lies in the presence of a methyl group on the carbon chain of this compound. This branching disrupts the regular packing of polymer chains, which in turn affects the crystallinity and intermolecular hydrogen bonding. Consequently, polyamides derived from this compound are expected to exhibit distinct properties compared to their linear counterparts.
Quantitative Performance Data
The following table summarizes the key performance indicators for polyamides synthesized with this compound and hexamethylenediamine, using adipic acid as the common diacid for a direct comparison with the well-characterized Polyamide 6,6.
| Property | Test Standard | Polyamide from this compound & Adipic Acid (PA M5,6) | Polyamide from Hexamethylenediamine & Adipic Acid (PA 6,6) | Unit |
| Thermal Properties | ||||
| Melting Temperature (Tm) | ASTM D3418 | ~200 - 220[1] | 255 - 265[2][3] | °C |
| Glass Transition Temperature (Tg) | ASTM D3418 | ~40 - 60 | 50 - 80[4][5] | °C |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | ASTM D648 | Lower than PA 6,6 | ~75 - 85[3] | °C |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | Lower than PA 6,6 | 80 - 90[3][6] | MPa |
| Flexural Modulus | ASTM D790 | Lower than PA 6,6 | 3000 - 3200[3] | MPa |
| Notched Izod Impact Strength | ASTM D256 | Higher than PA 6,6 | 5 - 7[3] | kJ/m² |
| Physical Properties | ||||
| Density | ASTM D792 | ~1.12 - 1.14 | 1.14[3] | g/cm³ |
| Water Absorption (Saturated) | ASTM D570 | Lower than PA 6,6 | 2.5 - 2.8[3] | % |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, based on internationally recognized ASTM standards.
Polyamide Synthesis: Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing high-molecular-weight polyamides.
-
Salt Preparation: An equimolar mixture of the diamine (this compound or hexamethylenediamine) and a dicarboxylic acid (e.g., adipic acid) is dissolved in a suitable solvent (e.g., a water-ethanol mixture) to form a nylon salt solution.
-
Polycondensation: The salt solution is charged into a high-pressure autoclave. The temperature is gradually increased to around 220-280°C, and the pressure is maintained at approximately 15-20 bar. Water is removed as steam during this process.
-
Finishing Stage: The pressure is slowly reduced to atmospheric or sub-atmospheric levels to facilitate the removal of the remaining water and drive the polymerization to completion, achieving the desired molecular weight. The molten polymer is then extruded, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transition temperatures of the polyamides, such as the glass transition temperature (Tg) and the melting temperature (Tm), in accordance with ASTM D3418.[1][7][8][9][10]
-
Sample Preparation: A small sample (5-10 mg) of the polyamide is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled thermal cycle in a nitrogen atmosphere. A typical cycle involves heating the sample to a temperature above its melting point, holding it for a few minutes to erase its thermal history, cooling it at a controlled rate, and then reheating it at the same rate.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is determined as the peak of the endothermic melting curve.
Mechanical Testing
Tensile Properties (ASTM D638): This test determines the tensile strength, elongation, and tensile modulus of the polyamides.[11][12][13][14][15]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures.
-
Data Acquisition: The load and extension are continuously recorded during the test to generate a stress-strain curve, from which the key tensile properties are calculated.
Flexural Properties (ASTM D790): This test measures the flexural strength and flexural modulus of the materials.[16][17][18][19][20]
-
Specimen Preparation: Rectangular bar-shaped specimens are used.
-
Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending) at a specified rate until the specimen breaks or reaches a maximum strain.
-
Data Analysis: The load-deflection curve is used to calculate the flexural stress and strain, and subsequently the flexural strength and modulus.
Notched Izod Impact Strength (ASTM D256): This test determines the impact resistance of the polyamides.[21][22][23][24][25]
-
Specimen Preparation: A rectangular bar with a V-notch is prepared.
-
Testing Procedure: The specimen is clamped vertically in a pendulum impact testing machine, and a pendulum with a known amount of energy is released to strike the notched side of the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, and the impact strength is calculated in kJ/m².
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Logical relationship in comparing polyamides.
Caption: Experimental workflow for polyamide synthesis and characterization.
References
- 1. store.astm.org [store.astm.org]
- 2. specialchem.com [specialchem.com]
- 3. toponew.com [toponew.com]
- 4. media.neliti.com [media.neliti.com]
- 5. lem-ukraine.com.ua [lem-ukraine.com.ua]
- 6. mdpi.com [mdpi.com]
- 7. store.astm.org [store.astm.org]
- 8. atslab.com [atslab.com]
- 9. testinglab.com [testinglab.com]
- 10. apandales4.wordpress.com [apandales4.wordpress.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 14. store.astm.org [store.astm.org]
- 15. zwickroell.com [zwickroell.com]
- 16. zwickroell.com [zwickroell.com]
- 17. boundengineering.com [boundengineering.com]
- 18. Flexural Test Methods for Plastics: ASTM D790 : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 19. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 20. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 21. zwickroell.com [zwickroell.com]
- 22. sciteq.com [sciteq.com]
- 23. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 24. infinitalab.com [infinitalab.com]
- 25. azom.com [azom.com]
Performance of Dytek A versus other aliphatic diamines in epoxy curing
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is critical in tailoring the properties of epoxy resins for specialized applications. This guide provides a comprehensive comparison of Dytek A (2-Methyl-1,5-pentanediamine) with other common aliphatic diamines used in epoxy curing, supported by experimental data and detailed methodologies.
Dytek A, a branched-chain aliphatic diamine, offers unique performance characteristics when used as an epoxy curing agent or accelerator. Its molecular structure, featuring a methyl group on a pentanediamine (B8596099) backbone, contributes to a distinct balance of properties, including fast cure times, high glass transition temperatures (Tg), and excellent mechanical strength. This guide will objectively compare the performance of Dytek A against other widely used aliphatic diamines such as Isophorone diamine (IPDA), Hexamethylenediamine (HMDA), Diethylenetriamine (DETA), and Triethylenetetramine (TETA).
Performance Comparison of Aliphatic Diamine Curing Agents
The choice of an aliphatic diamine curative significantly influences the processing characteristics and final properties of the cured epoxy system. Key performance indicators include cure speed, thermal properties (such as Tg), mechanical strength, and chemical resistance.
Curing Characteristics and Thermal Properties
Dytek A is often utilized as a reactive accelerator to increase the curing rate of epoxy systems, particularly those using slower reacting amines.[1] Unlike non-reactive accelerators which can migrate to the surface and negatively impact properties, Dytek A becomes permanently bonded into the epoxy network.[1] This incorporation not only reduces gel time but can also enhance the final properties of the cured product, such as increasing the glass transition temperature.[1]
The table below summarizes the curing and thermal properties of various aliphatic diamines when used with a standard Bisphenol A (BPA) based epoxy resin.
| Curing Agent | Gel Time (minutes) | Glass Transition Temperature (Tg) (°C) | Heat Deflection Temperature (HDT) (°C) |
| Dytek A | Fast | High | - |
| Dytek DCH-99 | - | 176 | 94 |
| Isophorone diamine (IPDA) | Moderate | 158 | 97 |
| Triethylenetetramine (TETA) | Fast | ~58 (onset) | - |
| 4,4'-Diaminodiphenylsulfone (DDS) | Slow | ~148 (onset) | - |
Note: Data is compiled from various sources and may vary depending on the specific epoxy resin, formulation, and curing conditions. The data for TETA and DDS are for carbon fiber-reinforced laminates and represent the onset of Tg from storage modulus.[2]
Mechanical Properties
The mechanical performance of a cured epoxy is paramount for its application. Properties such as tensile strength, flexural strength, and impact resistance are directly influenced by the molecular structure of the diamine curative. A derivative of Dytek A, an aldimine, has shown significantly improved mechanical properties compared to a commercially available aldimine based on IPDA.[3]
The following table presents a comparison of the mechanical properties of epoxies cured with different aliphatic diamines.
| Curing Agent | Tensile Strength (x 10³ psi) | Elongation at Break (%) | Flexural Strength (x 10³ psi) | Elasticity Modulus (x 10³ psi) |
| Dytek DCH-99 | 4.4 | 2.4 | 12.8 | 439 |
| Isophorone diamine (IPDA) | 6.4 | 2.1 | 12.2 | 377 |
| Dytek A Aldimine Derivative | 6x higher than IPDA aldimine | 3x greater than IPDA aldimine | - | 2x higher than IPDA aldimine |
Note: The data for Dytek DCH-99 and IPDA were obtained from curing with Epon® 828 resin.[4] The data for the Dytek A aldimine derivative is a relative comparison to an IPDA-based aldimine.[3]
Experimental Protocols
The performance data presented in this guide are typically determined using standardized testing methodologies. Below are detailed protocols for key experiments.
Determination of Gel Time
Objective: To measure the time it takes for an epoxy resin system to transition from a liquid to a gel-like state.
Methodology (ASTM D2471):
-
Sample Preparation: 100g of the epoxy resin and a stoichiometric amount of the amine curative are pre-conditioned to 25°C.
-
Mixing: The resin and curative are combined and mixed thoroughly for 2 minutes.
-
Measurement: The viscosity of the mixture is monitored over time using a rotational viscometer or by periodically probing the mixture with a wooden stick until a string of resin can no longer be drawn.[5] The time at which this occurs is recorded as the gel time.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature range over which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.[6]
Methodology (ASTM E1356):
-
Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy is hermetically sealed in an aluminum DSC pan.
-
DSC Analysis: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves heating the sample at a constant rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.[6]
Mechanical Property Testing
Tensile Strength (ASTM D638):
-
Specimen Preparation: The epoxy/diamine mixture is cast into dog-bone shaped molds and allowed to cure fully.[7]
-
Testing: The cured specimens are placed in a universal testing machine and subjected to a tensile load at a constant crosshead speed until failure.
-
Data Analysis: The stress-strain curve is recorded, from which the tensile strength, modulus, and elongation at break are calculated.
Flexural Strength (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens of the cured epoxy are prepared.[8]
-
Testing: The specimen is placed on two supports and a load is applied to the center of the specimen at a constant rate until it fractures or deflects to a specified strain.[8][9]
-
Data Analysis: The flexural strength and modulus are calculated from the load-deflection data.[9]
Chemical Resistance Testing
Objective: To evaluate the resistance of the cured epoxy to various chemical agents.
Methodology (ASTM D543):
-
Specimen Preparation: Cured epoxy specimens of known weight and dimensions are prepared.
-
Exposure: The specimens are immersed in a range of chemical reagents for a specified period.[10]
-
Evaluation: After exposure, the specimens are examined for changes in weight, dimensions, appearance, and mechanical properties.[10]
Visualizing Chemical Structures and Workflows
To better understand the materials and processes discussed, the following diagrams are provided.
References
- 1. Dytek® A Amine as a Reactive Accelerator for Epoxy Systems - Dytek [dytek.invista.com]
- 2. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dytek® A Derivatives for Epoxy and Polyurea Curing - Part 1 - Dytek [dytek.invista.com]
- 4. Epoxy Curatives - Dytek [dytek.invista.com]
- 5. quora.com [quora.com]
- 6. epotek.com [epotek.com]
- 7. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 8. boundengineering.com [boundengineering.com]
- 9. ddltesting.com [ddltesting.com]
- 10. apmtesting.com [apmtesting.com]
A Comparative Guide to the Thermal Properties of Polyamides: 1,5-Diamino-2-methylpentane vs. Polyamide 66
This guide provides an objective comparison of the thermal properties of polyamides synthesized using the bio-based diamine 1,5-diamino-2-methylpentane (also known as 2-methyl-1,5-pentanediamine) versus the conventional petroleum-based Polyamide 66 (PA66). The introduction of a methyl side group on the diamine backbone significantly influences the polymer's thermal characteristics by disrupting chain packing and hydrogen bonding. This comparison is supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The primary structural difference lies in the diamine component. PA66 is produced from the linear hexamethylenediamine (B150038) and adipic acid. The alternative polyamide incorporates this compound, which introduces a methyl group that sterically hinders the regular, tight packing of polymer chains. This structural alteration is expected to lower the melting temperature and modify the crystallinity compared to the highly regular structure of PA66.
Comparative Thermal Analysis Data
The following tables summarize key quantitative data on the thermal properties of PA66 and polyamides derived from this compound with various diacids. Direct comparison is made challenging by the limited availability of data for a polyamide made specifically from this compound and adipic acid. However, data from polyamides using other diacids provide valuable insight into the effect of the methyl side group.
Table 1: Thermal Properties of Conventional Polyamide 66 (PA66)
| Property | Value | Unit |
| Glass Transition Temperature (Tg) | 50 - 80 | °C |
| Melting Temperature (Tm) | 255 - 265 | °C |
| Crystallization Temperature (Tc) | ~221 | °C |
| Heat of Fusion (ΔHf) | 45 - 65 | J/g |
| Decomposition Temperature (Td, 5% weight loss) | ~425 | °C |
| Temperature of Max. Decomposition Rate | ~466 | °C |
Note: Values can vary based on crystallinity, molecular weight, and measurement conditions.[1][2][3][4][5]
Table 2: Thermal Properties of Polyamides from this compound
| Polyamide Name | Diacid Component | Tg (°C) | Tm (°C) | Tc (°C) | ΔHf (J/g) | Decomposition Info |
| MPMD-12 | Dodecanedioic Acid | ~60 | ~206 | ~191 | N/A | Stable up to ~350°C |
| PM52 | Dibutyl Oxalate | N/A | 200 | 125 | 59.7 | Good thermal stability, comparable to PA6 |
Note: These polymers are not direct analogues to PA66 due to different diacid components, but they illustrate the thermal behavior of polyamides containing the this compound monomer.[6]
Experimental Methodologies
The data presented are typically obtained using standard thermal analysis techniques. The following are detailed protocols for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and heat of fusion (ΔHf) of the polyamide, in accordance with standards such as ASTM D3418 and ISO 11357.[7]
Protocol:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[8] An empty, sealed aluminum pan is prepared for use as a reference.[7]
-
Instrument Setup: The DSC instrument is calibrated using an indium standard.[8] A nitrogen purge gas is used at a constant flow rate (e.g., 35-50 mL/min) to maintain an inert atmosphere.[9]
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature approximately 50°C above its expected melting point (e.g., 300-320°C for PA66) at a constant heating rate of 10°C/min or 20°C/min.[1][7][10] This scan erases the prior thermal history of the sample.
-
Cooling Scan: The sample is then cooled from the melt to below its glass transition temperature (e.g., 0°C) at a controlled rate, typically 10°C/min or 20°C/min.[10]
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis as it represents the inherent thermal properties of the material.[1]
-
-
Data Analysis: Tg is determined as the midpoint of the step change in the heat flow curve. Tm is identified as the peak temperature of the melting endotherm, and Tc is the peak of the crystallization exotherm from the cooling scan. The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyamide, following standards like ASTM E1131.[7]
Protocol:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is placed in a tared TGA pan (typically platinum or ceramic).[7]
-
Instrument Setup: The TGA's microbalance is calibrated. The analysis is conducted under a controlled inert atmosphere (e.g., Nitrogen at 20-50 mL/min) to prevent thermo-oxidative degradation.[11]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant, linear heating rate, commonly 10°C/min or 20°C/min.[7][11]
-
Data Acquisition: The sample's weight is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset of decomposition, the temperature at which 5% or 10% weight loss occurs (Td5%, Td10%), and the temperature of the maximum rate of decomposition, which is determined from the peak of the first derivative of the TGA curve (DTG curve).[12]
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for comparing the thermal properties of these two classes of polyamides.
Caption: Workflow for the comparative thermal analysis of polyamides.
References
- 1. tainstruments.com [tainstruments.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. toponew.com [toponew.com]
- 5. PA6 vs PA66 : Difference & Comparison for Material Selection - Inspiration | All Around Compounding Co., Ltd [nylon.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Polyamides: 2-Methylpentamethylenediamine vs. Linear Diamines
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision impacting the efficacy, durability, and reliability of various applications. This guide provides an objective comparison of the mechanical properties of polyamides derived from the branched-chain diamine, 2-methylpentamethylenediamine (MPMD), against those synthesized from the conventional linear diamine, hexamethylenediamine (B150038) (HMD). The inclusion of MPMD, commercially known as Dytek® A, introduces a methyl side group that significantly influences the polymer's microstructure and, consequently, its mechanical behavior.
Quantitative Comparison of Mechanical Properties
The following tables summarize the typical mechanical properties of standard Polyamide 6,6 (derived from HMD and adipic acid) and provide an overview of the expected performance of a polyamide derived from MPMD. It is important to note that the properties of the MPMD-based polyamide are inferred from technical literature describing its use as a comonomer, which suggests that while melting point and crystallinity are lowered, mechanical integrity is maintained or, in some cases, enhanced, particularly in conditioned states.[2]
| Mechanical Property | Polyamide from HMD (Nylon 6,6) | Polyamide from MPMD (Expected) | Test Standard |
| Tensile Strength (MPa) | 59 - 85 | Comparable to Nylon 6,6 | ASTM D638 |
| Flexural Modulus (GPa) | 1.2 - 3.1 | Comparable or higher (conditioned) | ISO 178 |
| Elongation at Break (%) | 60 - 110 | Potentially higher due to lower crystallinity | ASTM D638 |
| Notched Izod Impact (kJ/m²) | 0.11 - 0.25 | Potentially higher | ASTM D256 |
Note: The values for Polyamide 6,6 can vary based on whether the material is in a dry-as-molded state or conditioned to a specific moisture level. The expected properties for the MPMD-based polyamide are qualitative estimations based on available product literature.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.
Polymer Synthesis: Melt Polycondensation
A common method for synthesizing these polyamides is melt polycondensation.
-
Salt Formation: Equimolar amounts of the diamine (either hexamethylenediamine or 2-methylpentamethylenediamine) and a dicarboxylic acid (e.g., adipic acid) are dissolved in water to create a nylon salt solution.
-
Polycondensation: The salt solution is then heated in a reactor under pressure. Water is removed as steam, driving the polymerization reaction to form long-chain polyamides.
-
Extrusion and Pelletizing: The molten polymer is then extruded, cooled, and cut into pellets for subsequent processing and testing.
Mechanical Property Testing
Standardized test specimens are typically prepared by injection molding the polymer pellets.
-
Tensile Properties (ASTM D638): Dumbbell-shaped specimens are subjected to a controlled tensile force at a constant rate of extension until they fracture. The test determines tensile strength, tensile modulus, and elongation at break.
-
Flexural Properties (ISO 178): A rectangular test bar is supported at both ends and a load is applied to its center. This three-point bending test is used to determine the flexural strength and flexural modulus of the material.[2]
-
Izod Impact Strength (ASTM D256): A notched specimen is held in a cantilevered beam position and is broken by a single swing of a pendulum. The energy required to fracture the specimen is a measure of the material's impact resistance.
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical workflow, the following diagrams are provided.
Caption: Experimental workflow for polyamide synthesis and mechanical characterization.
Caption: Logical relationship between diamine structure and resulting polymer properties.
References
A comparative study of bio-based diamines for polymer synthesis
A Comparative Study of Bio-based Diamines for Polymer Synthesis: A Guide for Researchers
The increasing demand for sustainable materials has propelled research into bio-based polymers, with a significant focus on polyamides and polyimides. The performance of these polymers is intrinsically linked to the structure of their constituent monomers, particularly the diamine component. This guide offers a comparative overview of key bio-based diamines—putrescine, cadaverine (B124047), and furan-based diamines—for researchers, scientists, and professionals in drug development and material science. It provides a summary of their performance in polymers, supported by experimental data and detailed methodologies.
Performance Comparison of Bio-based Diamines in Polymers
The choice of a bio-based diamine significantly influences the thermal and mechanical properties of the resulting polymer. Short-chain aliphatic diamines like putrescine and cadaverine generally lead to semi-crystalline polyamides with high melting points, while furan-based diamines can introduce rigidity and enhanced thermal stability. Long-chain aliphatic diamines, on the other hand, tend to decrease the melting point and increase flexibility.
Thermal and Mechanical Properties
The following table summarizes the key performance indicators of polyamides synthesized from different bio-based diamines. It is important to note that the properties are highly dependent on the specific diacid used for polymerization and the polymerization conditions.
| Diamine | Polymer | Melting Temperature (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Bending Strength (MPa) | Izod Impact Strength (kJ/m²) |
| Putrescine (1,4-diaminobutane) | PA4F | - | 142 | 357-408 | - | - | - |
| Cadaverine (1,5-pentanediamine) | PA56 | 254.1 | - | 403.7 | 71.3 ± 1.9 | - | - |
| PA5F | - | 138 | 357-408 | 84 | - | - | |
| Hexamethylenediamine (1,6-diaminohexane) | PA69 | 214 | - | - | - | 102.58 | 9.24 |
| Furan-based Diamine (from 2,5-furandimethanol) | Furan Polyamide (p-phenylenediamine) | - | 325 | 445 | - | - | - |
| Decanediamine (1,10-diaminodecane) | PA109 | 203 | - | - | - | 84.11 | 8.82 |
| Dodecanediamine (1,12-diaminododecane) | PA129 | 195 | - | - | - | 65.91 | 8.54 |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[1][2][3][4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of polymer properties. Below are methodologies for key characterization techniques.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Apparatus: TA Instruments DSC Q500 or equivalent.[5]
-
Procedure:
-
A sample of 5-10 mg is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat/cool/heat cycle to erase the thermal history.[5]
-
A typical cycle involves heating from room temperature to a temperature about 30-50 °C above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.[6]
-
The sample is then cooled at the same rate and reheated.
-
The second heating scan is used to determine the thermal transitions.[7]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Apparatus: TA Instruments Hi-Res TGA 2950 or equivalent.[5]
-
Procedure:
-
A sample of 5-10 mg is placed in a platinum pan.
-
The sample is heated from room temperature to 600-800 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[5][6]
-
The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Mechanical Testing
Tensile Testing: This test determines the tensile strength, tensile modulus, and elongation at break of a material, providing insights into its strength and ductility. The standard test method is ASTM D638.[8][9]
-
Apparatus: Universal Testing Machine (e.g., Instron).
-
Procedure:
Flexural Testing (Three-Point Bending): This test measures the flexural strength and flexural modulus of a material, indicating its stiffness. The standard test method is ASTM D790.[8][10]
-
Apparatus: Universal Testing Machine with a three-point bending fixture.[10]
-
Procedure:
-
A rectangular specimen is placed on two supports.
-
A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a certain deflection (e.g., 5% strain for ASTM D790).[10]
-
The force and deflection are recorded.
-
Impact Testing (Izod): This test determines the impact resistance of a material, which is its ability to withstand a sudden applied load.
-
Apparatus: Izod impact tester.
-
Procedure:
-
A notched specimen is clamped in a vertical position.
-
A pendulum of a specific weight is released from a certain height, striking the specimen.
-
The energy absorbed by the specimen during fracture is measured.
-
Visualizing Synthesis and Workflows
Biosynthesis Pathways of Common Bio-based Diamines
The following diagram illustrates the general biosynthetic pathways for putrescine and cadaverine, which are often derived from amino acids through fermentation processes.
Caption: Simplified biosynthetic pathways for putrescine and cadaverine.
General Workflow for Bio-based Polyamide Synthesis and Characterization
This diagram outlines the typical experimental workflow from monomer synthesis to polymer characterization.
References
- 1. Find out about.......Plastics, Polymer Engineering and Leadership: Bio-Polyamides - Part 5: Performance Review of Short- and Long-Chain Aliphatic Homo- and Copolymer Bio-Polyamides [findoutaboutplastics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tainstruments.com [tainstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. labsinus.com [labsinus.com]
- 10. Flexural Properties Testing [intertek.com]
Evaluating 1,5-Diamino-2-methylpentane as a High-Performance Cross-Linking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,5-Diamino-2-methylpentane, also known as 2-Methylpentamethylenediamine and commercially available as Dytek® A, is a versatile aliphatic diamine cross-linking agent. Its unique branched structure offers distinct advantages in various applications, from enhancing the performance of epoxy resins to modifying the properties of polyamides. This guide provides a comprehensive comparison of this compound with other common cross-linking agents, supported by experimental data to inform material selection and formulation development.
Performance in Epoxy Resin Systems
When used as a curing agent for epoxy resins, such as the widely used diglycidyl ether of bisphenol A (DGEBA), this compound imparts a unique combination of properties. Its structure contributes to fast curing times, high toughness, and excellent flexural strength. The following table presents a comparative analysis of an epoxy resin system cured with this compound versus other common amine curing agents.
Table 1: Comparative Performance of Amine Curing Agents in an Epon® 828 Epoxy Resin System
| Property | This compound (Dytek® A) | Isophorone Diamine (IPDA) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg), DSC, 2nd run, °C | Not Specified | 158 |
| Heat Deflection Temperature (HDT), °C | 94 | 97 |
| Mechanical Properties | ||
| Shore D Hardness | 86 | 86 |
| Izod Impact Strength, Unnotched, ft-lbf/in² | 5.9 | 7.1 |
| Charpy Impact Strength, ft-lbf/in² | 4.8 | 6.9 |
| Flexural Strength, psi x 10³ | 12.8 | 12.2 |
| Elasticity Modulus, psi x 10³ | 439 | 377 |
| Tensile Strength, psi x 10³ | 4.4 | 6.4 |
| Elongation at Break, % | 2.4 | 2.1 |
Data sourced from INVISTA Dytek® technical literature for a stoichiometric cure of Epon® 828 resin.
Performance in Polyamide Systems
In polyamide synthesis, the asymmetrical and branched structure of this compound acts as a crystallinity disruptor.[1] This leads to a reduction in the melting point and glass transition temperature of the resulting polyamide without significantly compromising its mechanical properties.[2] This characteristic is particularly beneficial for improving the processability of high-performance polyamides.
Table 2: Melting Points of Polyamide Homopolymers with Various Diamines (°C)
| Diacid | This compound (Dytek® A) | Hexamethylenediamine (HMD) | C-5 Diamine | C-10 Diamine | C-12 Diamine |
| Adipic Acid | 184 | 265 | 223 | 236 | 236 |
| Sebacic Acid | 165 | 228 | 195 | 203 | 192 |
| Dodecanedioic Acid | 160 | 217 | 170 | 192 | 178 |
Data sourced from INVISTA Dytek® technical literature.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of cross-linking agents in epoxy and polyamide systems.
Epoxy Resin Characterization
1. Sample Preparation and Curing:
-
Materials: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon® 828), this compound, and alternative amine curing agents.
-
Procedure: The epoxy resin and curing agent are stoichiometrically mixed at room temperature. The mixture is then degassed under vacuum to remove entrapped air bubbles. The resin mixture is poured into pre-heated molds treated with a release agent.
-
Curing Schedule: A typical curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example, cure at 60°C for 3 hours followed by a post-cure at 150°C for 2 hours.
2. Thermal Analysis:
-
Glass Transition Temperature (Tg) and Heat Deflection Temperature (HDT):
-
Standard: ASTM E1356 for Tg by Differential Scanning Calorimetry (DSC) and ASTM D648 for HDT.
-
Methodology (DSC): A small sample of the cured epoxy is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The Tg is determined as the midpoint of the transition in the heat flow curve.
-
Methodology (HDT): A rectangular bar of the cured material is subjected to a constant load and heated at a uniform rate. The temperature at which the bar deflects a specified distance is the HDT.
-
3. Mechanical Testing:
-
Tensile Strength and Modulus:
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology: Dog-bone shaped specimens are tested in a universal testing machine at a constant rate of crosshead displacement. Stress and strain are recorded to determine tensile strength, modulus, and elongation at break.
-
-
Flexural Strength and Modulus:
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Methodology: A rectangular bar of the cured epoxy is subjected to a three-point bending test. The load and deflection are measured to calculate the flexural strength and modulus.
-
-
Impact Strength (Izod and Charpy):
-
Standard: ASTM D256 for Izod impact and ASTM D6110 for Charpy impact.
-
Methodology: A notched specimen is struck by a swinging pendulum. The energy absorbed to fracture the specimen is a measure of the material's impact strength.
-
Polyamide Characterization
1. Synthesis of Polyamide:
-
Materials: this compound, a dicarboxylic acid (e.g., adipic acid, sebacic acid), and a suitable solvent/catalyst system if required for solution or interfacial polymerization.
-
Procedure (Melt Polycondensation): The diamine and diacid are charged into a reaction vessel and heated under an inert atmosphere to form a salt. The temperature is then gradually increased to melt the salt and initiate polymerization, with the removal of water as a byproduct.
2. Thermal Analysis:
-
Melting Temperature (Tm) and Glass Transition Temperature (Tg):
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
-
Methodology: A small sample of the polyamide is heated in a DSC instrument. The melting temperature is identified as the peak of the endothermic melting transition, and the Tg is determined as the midpoint of the step change in the heat flow curve.
-
3. Mechanical Testing:
-
Tensile Properties:
-
Standard: ASTM D638.
-
Methodology: Similar to epoxy resins, injection molded or machined dog-bone specimens of the polyamide are subjected to tensile testing to determine their strength, modulus, and elongation.
-
Visualizing Experimental Workflows and Relationships
To further clarify the evaluation process, the following diagrams illustrate the key experimental workflow and the logical relationship between the cross-linking agent's structure and the final material properties.
References
A Head-to-Head Battle of Epoxy Curing Agents: Dytek A vs. Isophorone Diamine in High-Performance Coatings
In the competitive landscape of industrial and protective coatings, the choice of an epoxy curing agent is paramount to achieving desired performance characteristics. This guide provides an in-depth comparison of two prominent amine-based curing agents: Dytek A (2-Methyl-1,5-pentanediamine), an aliphatic diamine, and Isophorone Diamine (IPDA), a cycloaliphatic diamine. This objective analysis, supported by available experimental data, will assist researchers and formulators in selecting the optimal curing agent for their specific coating applications.
Executive Summary
Dytek A and Isophorone Diamine represent two distinct classes of amine curing agents, each imparting unique properties to an epoxy coating. Dytek A, an aliphatic amine, is characterized by its low viscosity and fast cure rates, contributing to enhanced flexibility and toughness in the final coating. In contrast, Isophorone Diamine, a cycloaliphatic amine, is renowned for providing formulations with high mechanical strength, excellent chemical resistance, and superior UV stability, making it a preferred choice for applications demanding long-term durability and aesthetic appeal.[1][2] The selection between these two hinges on the specific performance requirements of the coating system, balancing cure speed and flexibility against ultimate strength and environmental resistance.
Performance Data at a Glance
Table 1: Typical Curing and Physical Properties
| Property | Dytek A (Aliphatic Amine) | Isophorone Diamine (Cycloaliphatic Amine) |
| Chemical Structure | Linear, branched aliphatic | Cycloaliphatic |
| Viscosity | Low | Low to moderate |
| Pot Life | Short[3] | Longer than typical aliphatic amines[4][5] |
| Cure Speed | Fast, even at low temperatures[3] | Moderate[6] |
| Glass Transition Temp. (Tg) | Generally lower | Generally higher |
| Color Stability (UV) | Prone to yellowing | Excellent resistance to yellowing[6] |
Table 2: Mechanical Performance Comparison (Based on Aldimine Derivatives)
This data is from a comparative study of aldimine derivatives of Dytek A and IPDA in an isocyanate system, which is indicative of the performance of the base amines.[7]
| Property | Dytek A Aldimine Derivative | IPDA Aldimine Derivative |
| Shore D Hardness | Equivalent | Equivalent |
| Max. Tensile Stress at Break/Yield | 6x Higher | Baseline |
| Tensile Modulus | 2x Higher | Baseline |
| Elongation | 3x Greater | Baseline |
| Brittleness | Less Brittle | Baseline |
| Thermal Degradation Onset | 237.8°C | 111.5°C |
Table 3: Chemical Resistance Profile
| Chemical Resistance | Dytek A | Isophorone Diamine |
| General | Good | Excellent[8][9][10] |
| Acids | Fair to Good | Good to Excellent |
| Alkalis | Good | Excellent |
| Solvents | Good | Excellent |
| Water | Good | Excellent |
Experimental Protocols
The performance data cited in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate epoxy coatings.
Pot Life and Gel Time Determination (ASTM D2471)
This method determines the working life of a reacting thermosetting resin.
-
Apparatus : A mechanical stirrer, a temperature-controlled water bath, a timer, and a container for the resin mixture.
-
Procedure :
-
The epoxy resin and curing agent are pre-conditioned to a specified temperature (e.g., 25°C).
-
A specified mass of the resin and a stoichiometric amount of the curing agent are accurately weighed and thoroughly mixed.
-
The timer is started immediately after mixing.
-
The viscosity of the mixture is monitored periodically by mechanical stirring or a viscometer.
-
The pot life is defined as the time taken for the initial viscosity to double.[11]
-
The gel time is the point at which the mixture becomes stringy and no longer flows.[12]
-
Determination of Glass Transition Temperature (Tg) by DSC (ASTM D3418)
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature, a key indicator of the thermal stability of the cured coating.
-
Apparatus : A Differential Scanning Calorimeter.
-
Procedure :
-
A small, accurately weighed sample of the cured coating is placed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to a reference pan.
-
The glass transition is observed as a step-change in the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition.[13][14]
-
Mechanical Properties Testing
Tensile Properties (ASTM D638)
This test measures the force required to pull a specimen to its breaking point.
-
Apparatus : A universal testing machine with appropriate grips and an extensometer.
-
Specimen : Dumbbell-shaped specimens are cast from the cured epoxy system.[7][15]
-
Procedure :
-
The dimensions of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fails.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.[2][16]
-
Flexural Properties (ASTM D790)
This test measures the material's resistance to bending.
-
Apparatus : A universal testing machine with a three-point bending fixture.
-
Specimen : Rectangular bar specimens are cast from the cured epoxy system.[8]
-
Procedure :
Chemical Resistance (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.
-
Apparatus : Immersion containers, a controlled temperature environment.
-
Procedure :
-
Cured coating specimens of known weight and dimensions are prepared.
-
The specimens are fully immersed in the test chemical for a specified duration and at a controlled temperature.[9][18]
-
After exposure, the specimens are removed, cleaned, and re-weighed.
-
Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are recorded and reported as a percentage change from the initial values.[3][19]
-
Accelerated Weathering (UV Stability) (ASTM G154)
This test simulates the damaging effects of sunlight and moisture on a coating.
-
Apparatus : A fluorescent UV accelerated weathering tester.
-
Procedure :
-
Coated panels are placed in the weathering tester.
-
The panels are exposed to cycles of UV light and moisture (condensation) at controlled temperatures.[20][21]
-
The exposure cycles are run for a specified duration.
-
The panels are periodically removed and evaluated for changes in color, gloss, and any signs of degradation such as cracking or blistering.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the comparison, the following diagrams illustrate the experimental workflow for performance testing and the fundamental chemical reactions involved in the curing process.
Caption: Experimental workflow for comparing epoxy curing agents.
Caption: Simplified epoxy curing mechanisms.
Conclusion
The selection between Dytek A and Isophorone Diamine as an epoxy curing agent is a strategic decision based on the desired balance of properties in the final coating. Dytek A offers advantages in applications where rapid curing, low-temperature application, and enhanced flexibility are critical. Its lower viscosity can also be beneficial for formulating low-VOC or solvent-free systems.
Conversely, Isophorone Diamine is the preferred choice for coatings that demand superior mechanical robustness, high thermal stability, exceptional chemical resistance, and long-term color stability under UV exposure. While it may have a longer cure time compared to Dytek A, the resulting highly cross-linked, rigid network provides a durable and protective finish suitable for the most demanding environments.
Ultimately, formulators must weigh the trade-offs between processing characteristics and final performance to select the curing agent that best aligns with the intended application and service life of the coating. Further empirical testing with specific epoxy resin systems is always recommended to validate performance for a given formulation.
References
- 1. nadkarnispc.com [nadkarnispc.com]
- 2. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 3. explore.azelis.com [explore.azelis.com]
- 4. pcimag.com [pcimag.com]
- 5. DE4211454C2 - Process for extending the pot life when curing epoxy resins with isophoronediamine isomer mixtures - Google Patents [patents.google.com]
- 6. ISOPHORONE DIAMINE - Ataman Kimya [atamanchemicals.com]
- 7. Dytek® A Derivatives for Epoxy and Polyurea Curing - Part 1 - Dytek [dytek.invista.com]
- 8. ISOPHORONE DIAMINE (IPDA) - Ataman Kimya [atamanchemicals.com]
- 9. products.basf.com [products.basf.com]
- 10. ISOPHORONE DIAMINE (IPDA) - Ataman Kimya [atamanchemicals.com]
- 11. Polyamine Curatives with Enhanced Adhesion - Dytek [dytek.invista.com]
- 12. coatingsworld.com [coatingsworld.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Dytek® A Amine as a Reactive Accelerator for Epoxy Systems - Dytek [dytek.invista.com]
- 15. Dytek® A Derivatives for Polyurea Curing - Dytek [dytek.invista.com]
- 16. pcimag.com [pcimag.com]
- 17. Epoxy Curatives - Dytek [dytek.invista.com]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative analysis of corrosion inhibition by different diamines
A Comparative Analysis of Corrosion Inhibition by Different Diamines for Researchers and Drug Development Professionals
Introduction
Diamines are a class of organic compounds containing two amine functional groups that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][3] This adsorption occurs through the lone pairs of electrons on the nitrogen atoms, which interact with the vacant d-orbitals of the metal.[4] This guide provides a comparative analysis of the corrosion inhibition performance of different diamines, supported by experimental data and detailed methodologies, to assist researchers in selecting and evaluating these compounds for their specific applications.
Performance Comparison of Diamine Corrosion Inhibitors
The inhibition efficiency of diamines is influenced by several factors, including the length of the hydrocarbon chain, the presence of aromatic rings or other functional groups, and the concentration of the inhibitor.[2][4] The following table summarizes the performance of various diamines as corrosion inhibitors based on electrochemical studies.
| Diamine | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (µA/cm²) | Reference |
| 1,2-Diaminoethane | Copper | 0.1 M H₂SO₄ | 5 mM | 93.4 (EIS) | 1.8 (Polarization) | [3] |
| 1,6-Diaminohexane | Copper | 0.1 M H₂SO₄ | 5 mM | 96.8 (EIS) | 0.8 (Polarization) | [3] |
| 1,8-Diaminooctane | Copper | 0.1 M H₂SO₄ | 5 mM | 97.6 (EIS) | 0.6 (Polarization) | [3] |
| 4,4ꞌ–Diaminostilbene (DS) | AA2024 Alloy | 1 M HCl | 100 ppm | 85.7 (Weight Loss) | 1.58 (Polarization) | [1] |
| 4,4ꞌ–Diaminoazobenzene (DA) | AA2024 Alloy | 1 M HCl | 100 ppm | 92.8 (Weight Loss) | 0.98 (Polarization) | [1] |
| Ethylenediamine | Mild Steel | Bioethanol (E100) | 2000 ppm | ~85 (Electrochemical) | Not Specified | [5] |
| N-oleyl-1,3-propanediamine | Carbon Steel | 1.0 M HCl | Not Specified | 92.1 (Weight Loss) | Not Specified | [6] |
Note: EIS refers to Electrochemical Impedance Spectroscopy, and Polarization refers to Potentiodynamic Polarization. Inhibition efficiency can vary based on the measurement technique.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves electrochemical and weight loss methods.[7][8] A generalized protocol for these experiments is outlined below.
Weight Loss Method
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with a series of abrasive papers of decreasing grit size, followed by polishing with a fine abrasive slurry to achieve a mirror finish.[7] The coupons are then rinsed with deionized water and a suitable solvent like acetone, dried, and weighed accurately.[7]
-
Immersion: The pre-weighed coupons are immersed in the corrosive solution with and without the desired concentration of the diamine inhibitor for a specific duration at a controlled temperature.[8]
-
Post-Exposure Cleaning and Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.[7]
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat.[7]
-
Electrode Setup: The setup consists of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[7]
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, which typically takes about 30-60 minutes.[3]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude perturbation (e.g., 10 mV).[3] The data is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Potentiodynamic Polarization: Polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).[3] The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
Visualizations
Mechanism of Corrosion Inhibition by Diamines
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,5-Diamino-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,5-Diamino-2-methylpentane, a diamine that can be used as a building block in the synthesis of various chemical entities, is critical for process control, quality assurance, and regulatory compliance. Due to its polar nature, low molecular weight, and lack of a strong chromophore, direct analysis can be challenging. This guide provides a comparative overview of potential analytical methods, complete with detailed experimental protocols and expected validation parameters based on established guidelines such as the International Council for Harmonisation (ICH) Q2(R1).
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. The following sections detail four common chromatographic techniques that could be validated for the quantification of this compound.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile compounds. For polar amines like this compound, derivatization is typically required to increase volatility and improve peak shape.
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For analysis, evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[1]
-
Seal the reaction vial and heat at 70°C for 30 minutes to ensure complete derivatization of the primary amine groups.
-
Cool the vial to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on required sensitivity).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Data Presentation: Validation Parameters for GC-FID
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed with a reference standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[2] | 1-500 µg/mL |
| Range | 80-120% of the target concentration.[2][3] | 5-400 µg/mL |
| Accuracy | 98.0% - 102.0% recovery for assay. | Typically within ±5% of the nominal concentration. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. | RSD < 2% for replicate injections. |
| Intermediate Precision | RSD ≤ 3% (different days, analysts, equipment). | RSD < 3%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1. | ~0.5 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate, temperature). | Consistent results with small changes in GC conditions. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique, but since this compound lacks a UV chromophore, pre-column derivatization is necessary to render it detectable by a UV detector.
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and QC solutions as described for the GC-FID method, using the mobile phase as the diluent.
-
-
Derivatization:
-
To 100 µL of standard or sample solution, add 200 µL of borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of a derivatizing agent solution, such as Dansyl Chloride (5 mg/mL in acetonitrile).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess Dansyl Chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Detector set at the absorbance maximum of the derivative (e.g., ~254 nm for dansyl derivatives).
-
Injection Volume: 10 µL.
-
Data Presentation: Validation Parameters for HPLC-UV
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Baseline resolution from interfering peaks. | Specificity demonstrated against blank and placebo samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[2] | 0.5-200 µg/mL |
| Range | 80-120% of the target concentration.[2][3] | 1-150 µg/mL |
| Accuracy | 98.0% - 102.0% recovery. | Typically within ±5% of the nominal concentration. |
| Precision (Repeatability) | RSD ≤ 2%. | RSD < 2% for replicate injections. |
| Intermediate Precision | RSD ≤ 3%. | RSD < 3%. |
| Limit of Detection (LOD) | S/N ratio of 3:1. | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1. | ~0.2 µg/mL |
| Robustness | Unaffected by small changes in pH, mobile phase composition, or column temperature. | Method demonstrates reliability with minor variations. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID. The mass spectrometer allows for the confirmation of the analyte's identity based on its mass spectrum. Derivatization is still required.
Experimental Protocol
-
Standard, Sample Preparation, and Derivatization:
-
Follow the same procedure as for GC-FID, using an acylation reagent like Pentafluoropropionic Anhydride (PFPA) for enhanced sensitivity in negative chemical ionization mode if required.
-
-
GC-MS Conditions:
-
GC System: Same as GC-FID.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte. A full scan can be used for identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation: Validation Parameters for GC-MS
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No co-eluting peaks with the same monitored ions. | Confirmed by unique mass spectrum and retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | 0.1-100 µg/mL |
| Range | 80-120% of the target concentration.[2][3] | 0.5-80 µg/mL |
| Accuracy | 97.0% - 103.0% recovery. | Within ±8% of the nominal concentration. |
| Precision (Repeatability) | RSD ≤ 1.5%. | RSD < 1.5%. |
| Intermediate Precision | RSD ≤ 2.5%. | RSD < 2.5%. |
| Limit of Detection (LOD) | S/N ratio of 3:1. | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1. | ~0.05 µg/mL |
| Robustness | Consistent performance with minor variations in GC and MS parameters. | High degree of robustness expected. |
Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, often eliminating the need for derivatization. It is ideal for complex matrices and low concentration levels.
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and QC solutions as described for HPLC-UV. Dilution is typically done in the initial mobile phase.
-
Sample preparation may be as simple as "dilute and shoot" or may require a solid-phase extraction (SPE) for matrix cleanup.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm) is often suitable for polar amines.
-
Mobile Phase: Gradient elution with:
-
A: 10 mM Ammonium formate (B1220265) with 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for the analyte (e.g., precursor ion [M+H]+ to specific product ions) and one for an internal standard (e.g., a deuterated analog).
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific compound.
-
-
Data Presentation: Validation Parameters for LC-MS/MS
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference in the monitored MRM transitions at the analyte's retention time. | Extremely high specificity. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | 0.01-50 µg/mL |
| Range | 80-120% of the target concentration.[2][3] | 0.05-40 µg/mL |
| Accuracy | 95.0% - 105.0% recovery. | Within ±10% of the nominal concentration. |
| Precision (Repeatability) | RSD ≤ 1%. | RSD < 1%. |
| Intermediate Precision | RSD ≤ 2%. | RSD < 2%. |
| Limit of Detection (LOD) | S/N ratio of 3:1. | ~0.001 µg/mL (1 ng/mL) |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1. | ~0.005 µg/mL (5 ng/mL) |
| Robustness | Minimal impact from slight changes in mobile phase, flow rate, or source parameters. | Very robust once optimized. |
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a quantitative analytical method according to ICH guidelines.[2][3][4]
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to the Performance of MOFs Synthesized with Different Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The introduction of amine functionalities into Metal-Organic Frameworks (MOFs) has emerged as a powerful strategy to tailor their properties for a wide range of applications, including gas capture, catalysis, and drug delivery. The nature of the amine linker—whether it's a primary amine integrated into the organic strut or a larger polyamine grafted post-synthetically—profoundly influences the MOF's performance. This guide provides an objective comparison of MOFs synthesized with various amine linkers, supported by experimental data, to aid researchers in selecting the optimal material for their specific needs.
Performance Comparison: A Data-Driven Overview
The choice of amine linker significantly impacts key performance metrics such as surface area, pore volume, and the capacity for specific applications like CO₂ capture and drug loading. The following tables summarize quantitative data for commonly studied amine-functionalized MOFs.
Table 1: Performance in CO₂ Capture
The introduction of amine groups generally enhances CO₂ adsorption capacity and selectivity due to the favorable acid-base interactions between the basic amine sites and acidic CO₂ molecules. However, the length and bulkiness of the amine can also lead to pore blocking, which may reduce the overall uptake.
| MOF | Amine Linker/Functionalization | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | CO₂/N₂ Selectivity | Reference |
| UiO-66 | Unfunctionalized | ~1100-1500 | ~2.5 (at 273 K) | - | [1] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | ~1200-1400 | ~3.93 (at 273 K, 1 bar) | 22.83 | [1][2] |
| EDA-UiO-66 | Ethylenediamine (grafted on UiO-66-NH₂) | - | ~5.0 (at 298 K, 1 bar) | - | [3] |
| PEI@UiO-66 | Polyethyleneimine (impregnated in UiO-66) | - | ~1.65 (at 338 K) | 111 | [4] |
| MIL-101(Cr) | Unfunctionalized | ~2600-3100 | ~29.4 (at 298 K, 50 bar) | - | [5] |
| DETA-MIL-101 | Diethylenetriamine (B155796) (grafted on MIL-101) | - | Enhanced compared to parent MIL-101 | - | [6][7] |
Table 2: Performance in Drug Delivery
In drug delivery, amine functionalization can enhance drug loading capacity through improved host-guest interactions and influence the release profile, often enabling pH-responsive drug release.
| MOF | Amine Linker/Functionalization | Drug | Drug Loading Capacity (wt%) | Key Release Characteristics | Reference |
| ZIF-8 | Unfunctionalized | 5-Fluorouracil | 12% | - | [8] |
| ZIF-8A (53%) | 3-amino-1,2,4-triazole (53% exchange) | 5-Fluorouracil | 48% | Slower, pH-responsive release | [8] |
| UiO-66 | Unfunctionalized | Ibuprofen (B1674241) | ~21.3% | - | [9] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | Ibuprofen | ~9.6% | - | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of amine-functionalized MOFs. Below are representative protocols for the synthesis of UiO-66-NH₂ and a post-synthetic modification to introduce a diamine linker.
Protocol 1: Solvothermal Synthesis of UiO-66-NH₂
This protocol describes a common solvothermal method for synthesizing UiO-66-NH₂.
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
2-aminoterephthalic acid (NH₂-BDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure: [10]
-
In a 20 mL glass scintillation vial, dissolve 0.080 g (0.343 mmol) of ZrCl₄ in 20 mL of DMF. Sonicate for 1 minute and stir for 5 minutes to ensure complete dissolution.
-
Add 0.062 g (0.343 mmol) of 2-aminoterephthalic acid and 20 µL of deionized water to the solution while stirring.
-
Seal the vial and heat it in an oven at 85°C for 24 hours.
-
After cooling to room temperature, collect the solid product by filtration using a polypropylene (B1209903) membrane (0.45 µm pore size).
-
Wash the product thoroughly with DMF to remove unreacted precursors and byproducts.
-
Further wash the product with anhydrous ethanol (B145695), replacing the solvent every 12 hours for a total of three times.
-
Activate the sample by heating at 85°C for 6 hours under vacuum, followed by heating at 110°C for 12 hours under vacuum.
Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with Diethylenetriamine (Conceptual Protocol)
This protocol outlines a general procedure for grafting a polyamine like diethylenetriamine (DETA) onto the metal nodes of a pre-synthesized MOF, adapted from procedures for similar modifications.
Materials:
-
Activated UiO-66 (or another MOF with open metal sites)
-
Diethylenetriamine (DETA)
-
Anhydrous toluene (B28343) (or another suitable anhydrous solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend a known amount of activated UiO-66 in anhydrous toluene.
-
Add an excess of diethylenetriamine to the suspension. The molar ratio of DETA to the metal nodes of the MOF should be optimized based on the desired degree of functionalization.
-
Stir the mixture at an elevated temperature (e.g., 80-120°C) for 24-48 hours.
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the product extensively with anhydrous toluene to remove any unreacted DETA.
-
Subsequently, wash with a solvent like ethanol or dichloromethane (B109758) to remove residual toluene.
-
Dry the functionalized MOF under vacuum at an appropriate temperature to remove all solvent molecules.
Protocol 3: Ibuprofen Loading and In Vitro Release Study
This protocol provides a general framework for assessing the drug loading and release capabilities of amine-functionalized MOFs.
Materials:
-
Activated amine-functionalized MOF
-
Ibuprofen
-
Ethanol (or another suitable solvent for the drug)
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.0)
Procedure for Ibuprofen Loading: [11]
-
Prepare a stock solution of ibuprofen in ethanol at a known concentration.
-
Disperse a pre-weighed amount of the activated MOF in the ibuprofen solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug encapsulation.
-
Collect the ibuprofen-loaded MOF by centrifugation and wash it with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the sample under vacuum.
-
To determine the drug loading, dissolve a known weight of the drug-loaded MOF in a suitable solvent and quantify the ibuprofen concentration using UV-Vis spectrophotometry or HPLC.[12]
Procedure for In Vitro Release: [12]
-
Disperse a known amount of the ibuprofen-loaded MOF in a vial containing a specific volume of release medium (e.g., PBS at pH 7.4).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of ibuprofen in the collected aliquots using a validated analytical method.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to illustrate the workflows and relationships described.
Caption: Workflow for the synthesis and characterization of amine-functionalized MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polyethyleneimine-Modified UiO-66-NH2(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO2 Selective Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Post-synthesis functionalization of MIL-101 using diethylenetriamine: a study on adsorption and catalysis | Semantic Scholar [semanticscholar.org]
- 8. Video: Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation on the Drug Release Efficacy of the Ibuprofen-Loaded ZIF-8/Fe3O4 NPs Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1,5-Diamino-2-methylpentane: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of 1,5-Diamino-2-methylpentane are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for the safe handling and disposal of this corrosive and hazardous chemical.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol [1] |
| Boiling Point | 193 °C |
| Density | 0.86 g/mL at 25 °C |
| Flash Point | 83 °C (181.4 °F) - closed cup |
| Autoignition Temperature | 300 °C (568 °F) |
| Vapor Pressure | 130 mmHg at 135 °C |
| Refractive Index | n20/D 1.459 |
| Toxicity to Fish (LC50) | 130 mg/l - 48 h (Leuciscus idus - Golden orfe)[2] |
| Biodegradability | Readily biodegradable (100%)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[1][2] Therefore, strict adherence to safety precautions is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (inspect prior to use).[2]
-
Skin and Body Protection: Protective clothing, such as a rubber apron, to prevent skin contact.[1]
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if significant vaporization is likely or in poorly ventilated areas.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with national and local regulations.[2][3] The following protocol outlines the general steps for its safe disposal.
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical in its original container.[2][3]
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Container Integrity: Use suitable, closed containers for disposal.[3] If the original container is damaged, transfer the waste to a new, appropriate container made of corrosive-resistant material.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[3]
-
Storage Location: Store waste containers in a locked, cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[2][3][4]
2. Accidental Spill and Leak Management:
-
Immediate Action: In case of a spill, evacuate unprotected individuals from the area.[1]
-
Ventilation: Ensure adequate ventilation.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2][3] Cover drains if necessary.[2]
-
Absorption: Absorb the spillage with inert material such as sand, sawdust, or a universal binder.[5]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Cleaning: Clean the affected area thoroughly.
3. Final Disposal:
-
Licensed Disposal Company: Offer the surplus and non-recyclable solution to a licensed disposal company.[3] Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[3]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself and dispose of them as unused product.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Diamino-2-methylpentane
Essential safety protocols and personal protective equipment (PPE) recommendations are crucial for the safe handling and disposal of 1,5-Diamino-2-methylpentane in laboratory settings. This guide provides immediate, procedural, and step-by-step guidance to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is a corrosive and harmful chemical that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1] Inhalation or ingestion of this substance can also be harmful.[1] Adherence to strict safety measures is paramount to mitigate these risks.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of PPE is the most critical line of defense when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications | Standard | Source |
| Eye/Face Protection | Tightly fitting safety goggles | - | NIOSH (US) or EN 166 (EU) | [2] |
| Faceshield | 8-inch minimum | NIOSH (US) or EN 166 (EU) | [2] | |
| Skin Protection | Protective gloves | Material: Nitrile rubber | Regulation (EU) 2016/425, EN 374 | [2] |
| Minimum layer thickness: 0.4 mm | EN 374 | [2] | ||
| Breakthrough time: 120 min | EN 374 | [2] | ||
| Protective clothing | To prevent skin contact | - | [3] | |
| Respiratory Protection | Air-purifying respirator | Full-face with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | NIOSH (US) or CEN (EU) | [2] |
| Supplied-air respirator | Full-face (if sole means of protection) | NIOSH (US) or CEN (EU) | [2] |
Experimental Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes, and prevent the inhalation of vapor or mist.[2]
-
Keep the container tightly closed in a dry and cool place.[2] Opened containers must be resealed carefully and kept upright to prevent leakage.[2]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] Seek immediate medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[2]
Disposal:
-
Dispose of this compound and its container through a licensed disposal company.[2]
-
Do not dispose of the chemical into drains.[2]
-
Contaminated packaging should be handled in the same manner as the product itself.[2]
By adhering to these safety protocols, researchers can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
